molecular formula C9H18 B043873 1,1,2-Trimethylcyclohexane CAS No. 7094-26-0

1,1,2-Trimethylcyclohexane

Cat. No.: B043873
CAS No.: 7094-26-0
M. Wt: 126.24 g/mol
InChI Key: MEBONNVPKOBPEA-UHFFFAOYSA-N
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Description

1,1,2-Trimethylcyclohexane (CAS 7094-26-0) is a polymethylated cycloalkane with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . This compound is of significant interest in advanced research due to its structural features and utility in various chemical studies. Research Applications and Value: Solvent and Reaction Medium: Classified among saturated aliphatic solvents, it serves as a valuable medium in synthetic organic chemistry . Chiral Building Block and Stereochemical Studies: The carbon at the 2-position is a chiral center, making this compound a subject of interest in stereochemistry. Researchers utilize its (R) and (S) enantiomers for studying asymmetric synthesis, chiral induction, and conformational analysis . Fuel and Combustion Science: As a trimethylated cycloalkane, it is a relevant model compound in developing surrogate fuels for engines and turbines. Studies on related trimethylcyclohexane isomers provide critical insights into high-temperature pyrolysis and combustion mechanisms, aiding in the development of more efficient and cleaner combustion processes . Organic Synthesis and Intermediate: The structure of this compound, featuring a sterically hindered ring system, makes it a useful precursor or intermediate in synthesizing more complex organic molecules and for investigating steric effects in reaction pathways. Safety and Handling: This compound is a liquid and overexposure may cause skin and eye irritation. It may also have anesthetic effects, including drowsiness, dizziness, and headache . Proper personal protective equipment should be used in a well-ventilated laboratory setting. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3
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InChI Key

MEBONNVPKOBPEA-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID50871181
Record name 1,1,2-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1,1,2-Trimethylcyclohexane
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CAS No.

7094-26-0, 30498-63-6
Record name 1,1,2-Trimethylcyclohexane
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Foundational & Exploratory

1,1,2-Trimethylcyclohexane basic physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,2-Trimethylcyclohexane

Introduction

This compound is a saturated alicyclic hydrocarbon with the chemical formula C9H18.[1][2] As a substituted cyclohexane (B81311), it is a nonpolar organic compound found as a component in petroleum and is a product of the thermal cracking of kerosene.[1] This document provides a comprehensive overview of its fundamental physical and chemical properties, experimental characterization protocols, and structural information relevant to researchers in chemistry and drug development. It is classified as a flammable liquid and may cause irritation upon overexposure.[3][4]

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[3][4] Like other alkanes, it is nonpolar, making it insoluble in water but soluble in nonpolar organic solvents.[5][6][7] Its density is less than that of water.[1][5][8] The reactivity of this compound is characteristic of alkanes; it is relatively unreactive with strong acids, bases, and oxidizing agents but will undergo combustion and can react with halogens under UV light.[6]

Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 7094-26-0[1][2]
Molecular Formula C9H18[1][2][3]
Molecular Weight 126.24 g/mol [1][3][9]
Appearance Liquid[3][4]
Density 0.765 g/cm³[1]
Boiling Point 145.2 °C (at 760 mmHg)[1]
Melting Point -29 °C[1]
Flash Point 25.2 °C[1]
Vapor Pressure 6.19 mmHg (at 25 °C)[1]
Refractive Index 1.4359[1]
LogP (Octanol-Water Partition Coeff.) 3.22 - 4.1[1][9]
Hydrogen Bond Donor Count 0[1][9]
Hydrogen Bond Acceptor Count 0[1][9]

Experimental Protocols

The characterization and quantification of this compound rely on standard analytical techniques used for volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for identifying and quantifying this compound in complex mixtures like petroleum products.[10][11]

  • Objective: To separate this compound from a sample matrix and confirm its identity and purity based on its retention time and mass spectrum.

  • Methodology:

    • Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase (e.g., a non-polar polysiloxane) that separates compounds based on their boiling points and affinities.[12] Elution order generally follows the boiling points of the analytes.[12]

    • Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. The NIST Chemistry WebBook provides reference mass spectrum data for this compound.[2]

    • Quantification: The area under the chromatographic peak is proportional to the amount of the compound present.[12] Calibration with a known standard is used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the precise molecular structure.

  • Objective: To confirm the carbon-hydrogen framework of this compound.

  • Methodology:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3). Tetramethylsilane (TMS) may be added as an internal standard.

    • ¹H NMR: This technique provides information about the number of different types of protons and their neighboring environments.[13] For this compound, one would expect multiple signals corresponding to the chemically distinct protons of the three methyl groups and the cyclohexane ring.

    • ¹³C NMR: This provides information on the number of chemically non-equivalent carbon atoms.[14] The spectrum of this compound would show distinct signals for the methyl carbons and the carbons of the cyclohexane ring. Spectral databases like SpectraBase contain reference NMR data for this compound.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

  • Objective: To confirm the alkane nature of the molecule.

  • Methodology:

    • Sample Preparation: A drop of the neat liquid is placed between two salt (NaCl or KBr) plates.

    • Analysis: The sample is exposed to infrared radiation. For an alkane like this compound, the spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1375 cm⁻¹. The NIST Chemistry WebBook holds reference IR spectra for this compound.[15]

Visualizations

Logical Relationship of Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physicochemical properties.

G Figure 1: Structure-Property Relationships cluster_physical Physical Characteristics cluster_chemical Chemical Reactivity A Molecular Structure (C9H18, Saturated Alicyclic) B Low Polarity (Nonpolar C-C, C-H bonds) A->B leads to E Chemical Properties A->E C Weak Intermolecular Forces (London Dispersion) B->C results in D Physical Properties C->D P1 Low Boiling Point (145.2 °C) P2 Insoluble in Water P3 Soluble in Nonpolar Solvents P4 Low Density (0.765 g/cm³) C1 Relatively Low Reactivity C2 Flammable (Combustion)

Caption: Figure 1: Structure-Property Relationships.

Experimental Workflow for Characterization

This diagram outlines a typical workflow for the isolation and structural identification of this compound from a complex mixture.

G Figure 2: Analytical Workflow Sample Sample Mixture (e.g., Petroleum Fraction) Prep Sample Preparation (Dilution/Extraction) Sample->Prep GC Gas Chromatography (GC) (Separation) Prep->GC MS Mass Spectrometry (MS) (Identification) GC->MS Eluent NMR NMR Spectroscopy (¹H, ¹³C) GC->NMR Purified Fraction IR IR Spectroscopy GC->IR Purified Fraction Data Data Analysis & Structural Confirmation MS->Data NMR->Data IR->Data

References

An In-Depth Technical Guide to the Synthesis of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for 1,1,2-trimethylcyclohexane, a saturated cyclic hydrocarbon with applications in various fields of chemical research and development. This document details the core methodologies, experimental protocols, and quantitative data to facilitate the laboratory-scale synthesis of this compound.

Introduction

This compound is a chiral, non-polar cycloalkane. Its specific substitution pattern makes it an interesting target for studies in stereochemistry, conformational analysis, and as a potential building block in the synthesis of more complex molecules. This guide focuses on a multi-step synthesis beginning with the readily available starting material, 2-methylcyclohexanone (B44802).

Recommended Synthetic Pathway

A robust and logical synthetic route to this compound involves a four-step sequence starting from 2-methylcyclohexanone. This pathway is advantageous as it allows for the systematic construction of the desired trimethyl substitution pattern. The key transformations include methylation, a Grignard reaction, dehydration, and catalytic hydrogenation.

Synthesis_Pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation 2-Methylcyclohexanone 2-Methylcyclohexanone 2,2-Dimethylcyclohexanone (B156460) 2,2-Dimethylcyclohexanone 2-Methylcyclohexanone->2,2-Dimethylcyclohexanone LDA, CH3I 1,2,2-Trimethylcyclohexanol 1,2,2-Trimethylcyclohexanol 2,2-Dimethylcyclohexanone->1,2,2-Trimethylcyclohexanol CH3MgBr, Et2O 1,2,2-Trimethylcyclohexene 1,2,2-Trimethylcyclohexene 1,2,2-Trimethylcyclohexanol->1,2,2-Trimethylcyclohexene H2SO4, heat This compound This compound 1,2,2-Trimethylcyclohexene->this compound H2, Pt/C

Figure 1: Four-step synthesis of this compound.

Step 1: Methylation of 2-Methylcyclohexanone

The initial step involves the α-methylation of 2-methylcyclohexanone to introduce a second methyl group at the C2 position, yielding 2,2-dimethylcyclohexanone. To achieve this, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is employed to form the kinetic enolate, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol:
  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. To this solution, n-butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

  • Enolate Formation: 2-Methylcyclohexanone (1.0 equivalent) is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours to ensure complete formation of the lithium enolate.

  • Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for an additional 2-3 hours at this temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2,2-dimethylcyclohexanone.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2-Methylcyclohexanone112.171.01.0
Diisopropylamine101.191.11.1
n-Butyllithium64.061.051.05
Methyl Iodide141.941.21.2
Product MW ( g/mol ) Yield Purity
2,2-Dimethylcyclohexanone126.20~60-70%>95%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Step 2: Grignard Reaction with 2,2-Dimethylcyclohexanone

The second step involves the nucleophilic addition of a methyl group to the carbonyl carbon of 2,2-dimethylcyclohexanone using a methyl Grignard reagent. This reaction forms the tertiary alcohol, 1,2,2-trimethylcyclohexanol.

Experimental Protocol:
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide. The reaction is maintained at a gentle reflux until all the magnesium has reacted.

  • Addition of Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of 2,2-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 1,2,2-trimethylcyclohexanol can be purified by distillation or used directly in the next step.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
2,2-Dimethylcyclohexanone126.201.01.0
Magnesium24.311.21.2
Methyl Bromide94.941.11.1
Product MW ( g/mol ) Yield Purity
1,2,2-Trimethylcyclohexanol142.24~80-90%>95%

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Grignard_Workflow Start Start Prepare Methylmagnesium Bromide Prepare Methylmagnesium Bromide Start->Prepare Methylmagnesium Bromide Cool to 0 °C Cool to 0 °C Prepare Methylmagnesium Bromide->Cool to 0 °C Add 2,2-Dimethylcyclohexanone Add 2,2-Dimethylcyclohexanone Cool to 0 °C->Add 2,2-Dimethylcyclohexanone Stir at Room Temperature Stir at Room Temperature Add 2,2-Dimethylcyclohexanone->Stir at Room Temperature Quench with NH4Cl Quench with NH4Cl Stir at Room Temperature->Quench with NH4Cl Extract with Diethyl Ether Extract with Diethyl Ether Quench with NH4Cl->Extract with Diethyl Ether Dry and Concentrate Dry and Concentrate Extract with Diethyl Ether->Dry and Concentrate Purify Product Purify Product Dry and Concentrate->Purify Product End End Purify Product->End

Figure 2: Experimental workflow for the Grignard reaction.

Step 3: Dehydration of 1,2,2-Trimethylcyclohexanol

The tertiary alcohol, 1,2,2-trimethylcyclohexanol, is subjected to acid-catalyzed dehydration to form the corresponding alkene, 1,2,2-trimethylcyclohexene. It is important to control the reaction conditions to minimize the formation of rearrangement products.[1][2][3]

Experimental Protocol:
  • Reaction Setup: 1,2,2-trimethylcyclohexanol (1.0 equivalent) is placed in a round-bottom flask equipped with a distillation apparatus.

  • Dehydration: A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added to the alcohol. The mixture is heated to a temperature sufficient to distill the alkene product as it is formed (typically 120-150 °C).

  • Work-up and Purification: The collected distillate, which contains the alkene and water, is washed with a saturated sodium bicarbonate solution to neutralize any acid, and then with brine. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
1,2,2-Trimethylcyclohexanol142.241.01.0
Sulfuric Acid (conc.)98.08Catalytic-
Product MW ( g/mol ) Yield Purity
1,2,2-Trimethylcyclohexene124.22~70-80%>95%

Note: Yields are approximate and can vary. The product may contain isomeric alkenes.

Step 4: Catalytic Hydrogenation of 1,2,2-Trimethylcyclohexene

The final step is the saturation of the carbon-carbon double bond in 1,2,2-trimethylcyclohexene via catalytic hydrogenation to yield the desired this compound.

Experimental Protocol:
  • Reaction Setup: 1,2,2-trimethylcyclohexene (1.0 equivalent) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.

  • Hydrogenation: A catalytic amount of platinum on carbon (Pt/C, 5-10 wt. %) or palladium on carbon (Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and pressurized (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate by distillation to give the crude product. Further purification can be achieved by fractional distillation to afford pure this compound.

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalents
1,2,2-Trimethylcyclohexene124.221.01.0
Platinum on Carbon (5%)-Catalytic-
Hydrogen Gas2.02Excess-
Product MW ( g/mol ) Yield Purity
This compound126.24>95%>98%

Note: Yields for this step are typically high.

Alternative Synthetic Approaches

While the four-step synthesis from 2-methylcyclohexanone is a reliable method, other pathways have been considered.

Friedel-Crafts Alkylation

The direct methylation of methylcyclohexane (B89554) via a Friedel-Crafts alkylation is a theoretically possible route. However, this method is plagued by a lack of regioselectivity, leading to a complex mixture of di- and trimethylcyclohexane isomers that are difficult to separate.

Friedel_Crafts Methylcyclohexane Methylcyclohexane Isomeric Mixture 1,1,2-TMC 1,1,3-TMC 1,1,4-TMC ... Methylcyclohexane->Isomeric Mixture CH3Cl, AlCl3

Figure 3: Friedel-Crafts alkylation leading to an isomeric mixture.
Synthesis from Camphor

A more complex, multi-step synthesis starting from camphor, a naturally occurring bicyclic ketone, has been reported for the preparation of chiral trimethylcyclohexane derivatives.[4] This approach is valuable for obtaining enantiomerically pure products but is generally more laborious for achiral applications.

Data Presentation

Physical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C9H18
Molecular Weight 126.24 g/mol [5]
CAS Number 7094-26-0[5]
Boiling Point 145-146 °C
Density 0.79 g/cm³
¹H NMR (CDCl₃) Peaks in the range of 0.8-1.7 ppm
¹³C NMR (CDCl₃) Signals corresponding to 9 carbon atoms
Mass Spectrum (EI) Key fragments at m/z = 111, 97, 83, 69, 55

Note: Spectroscopic data is approximate and should be confirmed with experimental results. The NIST Chemistry WebBook provides reference spectra for this compound.[6][7]

Conclusion

The synthesis of this compound can be effectively achieved through a four-step sequence starting from 2-methylcyclohexanone. This pathway offers a logical and controllable method for constructing the target molecule. While alternative routes exist, they often suffer from issues with selectivity or require more extensive synthetic efforts. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers undertaking the synthesis of this and related substituted cyclohexanes.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of 1,1,2-trimethylcyclohexane. It details the molecular architecture, identifies the chiral center, and discusses the resulting enantiomeric pair. While specific experimental data for the individual stereoisomers is limited in publicly available literature, this guide presents the known physicochemical properties of the racemic mixture and outlines general experimental protocols relevant to the synthesis and separation of such chiral alkanes. This document is intended to serve as a foundational resource for researchers in organic synthesis, stereochemistry, and drug development.

Chemical Structure and Identification

This compound is a saturated cyclic hydrocarbon with the chemical formula C₉H₁₈.[1] Its structure consists of a cyclohexane (B81311) ring substituted with three methyl groups: two on the C1 carbon and one on the C2 carbon.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 7094-26-0[1]

  • Molecular Formula: C₉H₁₈[1]

  • Molecular Weight: Approximately 126.24 g/mol [1]

Stereoisomerism of this compound

The stereochemistry of this compound is defined by the presence of a single chiral center at the C2 position. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, the C1 carbon of the ring (which is a quaternary carbon), and the C3 carbon of the ring. The presence of this stereocenter gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.

These enantiomers are designated as:

  • (R)-1,1,2-trimethylcyclohexane

  • (S)-1,1,2-trimethylcyclohexane

The relationship between these stereoisomers can be visualized as follows:

stereoisomers racemate This compound (Racemic Mixture) R_enantiomer (R)-1,1,2-trimethylcyclohexane racemate->R_enantiomer Enantiomer 1 S_enantiomer (S)-1,1,2-trimethylcyclohexane racemate->S_enantiomer Enantiomer 2

Stereoisomeric relationship of this compound.

Physicochemical Properties

PropertyValueReference
Boiling Point 145.2 °C at 760 mmHg[1]
Density 0.765 g/cm³[1]
Melting Point -29 °C[1]
Flash Point 25.2 °C[1]
Refractive Index 1.4359[1]
Vapor Pressure 6.19 mmHg at 25 °C[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and separation of this compound enantiomers are not extensively documented in readily accessible literature. However, general methodologies for the synthesis of substituted cyclohexanes and the separation of enantiomers can be applied.

Synthesis of Racemic this compound

A common approach for the synthesis of the racemic mixture of this compound involves the catalytic hydrogenation of a suitable trimethylcyclohexene precursor. For instance, the hydrogenation of 1,6,6-trimethylcyclohexene over a platinum or palladium catalyst would yield the desired product.

Generalized Workflow for Synthesis:

synthesis_workflow start Starting Material (e.g., 1,6,6-trimethylcyclohexene) reaction Catalytic Hydrogenation (H₂, Pt/C or Pd/C) start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Distillation) workup->purification product Racemic this compound purification->product

Generalized synthetic workflow for this compound.
Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers from the racemic mixture can be achieved using chiral chromatography techniques.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative, is employed.

  • Principle: The enantiomers exhibit different affinities for the chiral stationary phase, leading to different retention times and, thus, separation.

  • Typical Stationary Phases: Derivatized cyclodextrins are commonly used as CSPs for the separation of non-polar compounds like hydrocarbons.

  • General Protocol:

    • A solution of racemic this compound is injected into the gas chromatograph.

    • The sample is vaporized and carried through the chiral capillary column by an inert carrier gas (e.g., helium or hydrogen).

    • The temperature of the column is programmed to optimize the separation.

    • A detector (e.g., Flame Ionization Detector - FID) records the elution of the separated enantiomers.

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for enantiomeric separation.

  • Principle: Similar to chiral GC, separation is achieved through differential interaction with a chiral stationary phase.

  • Typical Stationary Phases: A variety of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases.

  • General Protocol:

    • The racemic mixture is dissolved in a suitable mobile phase.

    • The solution is pumped through an HPLC column packed with a chiral stationary phase.

    • The mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol) is optimized to achieve baseline separation.

    • A detector (e.g., UV or Refractive Index detector) monitors the column effluent to detect the separated enantiomers.

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers due to a single stereocenter at the C2 position. While the physicochemical properties of the racemic mixture are documented, specific data for the individual (R) and (S) enantiomers remain to be fully characterized in the public domain. The synthesis of the racemate can be achieved through standard organic chemistry procedures, and the separation of the enantiomers is theoretically achievable using established chiral chromatography techniques. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key structural features and outlining the general experimental approaches for further investigation.

References

Spectroscopic data analysis of 1,1,2-Trimethylcyclohexane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,2-trimethylcyclohexane, a saturated monocyclic hydrocarbon. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the structural elucidation of this compound. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified high-resolution ¹H and ¹³C NMR data for this compound is not publicly available in the searched databases, the expected spectral features can be predicted based on the molecular structure. The data is known to be available in specialized databases such as Wiley's SpectraBase.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show complex overlapping signals in the aliphatic region, characteristic of a saturated cyclic system. The protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The three methyl groups will likely appear as distinct singlets or doublets, depending on their position and neighboring protons.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum for this compound is confirmed to be available in databases like SpectraBase, as recorded on a VARIAN XL100 instrument.[1] Based on the structure, which has nine carbon atoms, a number of distinct signals are expected in the aliphatic region, corresponding to the quaternary, tertiary, and secondary carbons of the cyclohexane ring, as well as the carbons of the three methyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characteristic of a saturated hydrocarbon. The primary absorptions are due to C-H stretching and bending vibrations. A gas-phase spectrum is available from the NIST Mass Spectrometry Data Center.

Wavenumber (cm⁻¹)IntensityVibration Type
~2850 - 3000StrongC-H Stretch (sp³ hybridized)
~1450 - 1470MediumCH₂ Scissoring (bending)
~1375MediumCH₃ Symmetric Bending
Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. Data is available from the NIST Mass Spectrometry Data Center.[1][2]

m/zRelative IntensityProposed Fragment
126Low[M]⁺ (Molecular Ion)
111High[M - CH₃]⁺
69Very High (Base Peak)[C₅H₉]⁺
56HighFurther Fragmentation
55HighFurther Fragmentation
41HighFurther Fragmentation

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube.

    • Ensure the solution is homogeneous and free of any particulate matter.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range for aliphatic protons (e.g., 0-5 ppm).

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a pulse angle of 30-45 degrees and a significantly larger number of scans compared to the ¹H NMR experiment due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected chemical shift range for aliphatic carbons (e.g., 0-60 ppm).

    • A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.

Methodology:

  • Sample Preparation:

    • As this compound is a liquid at room temperature, the neat liquid can be analyzed.

    • Place a drop of the liquid onto the surface of one salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrumentation:

    • A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Due to its volatility, this compound is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS).

    • Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC injector.

  • Instrumentation:

    • A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Gas Chromatography:

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for separating hydrocarbons.

    • Employ a temperature program to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

    • Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis:

    • Analyze the mass spectrum corresponding to the GC peak of this compound.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the data and the molecular structure.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

DataToStructure cluster_structure Molecular Structure: this compound cluster_data Spectroscopic Evidence Structure C₉H₁₈ (Saturated Ring) NMR ¹H & ¹³C NMR - Aliphatic signals - Number of unique H & C atoms - Connectivity (via coupling) NMR->Structure Carbon-Hydrogen Framework IR Infrared (IR) - C-H sp³ stretches (~2900 cm⁻¹) - CH₂/CH₃ bending - Absence of C=C, C=O, O-H IR->Structure Functional Groups Present MS Mass Spec (MS) - Molecular Ion at m/z 126 - Fragmentation pattern (loss of CH₃, etc.) MS->Structure Molecular Weight & Formula

Caption: Relationship between spectroscopic data and structural elucidation.

References

CAS number and IUPAC nomenclature for 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7094-26-0 IUPAC Nomenclature: 1,1,2-Trimethylcyclohexane

This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical and physical properties, synthesis, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this substituted cyclohexane (B81311).

Chemical and Physical Properties

This compound is a saturated alicyclic hydrocarbon. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [2]
CAS Number 7094-26-0[1]
IUPAC Name This compound[2]
Appearance Liquid[2]
Boiling Point 145.2 °C at 760 mmHg
Melting Point -29 °C
Flash Point 25.2 °C
Density 0.765 g/cm³
Refractive Index 1.4359
LogP 3.22270

Synthesis and Purification

The synthesis of this compound can be approached through several general methods applicable to substituted cyclohexanes, primarily involving the catalytic hydrogenation of a corresponding trimethylcyclohexene precursor.

Experimental Protocols

Catalytic Hydrogenation of 1,2,6-Trimethylcyclohexene (Hypothetical Precursor)

  • Reaction Setup: In a high-pressure autoclave, dissolve the precursor, 1,2,6-trimethylcyclohexene, in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a platinum-based catalyst, such as platinum oxide (Adam's catalyst), or rhodium-on-alumina.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure.

  • Reaction Conditions: Heat the mixture to the target temperature while agitating to ensure efficient mixing of the reactants and catalyst. Monitor the reaction progress by measuring hydrogen uptake.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude product can be purified by fractional distillation to separate the desired this compound from any remaining starting material, byproducts, or solvent.[3] High-purity samples for analytical or research purposes can be obtained using preparative gas chromatography.[3]

Toxicological Profile

The toxicological data specifically for this compound is limited. However, general toxicological information for saturated aliphatic hydrocarbons suggests that overexposure may cause irritation to the skin and eyes.[2] Inhalation of high concentrations of vapors may lead to anesthetic effects such as drowsiness, dizziness, and headache.[2] It is classified as a neurotoxin.[2]

Note: No detailed in vivo or in vitro toxicology studies, including LD50 or chronic exposure data, were found specifically for this compound in the reviewed literature. Toxicological assessments should be guided by the general properties of related hydrocarbons and conducted with appropriate safety precautions.

Metabolism and Biotransformation

Specific studies on the metabolism and biotransformation of this compound are not available. In general, the in vivo metabolism of xenobiotics, including hydrocarbons, involves two main phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds to increase their water solubility and facilitate excretion. For alkylcyclohexanes, metabolism can be expected to involve hydroxylation of the ring or the alkyl substituents.

Role in Drug Development and Medicinal Chemistry

While there is no specific information on the use of this compound in drug development, the substituted cyclohexane motif is of significant interest in medicinal chemistry. The conformational properties of the cyclohexane ring can influence the three-dimensional arrangement of pharmacophoric groups, thereby affecting the binding affinity of a molecule to its biological target.

The addition of methyl groups can impact a compound's lipophilicity and metabolic stability. The stereochemistry of these substituents is crucial, as different stereoisomers can exhibit vastly different biological activities. The conformational analysis of substituted cyclohexanes, like this compound, is therefore a valuable tool in the rational design of new therapeutic agents.[4]

Conformational Analysis Workflow

The conformational analysis of substituted cyclohexanes is critical for understanding their reactivity and biological activity. The general workflow for such an analysis is depicted below.

G A Identify Stereoisomers B Determine Chair Conformations A->B C Analyze Steric Interactions (1,3-diaxial, gauche) B->C D Calculate Conformational Energies C->D E Determine Equilibrium Population of Conformers D->E F Correlate Conformation to Biological Activity E->F

General workflow for conformational analysis.

Conclusion

This compound is a well-characterized compound in terms of its basic chemical and physical properties. However, there is a notable lack of in-depth research into its synthesis, biological activity, and metabolic fate. For researchers and professionals in drug development, this compound and its isomers represent an area where further investigation could yield valuable insights into the structure-activity relationships of substituted cyclohexanes. The general principles of conformational analysis and hydrocarbon toxicology provide a framework for initiating such studies.

References

Conformational Analysis and Chair Stability of 1,1,2-Trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 1,1,2-trimethylcyclohexane, focusing on the stability of its chair conformations. An understanding of the three-dimensional structure of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, as the conformational preference of a molecule can significantly influence its biological activity, physical properties, and reactivity.

Introduction to Cyclohexane Conformational Analysis

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain.[1] In a chair conformation, the substituents on the ring can occupy two distinct positions: axial (projecting parallel to the main axis of the ring) and equatorial (projecting outwards from the "equator" of the ring).[1] Through a process known as a "ring flip," a chair conformation can interconvert into another chair conformation, during which all axial substituents become equatorial and vice versa.[1]

The relative stability of these two chair conformers is determined by the steric interactions of the substituents. For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable.[2] The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) for the equatorial to axial conversion.[3][4] For a methyl group, the A-value is approximately 1.74 kcal/mol, which arises from two unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring.[3]

In polysubstituted cyclohexanes, the stability of a given chair conformation is determined by the sum of all steric interactions, including 1,3-diaxial interactions and gauche butane (B89635) interactions between adjacent substituents.[5][6]

Chair Conformations of this compound

This compound can exist as two distinct chair conformations that are in equilibrium through a ring flip. The key to understanding the stability of this molecule lies in the placement of the three methyl groups in axial or equatorial positions in each conformer.

Conformer A has the C2-methyl group in an axial position and the two C1-methyl groups in axial and equatorial positions. Following a ring flip, Conformer B is formed, in which the C2-methyl group is in an equatorial position, and the two C1-methyl groups are in equatorial and axial positions.

Quantitative Analysis of Steric Strain

The relative stability of the two chair conformations of this compound can be estimated by quantifying the steric strain in each. The primary sources of strain are 1,3-diaxial interactions and gauche butane interactions.

Interaction TypeEnergy (kcal/mol)Energy (kJ/mol)Reference(s)
1,3-Diaxial CH₃ ↔ H~0.9~3.8[6]
Gauche CH₃ ↔ CH₃~0.9~3.8[6]
1,3-Diaxial CH₃ ↔ CH₃~3.6~15.1[7]

Analysis of Conformer A:

  • Total Strain (approximate): (A-value for C1-axial CH₃) + (A-value for C2-axial CH₃) + (gauche C1-eq-CH₃/C2-ax-CH₃) = 1.8 + 1.8 + 0.9 = 4.5 kcal/mol

Analysis of Conformer B:

  • C1-axial methyl: This methyl group has two 1,3-diaxial interactions with axial hydrogens at C3 and C5, contributing approximately 1.8 kcal/mol of strain.

  • Gauche interactions: There is a gauche interaction between the C1-axial methyl group and the C2-equatorial methyl group (~0.9 kcal/mol). There is also a gauche interaction between the C1-equatorial methyl group and the C2-equatorial methyl group (~0.9 kcal/mol).

  • Total Strain (approximate): (A-value for C1-axial CH₃) + (gauche C1-ax-CH₃/C2-eq-CH₃) + (gauche C1-eq-CH₃/C2-eq-CH₃) = 1.8 + 0.9 + 0.9 = 3.6 kcal/mol

Based on this approximate calculation, Conformer B is more stable than Conformer A by approximately 0.9 kcal/mol.

Visualization of Conformational Equilibrium and Steric Interactions

G cluster_A Conformer A (1 axial C1-CH3, 1 equatorial C1-CH3, 1 axial C2-CH3) cluster_B Conformer B (1 axial C1-CH3, 1 equatorial C1-CH3, 1 equatorial C2-CH3) A Higher Energy B Lower Energy A->B Ring Flip

Caption: Conformational equilibrium of this compound.

G cluster_conformerA Key Steric Interactions in Conformer A C1ax C1-axial CH3 H3ax H3-axial C1ax->H3ax 1,3-diaxial H5ax H5-axial C1ax->H5ax 1,3-diaxial C2ax C2-axial CH3 C2ax->C1ax 1,3-diaxial C1eq C1-equatorial CH3 C1eq->C2ax gauche

Caption: Destabilizing steric interactions in the less stable conformer.

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

The relative populations of the two chair conformers of this compound can be determined experimentally using Nuclear Magnetic Resonance (NMR) spectroscopy, typically at low temperatures.[5]

Protocol Outline:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Low-Temperature NMR: The NMR spectrum is acquired at a low temperature (e.g., -80 °C) to slow down the rate of the chair-chair interconversion.[8] At this temperature, the ring flip is slow on the NMR timescale, and separate signals for the axial and equatorial protons (and methyl groups) of each conformer can be observed.[8]

  • Signal Integration: The relative concentrations of the two conformers are determined by integrating the signals corresponding to specific, well-resolved protons or ¹³C signals for each conformer.

  • Equilibrium Constant Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer concentrations ([Conformer B] / [Conformer A]).

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Analysis

Computational chemistry offers a powerful tool for modeling and calculating the energies of different conformations. Quantum mechanical methods, such as Density Functional Theory (DFT), can provide accurate predictions of conformational energies.

Protocol Outline:

  • Structure Building: The 3D structures of both chair conformations of this compound are built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy.

  • Energy Comparison: The relative stability of the two conformers is determined by comparing their calculated Gibbs free energies. The conformer with the lower Gibbs free energy is the more stable one.

G cluster_exp Experimental Workflow (NMR) cluster_comp Computational Workflow (DFT) exp1 Sample Preparation exp2 Low-Temperature NMR exp1->exp2 exp3 Signal Integration exp2->exp3 exp4 K_eq Calculation exp3->exp4 exp5 ΔG° Calculation exp4->exp5 comp1 Structure Building comp2 Geometry Optimization comp1->comp2 comp3 Frequency Calculation comp2->comp3 comp4 Energy Comparison comp3->comp4

Caption: Experimental and computational workflows for conformational analysis.

Conclusion

The conformational analysis of this compound reveals that the chair conformation with the C2-methyl group in the equatorial position (Conformer B) is more stable than the conformer with the C2-methyl group in the axial position (Conformer A). This preference is a result of minimizing destabilizing steric interactions, primarily 1,3-diaxial and gauche interactions. The quantitative estimation of these interactions, supported by experimental and computational methods, provides a clear understanding of the conformational landscape of this molecule, which is essential for predicting its chemical behavior and biological function.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 1,1,2-Trimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic properties and conformational stability of the isomers of 1,1,2-trimethylcyclohexane. A thorough understanding of the stereochemical and energetic landscape of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where molecular conformation dictates biological activity and physical properties. This document summarizes key thermodynamic parameters, details relevant experimental and computational methodologies, and offers a logical framework for understanding the stability of this compound conformers.

Conformational Isomers of this compound

This compound exists as a pair of enantiomers, (R)-1,1,2-trimethylcyclohexane and (S)-1,1,2-trimethylcyclohexane, due to the chiral center at the C2 position. Each of these enantiomers exists as an equilibrium of two chair conformations, which can be interconverted through a process known as a ring flip. The stability of these conformers is primarily dictated by steric interactions, namely 1,3-diaxial interactions and gauche interactions.

The two chair conformations for one enantiomer are:

  • Conformer A: The methyl group at C2 is in an axial position. One of the methyl groups at C1 is axial, and the other is equatorial.

  • Conformer B: The methyl group at C2 is in an equatorial position. One of the methyl groups at C1 is axial, and the other is equatorial.

Thermodynamic Stability Analysis

The relative stability of the two chair conformations of this compound can be estimated by analyzing the steric strain in each conformer. The primary sources of strain in substituted cyclohexanes are:

  • 1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent). The energetic cost of a methyl group in an axial position (its A-value) is approximately 1.74 kcal/mol or 7.3 kJ/mol.[1]

  • Gauche Interactions: Steric strain between substituents on adjacent carbons that are in a gauche relationship (a 60° dihedral angle). The energy of a gauche interaction between two methyl groups is approximately 3.8 kJ/mol.[2][3]

Analysis of Conformer A (Axial C2-Methyl):

  • The axial methyl group at C2 experiences two 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

  • One of the methyl groups at C1 is in an axial position, which also leads to 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

  • There is a gauche interaction between the axial methyl group at C1 and the axial methyl group at C2.

  • There is also a gauche interaction between the equatorial methyl group at C1 and the axial methyl group at C2.

Analysis of Conformer B (Equatorial C2-Methyl):

  • The equatorial methyl group at C2 does not introduce significant 1,3-diaxial interactions.

  • One of the methyl groups at C1 remains in an axial position, contributing 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

  • There is a gauche interaction between the axial methyl group at C1 and the equatorial methyl group at C2.

  • There is also a gauche interaction between the equatorial methyl group at C1 and the equatorial methyl group at C2.

Based on this analysis, Conformer B, with the C2-methyl group in the equatorial position, is expected to be the more stable isomer due to the avoidance of the significant 1,3-diaxial interactions associated with an axial methyl group at C2.

Quantitative Thermodynamic Data

ConformerC1-Methyl (axial) - H (axial) Interactions (kJ/mol)C2-Methyl (axial) - H (axial) Interactions (kJ/mol)Me-Me Gauche Interactions (kJ/mol)Total Estimated Strain Energy (kJ/mol)Relative Gibbs Free Energy (ΔG°) (kJ/mol)
A (C2-axial) ~7.3~7.3~3.8~18.4~11.1
B (C2-equatorial) ~7.30~3.8~11.10

Note: This is a simplified model. The actual energy values can be influenced by other factors such as ring distortion.

The equilibrium constant (K_eq) for the interconversion of the two conformers can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

Where:

  • ΔG° is the difference in Gibbs free energy between the conformers.

  • R is the gas constant (8.314 J/mol·K).

  • T is the temperature in Kelvin.

Experimental and Computational Protocols

4.1. Experimental Determination of Conformational Equilibrium

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:

This is a primary experimental technique for determining the ratio of conformational isomers at equilibrium.

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Procedure:

    • The ¹H or ¹³C NMR spectrum of the sample is recorded at room temperature. At this temperature, the ring flip is fast on the NMR timescale, and an averaged spectrum is observed.

    • The temperature of the sample is gradually lowered. As the temperature decreases, the rate of ring interconversion slows down.

    • At a sufficiently low temperature (the coalescence temperature), the single averaged peaks for the non-equivalent protons or carbons of the two conformers will broaden and then resolve into separate signals for each conformer.

    • By integrating the signals corresponding to the individual conformers, their relative populations can be determined.

    • The equilibrium constant (K_eq) is calculated from the ratio of the integrals.

    • The Gibbs free energy difference (ΔG°) can then be calculated from the equilibrium constant.

4.2. Computational Chemistry Methods

Computational chemistry provides a powerful tool for calculating the geometries and energies of different conformers.

  • Software: Programs such as Gaussian, Spartan, or Avogadro can be used.

  • Methodology:

    • Initial Structure Generation: The 3D structures of the two chair conformers of this compound are built.

    • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or ab initio methods.

    • Energy Calculation: The single-point energy of each optimized structure is calculated at a higher level of theory to obtain more accurate energy values.

    • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

    • Relative Energy Calculation: The difference in the calculated Gibbs free energies of the two conformers provides the theoretical ΔG° for the conformational equilibrium.

Visualizations

Conformational_Equilibrium A Axial C2-Methyl B Equatorial C2-Methyl A->B Ring Flip B->A Ring Flip

Caption: Conformational equilibrium of this compound.

Stability_Factors Stability Factors Affecting Stability Diaxial 1,3-Diaxial Interactions Stability->Diaxial Gauche Gauche Interactions Stability->Gauche ConformerA Conformer A (C2-axial) Higher Energy Diaxial->ConformerA Higher in Conformer A Gauche->ConformerA Present in both ConformerB Conformer B (C2-equatorial) Lower Energy Gauche->ConformerB Present in both

Caption: Key steric interactions governing stability.

Conclusion

The thermodynamic stability of this compound is dominated by the conformational preferences of its methyl substituents. The chair conformation with the C2-methyl group in the equatorial position is significantly more stable than the conformer with an axial C2-methyl group. This preference is primarily due to the avoidance of severe 1,3-diaxial steric interactions. Quantitative analysis of the energy differences can be achieved through a combination of experimental techniques, such as low-temperature NMR, and computational modeling. For professionals in drug development and related fields, a deep understanding of these conformational and thermodynamic principles is essential for the rational design of molecules with desired three-dimensional structures and properties.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and sources of 1,1,2-trimethylcyclohexane, a saturated monocyclic hydrocarbon. This document details its presence in various natural matrices, with a focus on geochemical and biological sources. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are provided, alongside quantitative data compiled from scientific literature. Furthermore, this guide includes a visual representation of a typical experimental workflow for the analysis of this compound from plant matrices.

Introduction

This compound (C9H18, CAS No. 7094-26-0) is a volatile organic compound belonging to the class of cycloalkanes. Its chemical structure consists of a cyclohexane (B81311) ring substituted with three methyl groups, two at the C1 position and one at the C2 position. The presence of a chiral center at the C2 position means that this compound can exist as two enantiomers: (R)-1,1,2-trimethylcyclohexane and (S)-1,1,2-trimethylcyclohexane. This compound is of interest due to its presence in complex hydrocarbon mixtures and as a potential biomarker. Understanding its natural origins is crucial for applications in geochemistry, environmental science, and the analysis of natural products.

Natural Occurrence and Sources

This compound is predominantly found in geochemical sources, particularly in petroleum and related products. It is also a constituent of the volatile fraction of some plant species.

Geochemical Sources

This compound is a known component of crude oil and its refined fractions, such as gasoline and naphtha.[1] It belongs to the naphthene (cycloalkane) fraction of petroleum. The relative abundance of this compound and its isomers can vary depending on the origin and geological history of the crude oil.

Biological Sources

While less common than in geochemical sources, this compound has been identified as a volatile organic compound in some plant species. Notably, it has been detected in the essential oil of the aquatic plant Ceratophyllum demersum (commonly known as hornwort).[1][2] The biosynthesis of this compound in plants is likely related to the degradation of larger terpenoid precursors.

Quantitative Data

The concentration of this compound in natural sources can vary significantly. The following table summarizes available quantitative data from the literature.

SourceSample TypeConcentrationReference
PetroleumOil Composition for Fuel Production0.034% by weight[1]

Note: Quantitative data for this compound in many natural sources is not extensively reported in the available literature.

Experimental Protocols

The isolation and analysis of this compound from natural matrices typically involve extraction followed by chromatographic separation and detection.

Extraction of Volatile Compounds from Plant Material (General Protocol)

This protocol describes a general method for the extraction of volatile compounds, including this compound, from plant tissues using steam distillation.

4.1.1. Materials and Equipment

  • Fresh or dried plant material (e.g., Ceratophyllum demersum)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection flask

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS)

4.1.2. Procedure

  • Weigh a known amount of the plant material and place it in the round-bottom flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to the flask to cover the plant material.

  • Set up the steam distillation apparatus, ensuring all joints are properly sealed.

  • Heat the flask using the heating mantle to initiate boiling and steam generation.

  • Continue the distillation for a set period (e.g., 3-4 hours) to ensure complete extraction of the volatile oils.

  • The steam and volatilized compounds will pass through the condenser, and the condensed liquid (hydrosol and essential oil) will be collected in the collection flask.

  • Separate the essential oil layer from the aqueous layer (hydrosol).

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • The dried essential oil is then ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the qualitative and quantitative analysis of this compound in an extracted sample.

4.2.1. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

  • Helium as the carrier gas

4.2.2. GC-MS Conditions (Example)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/minute to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4.2.3. Identification and Quantification

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard method is commonly used. A known amount of an internal standard (a compound not present in the sample) is added to the sample before GC-MS analysis. A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Visualizations

Experimental Workflow for Analysis of this compound from Plant Material

experimental_workflow cluster_extraction Extraction cluster_separation Separation & Drying cluster_analysis Analysis cluster_result Result plant_material Plant Material (e.g., Ceratophyllum demersum) steam_distillation Steam Distillation plant_material->steam_distillation hydrosol_oil Hydrosol & Essential Oil steam_distillation->hydrosol_oil separation Phase Separation hydrosol_oil->separation drying Drying (Anhydrous Na2SO4) separation->drying Essential Oil gcms GC-MS Analysis drying->gcms identification Identification (Retention Time, Mass Spectrum) gcms->identification quantification Quantification (Internal Standard) gcms->quantification concentration Concentration of this compound quantification->concentration

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring cycloalkane primarily found in geochemical sources like crude oil. Its presence in the volatile emissions of certain plants, such as Ceratophyllum demersum, suggests a biogenic origin as well, likely from the degradation of terpenoids. The analysis and quantification of this compound rely on established techniques such as steam distillation for extraction and gas chromatography-mass spectrometry for identification and quantification. Further research is needed to fully elucidate the biosynthetic pathways of this compound in plants and to expand the quantitative data on its distribution in various natural matrices.

References

Navigating the Safety Profile of 1,1,2-Trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety handling guidelines for 1,1,2-Trimethylcyclohexane. The information is curated for a scientific audience, emphasizing quantitative data, detailed experimental protocols, and visual representations of key safety workflows and hazard relationships to ensure safe laboratory practices.

Physicochemical and Toxicological Data

Understanding the fundamental properties of this compound is crucial for a thorough risk assessment. The following tables summarize the key physicochemical characteristics and the available toxicological data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7094-26-0[1]
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
Appearance Liquid[1]
Boiling Point 145.2 °C at 760 mmHg[2]
Melting Point -29 °C[2]
Flash Point 25.2 °C[2]
Density 0.765 g/cm³[2]
Vapor Pressure 6.19 mmHg at 25°C[2]
Solubility Insoluble in water.[3]
LogP (octanol-water partition coefficient) 4.1[1]

Table 2: Toxicological Profile of this compound

EndpointResultSpeciesSource
Acute Oral Toxicity LD50 > 15,380 mg/kg (for tetramethylcyclohexane isomers)Rat[4]
Skin Irritation Causes skin irritation.N/A[5]
Eye Irritation May cause eye irritation.N/A[1]
Inhalation Toxicity May cause drowsiness or dizziness.N/A[5]
Aspiration Hazard May be fatal if swallowed and enters airways.N/A[5]
Carcinogenicity No data available.N/A
Mutagenicity No data available.N/A
Reproductive Toxicity No data available.N/A
Neurotoxicity May have anesthetic effects (drowsiness, dizziness, and headache).N/A[1]

Hazard Identification and Personal Protection

This compound is classified as a highly flammable liquid and vapor. It can cause skin irritation and may cause drowsiness or dizziness. Swallowing the substance and subsequent entry into the airways may be fatal.[5]

Table 3: GHS Hazard and Precautionary Statements

CodeStatement
H225 Highly flammable liquid and vapor.[1]
H304 May be fatal if swallowed and enters airways.[5]
H315 Causes skin irritation.[5]
H336 May cause drowsiness or dizziness.[5]
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P261 Avoid breathing mist or vapours.[6]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
P331 Do NOT induce vomiting.[5]
P302+P352 IF ON SKIN: Wash with plenty of water.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory equipment.

Experimental Protocols

The following protocols are based on internationally recognized guidelines and are provided as a reference for assessing the hazards of this compound.

Acute Oral Toxicity – Fixed Dose Procedure (as per OECD 420)

This method is designed to assess the acute oral toxicity of a substance without determining a precise LD50, thereby reducing the number of animals used.[3][7][8][9][10]

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of this initial test determines the starting dose for the main study.[8][10]

  • Main Study: A group of at least 5 animals of a single sex is dosed at the selected starting dose. If no toxicity is observed, a higher dose is used in another group. If toxicity is observed, the study is repeated at a lower dose level in another group to confirm the findings.[10]

  • Administration of Substance: The test substance is administered orally by gavage in a single dose.[10]

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.[7][10]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[10]

Acute Dermal Irritation/Corrosion (as per OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[2][11][12][13][14]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[13][14]

  • Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

  • Application of the Test Substance: A dose of 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and occlusive dressing.[13]

  • Exposure Duration: The exposure period is 4 hours.[13][14]

  • Observation: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days if the effects are not resolved.[11][13]

  • Grading of Skin Reactions: Skin reactions are scored according to a standardized grading scale for erythema and edema.[11]

Flash Point Determination by Pensky-Martens Closed Cup Tester (as per ASTM D93)

This method determines the flash point of petroleum products and other liquids.[15][16][17]

Methodology:

  • Apparatus: A Pensky-Martens closed cup tester is used, which consists of a test cup, a lid with a stirring device, and an ignition source.[16]

  • Sample Preparation: The sample is placed into the test cup to a specified level.

  • Heating and Stirring: The sample is heated at a slow, constant rate while being stirred.[15]

  • Application of Ignition Source: The ignition source is directed into the cup at regular intervals.[15]

  • Flash Point Determination: The flash point is the lowest temperature at which application of the ignition source causes the vapor of the specimen to ignite.[15]

Mandatory Visualizations

Emergency Response Workflow for a Flammable Liquid Spill

spill_response spill Spill Occurs evacuate Alert personnel & Evacuate area spill->evacuate ignition Remove all ignition sources evacuate->ignition ventilate Ensure adequate ventilation ignition->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert material ppe->contain absorb Absorb the spill contain->absorb collect Collect absorbed material in a sealed container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Caption: A stepwise workflow for responding to a flammable liquid spill.

Logical Relationship of Health Hazards from Exposure

health_hazards cluster_exposure Routes of Exposure cluster_effects Health Effects substance This compound inhalation Inhalation substance->inhalation Vapor skin Skin Contact substance->skin Direct Contact ingestion Ingestion substance->ingestion Accidental eye Eye Contact substance->eye Splash/Vapor cns CNS Depression (Drowsiness, Dizziness) inhalation->cns skin_irrit Skin Irritation skin->skin_irrit aspiration Aspiration Hazard (Fatal if swallowed) ingestion->aspiration eye_irrit Eye Irritation eye->eye_irrit

Caption: The relationship between exposure routes and potential health effects.

References

Enantiomers and Chirality of 1,1,2-Trimethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2-Trimethylcyclohexane is a saturated cyclic hydrocarbon featuring a chiral center at the C2 position, leading to the existence of a pair of enantiomers: (R)-1,1,2-trimethylcyclohexane and (S)-1,1,2-trimethylcyclohexane. This technical guide provides a comprehensive overview of the stereochemical aspects of this molecule, including its structural properties and the theoretical basis for its chirality. Due to a notable absence of specific experimental data in the current scientific literature for the individual enantiomers, this document also presents proposed experimental protocols for the synthesis, resolution, and characterization of these stereoisomers. These proposed methods are based on established principles of stereochemistry and analytical techniques commonly applied to analogous chiral molecules.

Introduction

The study of chirality is of paramount importance in various scientific disciplines, particularly in drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound (C₉H₁₈) serves as a fundamental model for understanding stereoisomerism in substituted cycloalkanes. Its structure, which includes a quaternary carbon and a stereocenter, presents interesting challenges and opportunities for stereoselective synthesis and analysis.

This guide aims to consolidate the known structural information of this compound and to provide a forward-looking perspective on the experimental methodologies that could be employed to isolate and characterize its enantiomers.

Molecular Structure and Chirality

This compound possesses a single stereocenter at the C2 position, which is bonded to a hydrogen atom, a methyl group, and two different methylene (B1212753) groups of the cyclohexane (B81311) ring. The C1 position is a quaternary, achiral center. The presence of this single chiral center gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

Stereochemical Assignment

The absolute configuration of the enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C2 stereocenter are prioritized as follows:

  • -C(CH₃)₂CH₂- (highest priority)

  • -CH₂CH₂CH₂-

  • -CH₃

  • -H (lowest priority)

To determine the configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is assigned as (R). If the sequence is counterclockwise, it is assigned as (S).

Diagram: Enantiomers of this compound

enantiomers cluster_R (R)-1,1,2-Trimethylcyclohexane cluster_S (S)-1,1,2-Trimethylcyclohexane R_mol R_mol mirror Mirror Plane S_mol S_mol

Caption: The (R) and (S) enantiomers of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValueReference
Molecular FormulaC₉H₁₈[PubChem CID: 35363]
Molecular Weight126.24 g/mol [PubChem CID: 35363]
CAS Number7094-26-0[PubChem CID: 35363]
IUPAC NameThis compound[PubChem CID: 35363]

Table 2: Predicted Physicochemical Properties of Enantiomers

Property(R)-1,1,2-Trimethylcyclohexane(S)-1,1,2-Trimethylcyclohexane
Molecular FormulaC₉H₁₈C₉H₁₈
Molecular Weight126.24 g/mol 126.24 g/mol
Boiling PointExpected to be identical to the (S) enantiomerExpected to be identical to the (R) enantiomer
DensityExpected to be identical to the (S) enantiomerExpected to be identical to the (R) enantiomer
Refractive IndexExpected to be identical to the (S) enantiomerExpected to be identical to the (R) enantiomer
Specific Optical RotationExpected to be equal in magnitude and opposite in sign to the (S) enantiomerExpected to be equal in magnitude and opposite in sign to the (R) enantiomer

Proposed Experimental Protocols

Given the lack of specific experimental data for the enantiomers of this compound, the following sections outline proposed methodologies for their synthesis, resolution, and characterization.

Synthesis of Racemic this compound

A potential route for the synthesis of racemic this compound is through the catalytic hydrogenation of a suitable trimethylcyclohexene precursor.

Protocol:

  • Precursor Synthesis: Synthesis of 1,6,6-trimethylcyclohex-1-ene or 1,2,6-trimethylcyclohex-1-ene via a Diels-Alder reaction followed by appropriate modifications, or through the dehydration of a corresponding tertiary alcohol.

  • Catalytic Hydrogenation:

    • Dissolve the trimethylcyclohexene precursor in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or PtO₂).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by GC-MS).

    • Filter the catalyst and remove the solvent under reduced pressure to yield the crude product.

    • Purify the racemic this compound by fractional distillation.

Diagram: Synthetic Pathway to Racemic this compound

synthesis precursor Trimethylcyclohexene Precursor racemate Racemic this compound precursor->racemate Catalytic Hydrogenation (H₂, Pd/C)

Caption: A general synthetic route to racemic this compound.

Enantiomeric Resolution

The separation of the racemic mixture into its constituent enantiomers can be approached through several established techniques. Chiral chromatography is a particularly promising method for non-functionalized hydrocarbons.

Proposed Protocol: Chiral Gas Chromatography (GC)

  • Column Selection: Utilize a capillary GC column with a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups (e.g., Chirasil-Dex), have shown success in resolving other chiral alkylcyclohexanes.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Sample Preparation: Dissolve the racemic this compound in a volatile solvent (e.g., hexane) at a suitable concentration.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: A temperature gradient program should be optimized to achieve baseline separation of the enantiomers. A starting point could be an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 2-5 °C/min to a final temperature of 150 °C.

  • Data Analysis: The two enantiomers should elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee) in a given sample.

Diagram: Chiral GC Resolution Workflow

resolution_workflow racemate Racemic this compound in Hexane injection Injection into Chiral GC racemate->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (FID) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

Caption: Workflow for the enantiomeric resolution of this compound via chiral GC.

Determination of Absolute Configuration

In the absence of a known reference sample, the absolute configuration of the separated enantiomers must be determined experimentally. Vibrational Circular Dichroism (VCD) is a powerful technique for this purpose, especially for molecules that are difficult to crystallize.

Proposed Protocol: Vibrational Circular Dichroism (VCD) Spectroscopy

  • Sample Preparation: Prepare a solution of each isolated enantiomer in a suitable solvent (e.g., CDCl₃) at a high concentration.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of each enantiomer using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for both (R)- and (S)-1,1,2-trimethylcyclohexane using computational chemistry software (e.g., Gaussian).

    • For the low-energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Compare the experimentally measured VCD spectrum of one of the enantiomers with the computationally predicted VCD spectra for the (R) and (S) configurations. A match between the experimental and a theoretical spectrum will allow for the unambiguous assignment of the absolute configuration.

Diagram: VCD for Absolute Configuration Determination

vcd_workflow exp_vcd Experimental VCD Spectrum of an Enantiomer comparison Spectral Comparison exp_vcd->comparison comp_R Computed VCD Spectrum of (R)-Enantiomer comp_R->comparison comp_S Computed VCD Spectrum of (S)-Enantiomer comp_S->comparison assignment Assignment of Absolute Configuration comparison->assignment

Caption: Logical workflow for determining the absolute configuration using VCD.

Conclusion

This compound presents a simple yet important case study in stereochemistry. While its existence as a pair of enantiomers is fundamentally understood, there is a clear opportunity for further research to experimentally characterize these stereoisomers. The proposed protocols in this guide offer a roadmap for the synthesis, resolution, and definitive stereochemical assignment of (R)- and (S)-1,1,2-trimethylcyclohexane. The successful execution of these experiments would provide valuable data for the scientific community and contribute to a more complete understanding of the structure-property relationships in chiral cycloalkanes. Such information is foundational for applications in asymmetric synthesis and the development of stereochemically pure pharmaceuticals.

Methodological & Application

Application Notes: Use of 1,1,2-Trimethylcyclohexane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2-Trimethylcyclohexane is a cycloalkane with the chemical formula C9H18. It is a colorless liquid characterized as a non-polar, flammable, and saturated aliphatic solvent.[1][2] Its physical and chemical properties, such as a boiling point of approximately 140-145°C and a density lower than water, suggest its potential as a non-polar solvent in various chemical applications.[1][3] This document aims to provide an overview of its potential applications in organic synthesis, drawing parallels with other common non-polar solvents. However, it is crucial to note that detailed experimental protocols and quantitative data for its use in specific named organic reactions are not extensively documented in readily available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers and chemists to understand its behavior as a solvent and to plan its use in chemical reactions safely and effectively.

PropertyValueReference
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~140-145 °C[1][3]
Density ~0.78 g/cm³[1]
Flash Point 25 °C[1]
Solubility in Water Insoluble[3]
Classification Non-polar, Flammable Liquid[1]

Theoretical Applications in Organic Synthesis

Based on its non-polar nature, this compound could theoretically be employed in a variety of organic reactions that are favored in non-polar environments. The principle of "like dissolves like" dictates that non-polar reactants and reagents would exhibit good solubility in this solvent.[4] Potential, albeit underexplored, applications include:

  • Reactions involving non-polar reactants: It could serve as a medium for reactions where reactants are hydrocarbons or have large non-polar moieties.

  • A replacement for other non-polar solvents: In principle, it could be a substitute for solvents like hexane, cyclohexane, or toluene (B28343) in certain applications, although its performance and any specific effects on reaction outcomes would need to be empirically determined.

General Experimental Workflow for Solvent Evaluation

For researchers interested in exploring the use of this compound as a novel non-polar solvent, a general workflow for its evaluation in a given organic reaction can be proposed. This workflow is designed to assess its suitability and performance against established solvents.

Solvent_Evaluation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Select Target Reaction reactant_prep Prepare Reactants and Reagents start->reactant_prep solvent_prep Purify and Dry this compound and Control Solvent(s) start->solvent_prep reaction_setup Set up Reactions in Parallel: - this compound - Control Solvent(s) reactant_prep->reaction_setup solvent_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_setup->monitoring workup Perform Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Product(s): - Yield - Purity (NMR, GC-MS) - Spectroscopic Characterization workup->analysis comparison Compare Results and Evaluate Solvent Performance analysis->comparison conclusion Draw Conclusions on Suitability comparison->conclusion

Caption: General workflow for evaluating a new solvent in an organic reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It should be used in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

While this compound possesses the fundamental physicochemical properties of a non-polar solvent, its practical application in specific organic reactions is not well-documented in the scientific literature. The information provided here serves as a theoretical guide for researchers and professionals in drug development who may be interested in exploring its potential as an alternative non-polar solvent. Any application would require rigorous experimental validation to determine its efficacy and impact on reaction outcomes. Further research is needed to establish a solid body of data on its performance in various organic transformations.

References

Application Notes & Protocols: 1,1,2-Trimethylcyclohexane as a Reference Standard in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2-Trimethylcyclohexane is a saturated cyclic hydrocarbon that serves as a valuable reference standard in the gas chromatographic (GC) analysis of complex hydrocarbon mixtures. Its stable chemical nature and well-characterized chromatographic behavior make it particularly suitable for applications in the petroleum and petrochemical industries, as well as in environmental monitoring. This document provides detailed application notes and protocols for the use of this compound as a reference standard, primarily focusing on its application in the Detailed Hydrocarbon Analysis (DHA) of spark ignition engine fuels, as outlined in ASTM D6730-01.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is crucial for its effective application.

PropertyValue
Chemical Formula C₉H₁₈
Molecular Weight 126.24 g/mol
CAS Number 7094-26-0
Boiling Point 140-142 °C
Kovats Retention Index ~882 (on a standard non-polar column)

Application: Detailed Hydrocarbon Analysis (DHA) of Spark Ignition Engine Fuels (ASTM D6730-01)

This compound is a common component of standard mixtures used for the calibration and validation of GC methods for Detailed Hydrocarbon Analysis (DHA) of gasolines and other spark-ignition engine fuels.[1][2][3] DHA is a comprehensive analytical technique that separates and quantifies individual hydrocarbon components in these complex fuels.[4][5][6]

Principle

The DHA method utilizes a high-resolution capillary gas chromatograph with a flame ionization detector (FID) to separate the numerous hydrocarbon components present in gasoline.[4][7] The identification of individual compounds is based on their retention times relative to known standards, often expressed as Kovats retention indices.[8][9] this compound, as part of a complex reference standard mixture, aids in the accurate identification and quantification of various C9 cyclic hydrocarbons.

Experimental Protocol

This protocol is based on the guidelines provided in ASTM D6730-01 and common practices in the industry as described in various application notes.[4][5][8][10]

1. Instrumentation and Consumables

  • Gas Chromatograph (GC): A high-resolution GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethylpolysiloxane capillary column (e.g., HP-1, Rtx-DHA-100).[4][5] A 2-5 m tuning column of 5% phenyl methyl-siloxane is often connected in series to the analytical column to aid in the separation of critical pairs.[5][10]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Reference Standard: A certified DHA PONA (Paraffins, Olefins, Naphthenes, Aromatics) standard mixture containing this compound at a known concentration.

  • Sample: Spark ignition engine fuel (gasoline).

2. GC Operating Conditions

The following table summarizes typical GC operating conditions for DHA analysis according to ASTM D6730.

ParameterCondition
Injector Temperature 250 °C
Split Ratio 150:1
Injection Volume 0.1 - 0.2 µL
Carrier Gas Helium
Constant Pressure 277 kPa (40 psig)
Oven Program 5°C (hold for 10 min), then ramp at 5°C/min to 48°C, then ramp at 1.5°C/min to 200°C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

3. Sample and Standard Preparation

  • Reference Standard: The DHA PONA VI Mix containing this compound is typically used as received from the supplier.

  • Sample: The gasoline sample is typically injected neat (undiluted).

4. Data Analysis

  • Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times and Kovats retention indices with those obtained from the analysis of the reference standard mixture. The Kovats retention index (I) is calculated using the following formula:

    • I = 100 * [n + (log(tR(x)) - log(tR(n))) / (log(tR(n+1)) - log(tR(n)))]

    • Where:

      • n = carbon number of the n-alkane eluting before the compound of interest

      • tR(x) = retention time of the compound of interest

      • tR(n) = retention time of the n-alkane eluting before the compound of interest

      • tR(n+1) = retention time of the n-alkane eluting after the compound of interest

  • Quantification: The concentration of each identified component is determined by comparing its peak area to the peak area of the corresponding compound in the reference standard, or through area percent normalization with response factor correction.

Logical Workflow for DHA Analysis

The following diagram illustrates the logical workflow for performing a Detailed Hydrocarbon Analysis of a gasoline sample using a reference standard containing this compound.

DHA_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Sample Gasoline Sample Injection Inject Sample and Standard Sample->Injection Standard DHA PONA VI Standard (contains this compound) Standard->Injection GC_System High-Resolution GC-FID System Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Identification Peak Identification (Retention Time & Kovats Index) Chromatogram->Identification Quantification Quantification (Area Percent with Response Factors) Identification->Quantification Report Generate Analysis Report Quantification->Report

Caption: Logical workflow for Detailed Hydrocarbon Analysis (DHA) of gasoline.

Experimental Workflow for GC System Setup and Calibration

The following diagram outlines the experimental workflow for setting up the GC system and performing calibration for DHA analysis.

GC_Setup_Workflow Start Start Install_Column Install GC Columns (Tuning & Analytical) Start->Install_Column Leak_Check Perform Leak Checks Install_Column->Leak_Check Condition_Column Condition Columns Leak_Check->Condition_Column Set_GC_Parameters Set GC Method Parameters (Temperatures, Pressures, Flow Rates) Condition_Column->Set_GC_Parameters Equilibrate_System Equilibrate System Set_GC_Parameters->Equilibrate_System Inject_Standard Inject DHA PONA Standard Equilibrate_System->Inject_Standard Acquire_Data Acquire Chromatogram Inject_Standard->Acquire_Data Verify_Performance Verify System Performance (Resolution, Peak Shape) Acquire_Data->Verify_Performance Ready System Ready for Sample Analysis Verify_Performance->Ready

Caption: Experimental workflow for GC system setup and calibration for DHA.

This compound is an essential component of reference standards for the Detailed Hydrocarbon Analysis of spark ignition engine fuels by gas chromatography. Its inclusion in these standards allows for the accurate identification and quantification of C9 naphthenic hydrocarbons, contributing to the comprehensive characterization of complex fuel matrices. The provided protocols and workflows, based on the established ASTM D6730-01 method, offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound as a reference standard in their analytical work.

References

Application of 1,1,2-Trimethylcyclohexane in Surrogate Fuel and Combustion Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

1,1,2-Trimethylcyclohexane is a cycloalkane that, due to its molecular structure, is a potential component for surrogate fuels designed to mimic the combustion behavior of real-world transportation fuels like jet fuel and gasoline. Cycloalkanes are a significant chemical class in conventional fuels, and understanding their combustion characteristics is crucial for the development of predictive combustion models and advanced engine designs. These application notes provide an overview of the role of trimethylated cyclohexanes in combustion research, summarize key combustion properties of related compounds due to the limited availability of data for this compound specifically, and detail standardized experimental protocols for the characterization of surrogate fuel components.

Physicochemical Properties of this compound

A foundational aspect of utilizing any compound as a surrogate fuel component is the characterization of its basic physical and chemical properties.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
CAS Number 7094-26-0
Boiling Point 145.2 °C at 760 mmHg
Flash Point 25.2 °C
Density 0.765 g/cm³

Role as a Surrogate Fuel Component

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels. The selection of surrogate components is typically based on matching key fuel properties such as H/C ratio, density, cetane number, and sooting tendency. Alkylated cycloalkanes, like this compound, are important for representing the naphthenic content of fuels. While specific studies focusing solely on this compound are scarce, research on isomers like 1,3,5-trimethylcyclohexane (B44294) and 1,2,4-trimethylcyclohexane, as well as the simpler methylcyclohexane (B89554), provides valuable insights into the combustion behavior of this class of molecules.

Quantitative Combustion Data (for Related Compounds)

Due to a lack of specific experimental combustion data for this compound in the reviewed literature, data for closely related compounds are presented below to provide a comparative basis for researchers.

Ignition Delay Times

Ignition delay time (IDT) is a critical parameter for understanding autoignition characteristics, particularly in advanced combustion engines. The following table summarizes IDT data for methylcyclohexane, a foundational cycloalkane in surrogate fuel studies. These experiments are typically conducted in shock tubes and rapid compression machines.

Table 1: Ignition Delay Times for Methylcyclohexane

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)Experimental Method
1200-21001.0, 2.0, 4.00.5, 1.0, 2.0Not specified in abstractShock Tube
702-802150.5Exhibits first-stage NTCRapid Compression Machine

Note: The first entry refers to a range of conditions from a study where specific IDT values were not detailed in the abstract but were measured[1]. The second entry highlights the observation of negative temperature coefficient (NTC) behavior[2].

Species Concentration in a Jet-Stirred Reactor

Jet-stirred reactors (JSRs) are used to study the oxidation and pyrolysis of fuels at various temperatures, providing data on the evolution of stable and intermediate species. The data is crucial for the development and validation of chemical kinetic models.

Table 2: Experimental Conditions for Methylcyclohexane Oxidation in a Jet-Stirred Reactor

Temperature Range (K)Pressure (atm)Equivalence Ratios (φ)Residence Time (s)Key Observations
500-1100~10.25, 1.0, 2.0, ∞Not specified in abstractFormation of highly oxygenated intermediates at low temperatures.[3][4]
Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. It is a key target for the validation of kinetic models.

Table 3: Laminar Flame Speed of Cyclohexane (B81311) and Methylcyclohexane

FuelTemperature (K)Pressure (atm)Equivalence Ratio (φ)Peak Laminar Flame Speed (cm/s)
Cyclohexane2981~1.1~40
Cyclohexane3981~1.1~63.1
Methylcyclohexane353100.7-1.7Not specified in abstract

Note: Data for cyclohexane is from a jet-stirred reactor and laminar burning velocity study[5]. The study on methylcyclohexane indicates measurements at high pressure[6].

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections describe the general protocols for key experiments in combustion research.

Jet-Stirred Reactor (JSR) Oxidation Protocol

JSRs are designed to achieve a state of perfect mixing, where the composition of the reacting mixture is uniform throughout the reactor.

  • Reactor Setup : A spherical or toroidal fused silica (B1680970) reactor is housed in a temperature-controlled oven.

  • Gas Delivery : Reactants (fuel, oxidizer, and diluent) are introduced into the reactor through four nozzles that create jets to ensure rapid mixing. The fuel is typically vaporized and mixed with the oxidizer and diluent before entering the reactor.

  • Temperature Control : The reactor temperature is monitored by a thermocouple and maintained at the desired setpoint.

  • Sampling : A portion of the reacting mixture is continuously extracted from the reactor through a sonic probe for analysis.

  • Analysis : The sampled gases are analyzed using techniques such as gas chromatography (GC) for stable species and photoionization mass spectrometry (PIMS) for reactive intermediates.

  • Data Acquisition : Species mole fractions are measured as a function of temperature for a fixed residence time and equivalence ratio.

Shock Tube Protocol for Ignition Delay Time Measurement

Shock tubes are used to generate high temperatures and pressures nearly instantaneously, allowing for the study of chemical kinetics under conditions relevant to internal combustion engines.

  • Apparatus : A shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

  • Mixture Preparation : The driven section is filled with a precisely prepared mixture of the fuel, oxidizer, and a diluent (e.g., Argon).

  • Shock Wave Generation : The driver section is pressurized with a light gas (e.g., Helium) until the diaphragm ruptures. This generates a shock wave that propagates through the driven section, compressing and heating the test gas.

  • Reflected Shock : The incident shock wave reflects off the end wall of the shock tube, further heating and compressing the test gas.

  • Ignition Detection : Ignition is typically detected by monitoring the pressure rise at the end wall or the emission of light from excited species (e.g., OH* chemiluminescence) using pressure transducers and photodiodes.

  • Ignition Delay Time Definition : The ignition delay time is the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition.

Laminar Flame Speed Measurement Protocol (Bunsen Burner Method)

The Bunsen burner method is a common technique for determining the laminar flame speed of a fuel-air mixture.

  • Apparatus : A contoured nozzle produces a steady, laminar flow of the premixed fuel and air.

  • Mixture Preparation : The flow rates of fuel and air are precisely controlled to achieve the desired equivalence ratio.

  • Flame Stabilization : The mixture is ignited at the nozzle exit, forming a conical Bunsen flame.

  • Flame Imaging : The flame front is visualized using techniques such as Schlieren photography or by capturing the chemiluminescence of radical species like OH*.

  • Flame Speed Calculation : The laminar flame speed is determined from the geometry of the flame cone and the velocity of the unburned gas mixture.

Visualizations

Experimental Workflow for Jet-Stirred Reactor Studies

JSR_Workflow cluster_prep Mixture Preparation cluster_exp Experiment cluster_analysis Analysis Fuel Fuel Vaporization Mixer Mixing (Fuel + Oxidizer + Diluent) Fuel->Mixer JSR Jet-Stirred Reactor Mixer->JSR Probe Sonic Probe Sampling JSR->Probe Heater Oven/Heater Heater->JSR T GC Gas Chromatography Probe->GC Stable Species PIMS Photoionization Mass Spectrometry Probe->PIMS Intermediates Data Species Data vs. Temperature GC->Data Mole Fractions PIMS->Data Mole Fractions

Caption: Workflow for species measurement in a jet-stirred reactor.

Experimental Workflow for Shock Tube Experiments

ShockTube_Workflow cluster_setup Setup cluster_exp Experiment cluster_detection Detection Mixture Prepare Fuel/Oxidizer/Diluent Mixture Fill Fill Driven Section Mixture->Fill Rupture Diaphragm Rupture Fill->Rupture Pressurize Pressurize Driver Section Pressurize->Rupture Shock Shock Wave Propagation & Reflection Rupture->Shock Detectors Pressure Transducer & Photodiode Shock->Detectors Signal Pressure & Light Emission Signals Detectors->Signal IDT Ignition Delay Time Signal->IDT Calculate

Caption: Workflow for ignition delay time measurement in a shock tube.

General Oxidation Pathway for a Substituted Cycloalkane

Cycloalkane_Oxidation cluster_low_temp Low-Temperature Oxidation cluster_high_temp High-Temperature Oxidation Fuel R-Cyclohexane H_abs H-abstraction Fuel->H_abs R_radical R-Cyclohexyl Radical H_abs->R_radical O2_add1 + O₂ R_radical->O2_add1 Ring_Opening Ring Opening R_radical->Ring_Opening RO2 RO₂ Radical O2_add1->RO2 Isom Isomerization RO2->Isom QOOH QOOH Radical Isom->QOOH O2_add2 + O₂ QOOH->O2_add2 O2QOOH O₂QOOH Radical O2_add2->O2QOOH Chain_Branching Chain Branching O2QOOH->Chain_Branching CO_CO2 CO, CO₂ Chain_Branching->CO_CO2 Beta_Scission β-scission Ring_Opening->Beta_Scission Small_Radicals Smaller Radicals (e.g., C₂H₃, C₃H₅) Beta_Scission->Small_Radicals Small_Molecules Smaller Molecules (e.g., C₂H₄, C₃H₆) Small_Radicals->Small_Molecules Small_Molecules->CO_CO2

Caption: Generalized oxidation pathways for a substituted cycloalkane.

References

The Role of 1,1,2-Trimethylcyclohexane in Stereoselective Synthesis and Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective synthesis, the ability to produce a single, desired stereoisomer of a chiral molecule, is of paramount importance in modern organic chemistry and drug development. Many pharmaceuticals and bioactive molecules are chiral, and their biological activity is often highly dependent on their three-dimensional structure. Chiral auxiliaries and catalysts are fundamental tools in achieving high levels of stereocontrol in chemical reactions.

This document explores the role of 1,1,2-trimethylcyclohexane as a potential chiral building block in stereoselective synthesis and catalysis. Due to its inherent chirality at the C2 position and the sterically demanding gem-dimethyl group at C1, this compound presents an interesting structural motif for inducing asymmetry in chemical transformations. However, it is important to note that while the principles of asymmetric synthesis are well-established, the application of this compound itself as a widely-used chiral auxiliary or ligand is not extensively documented in readily available scientific literature. This document will, therefore, focus on the fundamental principles and potential applications, drawing parallels with more common cyclohexane-based chiral scaffolds.

Core Concepts in Stereoselective Synthesis

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer.[1] This is typically achieved through the use of a chiral influence, which can be a chiral substrate, reagent, catalyst, or solvent.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. The steric and electronic properties of the auxiliary create a chiral environment that favors the formation of one stereoisomer over others.

Asymmetric Catalysis: In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The catalyst, which is not consumed in the reaction, creates a chiral environment for the reactants, leading to a stereoselective transformation.

Potential of this compound in Stereoselective Synthesis

The this compound framework possesses key features that could, in principle, be exploited for stereoselective synthesis:

  • Inherent Chirality: The C2 carbon atom of this compound is a stereocenter, meaning the molecule exists as (R)- and (S)-enantiomers.[3][4] This inherent chirality is the fundamental requirement for its use as a chiral controller.

  • Steric Hindrance: The gem-dimethyl group at the C1 position creates a significant steric bias. This bulkiness can be used to effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenter.

  • Conformational Rigidity: The cyclohexane (B81311) ring exists predominantly in a chair conformation. The bulky methyl groups can lock the conformation, providing a well-defined and predictable three-dimensional structure, which is crucial for effective stereodifferentiation.

Hypothetical Applications as a Chiral Auxiliary

Derivatives of this compound could potentially be employed as chiral auxiliaries in a variety of stereoselective reactions. For instance, a hydroxyl or amino group could be introduced at a specific position on the ring, allowing for the attachment of a substrate.

Logical Workflow for a Chiral Auxiliary Approach:

G cluster_0 Stereoselective Synthesis using a Chiral Auxiliary Start Prochiral Substrate Coupling Couple Substrate and Auxiliary Start->Coupling Auxiliary Chiral Auxiliary (e.g., derivatized This compound) Auxiliary->Coupling Diastereomer Form Chiral Substrate-Auxiliary Adduct Coupling->Diastereomer Reaction Stereoselective Reaction (e.g., alkylation, Diels-Alder) Diastereomer->Reaction Product_Aux Product-Auxiliary Adduct (Diastereomerically Enriched) Reaction->Product_Aux Cleavage Cleave Auxiliary Product_Aux->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recycle Recover and Recycle Auxiliary Cleavage->Recycle

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Potential Stereoselective Reactions:

  • Stereoselective Alkylation: An enolate derived from a carboxylic acid or ketone attached to a 1,1,2-trimethylcyclohexanol auxiliary could undergo alkylation. The bulky trimethylcyclohexyl group would be expected to direct the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Asymmetric Diels-Alder Reaction: A dienophile attached to a chiral 1,1,2-trimethylcyclohexanol could participate in a Diels-Alder reaction. The chiral auxiliary would control the facial selectivity of the approach of the diene, resulting in an enantiomerically enriched cycloadduct.

While no specific quantitative data for these reactions using this compound auxiliaries is readily available in the literature, the principles are well-established with other bulky chiral auxiliaries. For comparison, data for other cyclohexane-based auxiliaries are presented below.

Table 1: Representative Data for Cyclohexane-Based Chiral Auxiliaries in Stereoselective Reactions (Illustrative Examples)

Chiral Auxiliary/LigandReaction TypeSubstrateReagent/CatalystDiastereomeric/Enantiomeric ExcessYield (%)Reference
(1R,2S)-N-MethylephedrineAsymmetric AlkylationPropionimideLDA, Benzyl Bromide>95% de85Not specified
trans-2-Phenyl-1-cyclohexanolAsymmetric Diels-AlderAcrylateCyclopentadiene / TiCl498% de90Not specified
(R,R)-1,2-DiaminocyclohexaneAsymmetric HydrogenationMethyl acetoacetateRuCl2(PPh3)395% ee98Not specified

Note: This table provides illustrative data for well-known chiral auxiliaries and is intended to demonstrate the typical performance of such systems. Specific data for this compound derivatives is not available in the searched literature.

Potential in Asymmetric Catalysis

Derivatives of this compound could also be envisioned as chiral ligands for transition metal catalysts. The chiral backbone of the ligand would create a chiral environment around the metal center, enabling enantioselective catalysis.

Signaling Pathway for a Catalytic Asymmetric Reaction:

G cluster_1 Catalytic Cycle for Asymmetric Hydrogenation Catalyst Chiral Catalyst (Metal + Ligand derived from This compound) Coordination Substrate Coordination Catalyst->Coordination Substrate Prochiral Substrate Substrate->Coordination Intermediate Chiral Catalyst-Substrate Complex Coordination->Intermediate Reaction Stereoselective Transformation (e.g., H2 addition) Intermediate->Reaction Product_Release Product Release Reaction->Product_Release Product_Release->Catalyst Catalyst Regeneration Product Enantiomerically Enriched Product Product_Release->Product

Caption: A simplified catalytic cycle for an asymmetric reaction.

Potential Catalytic Applications:

  • Asymmetric Hydrogenation: A phosphine (B1218219) or amine derivative of this compound could serve as a chiral ligand for rhodium or ruthenium catalysts used in the asymmetric hydrogenation of prochiral olefins or ketones.

  • Asymmetric C-C Bond Formation: Ligands incorporating the this compound scaffold could be used in palladium-catalyzed asymmetric allylic alkylations or other cross-coupling reactions.

Experimental Protocols (General Procedures)

As specific protocols for this compound are not available, the following are generalized experimental procedures for reactions where such a chiral auxiliary or ligand could be employed. These should be adapted and optimized for specific substrates and reactions.

Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary

Materials:

  • Chiral auxiliary-substrate adduct (1.0 equiv)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., Lithium diisopropylamide (LDA), n-butyllithium)

  • Electrophile (e.g., alkyl halide) (1.1 equiv)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., MgSO4, Na2SO4)

Procedure:

  • Dissolve the chiral auxiliary-substrate adduct in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to the desired temperature (typically -78 °C).

  • Slowly add the strong base to the solution and stir for 30-60 minutes to form the enolate.

  • Add the electrophile to the reaction mixture and continue stirring at the low temperature for the specified time (monitored by TLC).

  • Quench the reaction by adding the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the desired diastereomer.

  • Cleave the chiral auxiliary using appropriate conditions (e.g., hydrolysis, reduction) to obtain the enantiomerically enriched product.

Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction using a Chiral Auxiliary

Materials:

  • Chiral dienophile (adduct of dienophile and chiral auxiliary) (1.0 equiv)

  • Diene (1.5-3.0 equiv)

  • Lewis acid catalyst (e.g., TiCl4, Et2AlCl) (optional, 0.1-1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the chiral dienophile in the anhydrous solvent under an inert atmosphere.

  • If using a Lewis acid, cool the solution (e.g., to -78 °C or 0 °C) and add the Lewis acid. Stir for 15-30 minutes.

  • Add the diene to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., water, saturated NaHCO3 solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the cycloadduct by column chromatography or recrystallization.

  • Remove the chiral auxiliary to yield the enantiomerically enriched product.

Conclusion

While this compound possesses the requisite chirality and steric bulk to be a candidate for applications in stereoselective synthesis and catalysis, its practical use appears to be limited based on currently available literature. The principles outlined in these notes, along with the generalized protocols, provide a framework for how this and similar chiral building blocks could be investigated for their potential in controlling the stereochemical outcome of chemical reactions. Further research would be necessary to synthesize appropriate derivatives of this compound and evaluate their effectiveness as chiral auxiliaries or ligands in a range of asymmetric transformations. The lack of extensive data suggests an opportunity for new research in this area.

References

Analytical methods for the detection and quantification of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1,1,2-Trimethylcyclohexane, a volatile organic compound (VOC), using state-of-the-art analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace (HS) and Solid-Phase Microextraction (SPME) sampling.

Introduction

This compound (CAS No. 7094-26-0) is a cyclic alkane that may be present in various matrices, including environmental samples, petroleum products, and as a potential volatile impurity in pharmaceutical manufacturing. Accurate and sensitive quantification is crucial for quality control, safety assessment, and environmental monitoring. GC-MS is the gold standard for the analysis of such volatile compounds due to its high separation efficiency and definitive identification capabilities.

Analytical Methods Overview

The recommended analytical approach for this compound is Gas Chromatography-Mass Spectrometry (GC-MS). Sample introduction can be effectively achieved using either Static Headspace (HS) or Solid-Phase Microextraction (SPME), which are ideal for the analysis of volatile compounds in complex matrices.

Key Analytical Techniques:

  • Gas Chromatography (GC): Separates this compound from other components in a sample based on its boiling point and affinity for the GC column's stationary phase.

  • Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. It also enables sensitive quantification.

  • Headspace (HS) Sampling: A sample preparation technique where the vapor phase in equilibrium with a solid or liquid sample is injected into the GC. This method is suitable for analyzing volatile compounds in non-volatile matrices.

  • Solid-Phase Microextraction (SPME): A solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample before injection into the GC.

Experimental Protocols

Protocol 1: Static Headspace GC-MS (HS-GC-MS) for Water and Liquid Samples

This protocol is designed for the quantification of this compound in aqueous or other liquid samples.

1. Sample Preparation:

  • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., Toluene-d8) to each sample, blank, and calibration standard.

  • For aqueous samples, add 3 g of sodium chloride to the vial to increase the partitioning of this compound into the headspace.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

2. HS-GC-MS Instrumentation and Conditions:

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 85°C

    • Vial Equilibration Time: 30 minutes

    • Loop Temperature: 95°C

    • Transfer Line Temperature: 105°C

    • Loop Filling Time: 0.5 minutes

    • Injection Time: 1 minute

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C

    • Injection Mode: Split (split ratio 10:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound (quantifier and qualifiers): m/z 111 (quantifier), 69, 83.

    • Internal Standard (Toluene-d8): m/z 98

3. Calibration and Quantification:

Prepare a series of calibration standards in the appropriate matrix (e.g., analyte-free water) spanning the expected concentration range of the samples. Analyze the standards using the same HS-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. The concentration of this compound in the samples is then determined from this calibration curve.

Protocol 2: Solid-Phase Microextraction GC-MS (SPME-GC-MS) for Air and Solid Samples

This protocol is suitable for the analysis of this compound in air or for the extraction of the compound from solid matrices.

1. Sample Preparation:

  • Air Samples: Collect air samples in evacuated canisters or on sorbent tubes. For canister samples, a portion of the air can be transferred to a sealed vial for SPME analysis. For sorbent tubes, thermal desorption onto the SPME fiber or solvent extraction followed by SPME of the extract can be performed.

  • Solid Samples:

    • Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard.

    • Seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

2. SPME-GC-MS Instrumentation and Conditions:

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broader VOC analysis. Condition the fiber according to the manufacturer's instructions before first use.

  • Extraction:

    • Mode: Headspace SPME

    • Incubation/Equilibration Temperature: 60°C

    • Incubation/Equilibration Time: 20 minutes

    • Extraction Time: 30 minutes

  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 260°C (for thermal desorption of the SPME fiber)

    • Injection Mode: Splitless for 2 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 3 minutes

      • Ramp: 15°C/min to 220°C

      • Hold: 5 minutes at 220°C

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 40-300) for identification and SIM for quantification.

    • SIM Ions: As in Protocol 1.

3. Calibration and Quantification:

Calibration for SPME can be performed using standard gas mixtures for air analysis or by spiking a matrix similar to the sample with known amounts of this compound for solid samples. The quantification procedure is similar to that described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated GC-MS method for this compound. These values are representative and may vary depending on the specific instrumentation, matrix, and method parameters.

Table 1: Method Validation Parameters for HS-GC-MS

ParameterTypical Value/Range
Linear Range 0.1 - 50 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Table 2: Method Validation Parameters for SPME-GC-MS

ParameterTypical Value/Range
Linear Range 1 - 100 ng/g (solid) / 0.05 - 10 ppbv (air)
Correlation Coefficient (r²) > 0.990
Limit of Detection (LOD) 0.3 ng/g (solid) / 0.01 ppbv (air)
Limit of Quantification (LOQ) 1 ng/g (solid) / 0.05 ppbv (air)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 20%

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (10 mL) Vial 20 mL Headspace Vial Sample->Vial IS Internal Standard Addition Vial->IS Salt Salt Addition (optional) IS->Salt Seal Seal Vial Salt->Seal Vortex Vortex Seal->Vortex HS Headspace Autosampler (Equilibration) Vortex->HS GC Gas Chromatograph (Separation) HS->GC Injection MS Mass Spectrometer (Detection & Quantification) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Headspace GC-MS analysis of this compound.

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Air or Solid Sample Vial Sealed Vial Sample->Vial IS Internal Standard Addition Vial->IS Incubate Incubation/Equilibration IS->Incubate Expose Expose SPME Fiber (Headspace) Incubate->Expose Retract Retract Fiber Expose->Retract GC_Inlet GC Inlet (Thermal Desorption) Retract->GC_Inlet GC Gas Chromatograph (Separation) GC_Inlet->GC MS Mass Spectrometer (Detection & Quantification) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Application Notes and Protocols: 1,1,2-Trimethylcyclohexane in Gasoline and Jet Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application and evaluation of 1,1,2-trimethylcyclohexane as a component in gasoline and jet fuel. This document outlines its physicochemical properties, relevant experimental protocols for its analysis and performance evaluation, and a workflow for its assessment as a fuel candidate.

Introduction

Cycloalkanes are a significant class of hydrocarbons present in conventional transportation fuels. Trimethylcyclohexanes (TMCs), with their high hydrogen-to-carbon ratio and specific stereochemistry, are of interest as potential blendstocks for both gasoline and jet fuel. This compound, one of the isomers of TMC, possesses properties that could influence combustion performance, energy density, and emissions. Understanding its behavior in fuel blends is crucial for the development of advanced and alternative fuels.

Physicochemical and Fuel-Related Properties

Quantitative data for this compound and its isomers are summarized below. This information is critical for computational modeling and for predicting its behavior in fuel blends.

PropertyThis compound1,1,3-Trimethylcyclohexane1,2,3-Trimethylcyclohexane1,2,4-Trimethylcyclohexane1,3,5-Trimethylcyclohexane (B44294)
Molecular Formula C9H18C9H18C9H18C9H18C9H18
Molecular Weight ( g/mol ) 126.24126.24126.24126.24126.24
Research Octane (B31449) Number (RON) 87.782.681.873.095.7
Motor Octane Number (MON) 95.781.384.888.0Not Available
(R+M)/2 (AKI) 91.781.9583.380.5Not Available

Experimental Protocols

Detailed methodologies are required to thoroughly evaluate the performance of this compound as a fuel component. The following protocols are standard in the fuel industry.

Protocol 1: Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are critical measures of a gasoline's resistance to knocking.

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel [1]

  • Apparatus : A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[1]

  • Principle : The knocking characteristic of the test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane) with known octane numbers.

  • Procedure :

    • The CFR engine is operated under controlled conditions (600 rpm engine speed).[2]

    • The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the test fuel.[3]

    • The knocking intensity is measured using a detonation meter.[3]

    • The test fuel's performance is bracketed between two primary reference fuels, and the RON is determined by interpolation.[4]

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel [1]

  • Apparatus : A standard CFR engine, similar to the one used for RON determination.[1]

  • Principle : This method assesses the anti-knock performance under more severe operating conditions than the RON test.

  • Procedure :

    • The engine is operated at a higher speed (900 rpm) and with a preheated fuel-air mixture.[2]

    • Similar to the RON test, the compression ratio is varied to achieve a standard knock intensity, and the result is compared against primary reference fuels.[2]

Protocol 2: Fuel Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the components of a complex fuel mixture.

ASTM D5769: Standard Test Method for Determination of Benzene, Toluene, Ethylbenzene, p/m-Xylene, o-Xylene, C9 and Heavier Aromatics, and Total Aromatics in Finished Gasoline by Gas Chromatography/Mass Spectrometry [5]

  • Apparatus : A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Principle : The components of the gasoline sample are separated based on their boiling points and affinity for the GC column's stationary phase. The mass spectrometer then identifies and quantifies the eluted components based on their mass-to-charge ratio.

  • Procedure :

    • A small volume of the gasoline sample is injected into the GC.[6]

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • The oven temperature is programmed to ramp up, allowing for the separation of hydrocarbons.

    • The mass spectrometer detects the fragments of each component, creating a unique mass spectrum for identification.[6]

    • Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.[6]

For more detailed compositional analysis, especially for complex mixtures like jet fuel, comprehensive two-dimensional gas chromatography (GCxGC) can be employed.[7][8]

Protocol 3: Engine Performance and Emissions Testing

To evaluate the real-world impact of this compound as a fuel additive, engine dynamometer tests are conducted to measure performance and exhaust emissions.

  • Apparatus : A single-cylinder or multi-cylinder test engine mounted on a dynamometer, equipped with exhaust gas analyzers.

  • Fuel Blending : Prepare blends of a base fuel (e.g., gasoline or jet fuel surrogate) with varying percentages of this compound.

  • Procedure :

    • The engine is operated at various speeds and loads to simulate different driving conditions.[9]

    • Key performance parameters are measured, including brake specific fuel consumption (BSFC), brake thermal efficiency (BTE), and in-cylinder pressure.[9][10]

    • Exhaust emissions are continuously monitored for carbon monoxide (CO), hydrocarbons (HC), nitrogen oxides (NOx), and particulate matter.[10][11]

    • The results from the blended fuels are compared to the baseline performance of the unblended fuel.

Workflow for Evaluating this compound as a Fuel Component

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new fuel candidate like this compound.

Fuel_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_properties Property Analysis cluster_blending Fuel Blending cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, GC-MS) Synthesis->Purification PhysChem Physicochemical Properties (Density, Viscosity, Boiling Point) Purification->PhysChem FuelProp Fuel Properties (RON, MON, Heat of Combustion) PhysChem->FuelProp Blending Blending with Base Fuel (Gasoline/Jet Fuel) FuelProp->Blending EngineTest Engine Dynamometer Testing Blending->EngineTest Combustion Combustion Analysis (Ignition Delay, Flame Speed) EngineTest->Combustion Emissions Emissions Analysis (HC, CO, NOx, PM) EngineTest->Emissions DataAnalysis Data Analysis & Comparison Combustion->DataAnalysis Emissions->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Workflow for the evaluation of a new fuel component.

Combustion Chemistry of Trimethylcyclohexanes in Surrogate Fuels

While specific experimental data for the combustion of this compound is limited, studies on its isomer, 1,3,5-trimethylcyclohexane, provide insights into the potential reaction pathways. In surrogate jet fuel studies, 1,3,5-trimethylcyclohexane is primarily consumed through H-abstraction reactions, leading to the formation of C9H17 radicals. These radicals can then isomerize and decompose into smaller hydrocarbons.[12] A similar reaction pathway can be anticipated for this compound, influencing the overall combustion characteristics of the fuel blend, such as ignition delay and flame speed. The following diagram illustrates a simplified potential reaction pathway.

T135MCH_Combustion TMC This compound (C9H18) H_abs H-Abstraction (+ OH, H, O, HO2) TMC->H_abs TMC_rad Trimethylcyclohexyl Radical (C9H17) H_abs->TMC_rad Isom Isomerization TMC_rad->Isom iso_rad Iso-alkane Radical Isom->iso_rad Decomp Decomposition iso_rad->Decomp Light_HC Light Hydrocarbons (e.g., propene, ethene) Decomp->Light_HC

Simplified reaction pathway for trimethylcyclohexane combustion.

References

Application Notes and Protocols for the GC-MS Analysis of 1,1,2-Trimethylcyclohexane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethylcyclohexane is a volatile organic compound (VOC) that may be present in various complex mixtures, including environmental samples, petroleum products, and as a potential impurity or degradation product in pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This document provides detailed protocols and application notes for the analysis of this compound using GC-MS.

Compound Information

  • Formula: C₉H₁₈[2][3][4]

  • Molecular Weight: 126.24 g/mol [2][3][4][5]

  • CAS Registry Number: 7094-26-0[2][3][4]

Experimental Protocols

The analysis of this compound in complex mixtures by GC-MS involves several key steps, from sample preparation to data analysis. The chosen method will depend on the sample matrix and the concentration of the analyte.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of volatile compounds in solid or liquid samples without direct injection of the sample matrix, thus minimizing instrument contamination.[6]

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the complex mixture (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).[7]

  • For solid samples, dissolution in a suitable low boiling point solvent may be necessary.[8]

  • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

  • If sensitivity is an issue, dynamic headspace (purge and trap) can be employed to concentrate the volatiles prior to analysis.[8]

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Headspace Autosampler Agilent 7697A or equivalent
GC Column DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column[9]
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)[10]
Headspace Oven Temp. 80-120 °C
Headspace Loop Temp. 90-130 °C
Headspace Transfer Line Temp. 100-140 °C
GC Inlet Temperature 250 °C[10]
Injection Mode Split (e.g., 20:1 to 100:1, depending on concentration)
Oven Temperature Program Initial: 40 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min[10]
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C[10]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis:

  • Identification: The mass spectrum of this compound from the sample is compared with a reference spectrum from a spectral library (e.g., NIST).[2] Key identifying ions for this compound should be present.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Solid-Phase Microextraction (SPME) GC-MS

SPME is a solvent-free extraction technique that is useful for concentrating volatile and semi-volatile analytes from a sample matrix.

1. Sample Preparation:

  • Place a known amount of the sample into a headspace vial.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane - PDMS) to the headspace above the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-60 °C). The choice of fiber coating will depend on the polarity of the target analyte.

2. GC-MS Instrumentation and Parameters:

  • The GC-MS parameters are similar to the HS-GC-MS protocol.

  • The key difference is in the injection port, which needs to be equipped with a SPME liner for thermal desorption of the analytes from the fiber.

  • Desorption Temperature: 250 °C in the GC inlet.

3. Data Analysis:

  • The data analysis process for identification and quantification is the same as for HS-GC-MS.

Protocol 3: Liquid-Liquid Extraction (LLE) GC-MS

This classical extraction technique is suitable for liquid samples where the analyte needs to be separated from a complex matrix.[6]

1. Sample Preparation:

  • Mix a known volume of the liquid sample with an immiscible organic solvent (e.g., hexane, dichloromethane).[6]

  • Shake the mixture vigorously to allow the this compound to partition into the organic phase.

  • Allow the layers to separate and carefully collect the organic layer.

  • The extract may be concentrated using a gentle stream of nitrogen gas if necessary.[11]

  • The final extract is then injected into the GC-MS.

2. GC-MS Instrumentation and Parameters:

  • The GC-MS parameters are similar to the previous protocols, with the main difference being the direct liquid injection.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The data analysis process for identification and quantification is the same as for the other protocols.

Data Presentation

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Counts)
0.115,000
0.578,000
1.0160,000
5.0810,000
10.01,650,000

Table 2: Example Quantitative Analysis Results

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample A450,0002.7
Sample B120,0000.7

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Prep_Method Choose Method Sample->Prep_Method HS Headspace Vial Prep_Method->HS HS-GC-MS SPME SPME Fiber Exposure Prep_Method->SPME SPME-GC-MS LLE Liquid-Liquid Extraction Prep_Method->LLE LLE-GC-MS Injection Injection/Desorption HS->Injection SPME->Injection LLE->Injection GC_Column GC Separation (e.g., DB-5MS) Injection->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Result Concentration of This compound Library_Search->Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the analysis of this compound in complex mixtures using GC-MS. The choice of sample preparation technique is critical and should be tailored to the specific sample matrix and analytical requirements. Proper method validation, including the establishment of calibration curves and the determination of detection and quantification limits, is essential for accurate and reliable results.

References

Application Note: NMR Spectroscopic Techniques for the Conformational Analysis of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,1,2-Trimethylcyclohexane is a saturated cyclic hydrocarbon that, like cyclohexane, exists predominantly in chair conformations. Due to the substitution pattern, the two chair conformers resulting from ring-flipping are non-equivalent, leading to a conformational equilibrium that favors the sterically less hindered conformer. The spatial arrangement of the methyl groups and hydrogen atoms defines the molecule's three-dimensional structure, which can significantly influence its physical properties and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed study of these conformational preferences in solution.[1] This document provides detailed protocols for key NMR experiments used to elucidate the conformational landscape of this compound.

Conformational Equilibrium of this compound

The two chair conformations of this compound interconvert rapidly at room temperature. In Conformer A, the C2-methyl group is in an axial position, which introduces significant 1,3-diaxial steric strain. In Conformer B, the C2-methyl group is in an equatorial position, which is sterically more favorable. Consequently, the equilibrium lies heavily towards Conformer B.

G a a b b a->b b->a

Figure 1: Conformational equilibrium of this compound.

Key NMR Techniques for Conformational Analysis

A suite of NMR experiments is employed to gain a comprehensive understanding of the conformational properties of this compound.

  • ¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide initial information. At room temperature, where ring-flipping is fast, the observed chemical shifts are a population-weighted average of the two conformers. The chemical environment of a nucleus, particularly whether a substituent or proton is axial or equatorial, significantly affects its chemical shift. Generally, axial protons resonate upfield (lower ppm) compared to their equatorial counterparts.

  • Coupling Constant (³JHH) Analysis: The magnitude of the three-bond proton-proton (³JHH) coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship is invaluable for determining the relative orientation of protons. For example, a large coupling constant (typically 8-13 Hz) is indicative of an anti-periplanar relationship, such as that between two axial protons (³J_ax,ax_), while smaller values (typically 1-5 Hz) are observed for axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) interactions.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus. This effect is distance-dependent (proportional to 1/r⁶) and is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[2] A 2D NOESY experiment generates cross-peaks between spatially proximate protons, providing crucial information for determining stereochemistry and conformation. For instance, strong NOEs between an axial methyl group and other axial protons on the same face of the ring are a hallmark of that conformation.

  • Variable Temperature (VT) NMR: By lowering the temperature, the rate of chair-chair interconversion can be slowed down.[3][4] At a sufficiently low temperature (the coalescence temperature), the single set of averaged signals broadens and then resolves into two distinct sets of signals, one for each conformer. By integrating the signals of the individual conformers at this slow-exchange regime, their relative populations can be determined. This allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers.

Experimental Workflow

The logical flow for a comprehensive conformational analysis involves a series of interconnected NMR experiments.

G cluster_1 Detailed Structural & Dynamic Analysis prep Sample Preparation (this compound in deuterated solvent) nmr_1d 1D ¹H & ¹³C NMR Acquisition (Room Temperature) prep->nmr_1d data_1d Analyze Chemical Shifts (Population-Averaged Data) nmr_1d->data_1d cosy 2D COSY Experiment (Identify J-coupled protons) data_1d->cosy noesy 2D NOESY Experiment (Identify Spatially-Close Protons) data_1d->noesy vt_nmr Variable Temperature (VT) NMR (Lower temperature until slow exchange) data_1d->vt_nmr analysis_noesy NOE Correlation Analysis (Confirm major conformer stereochemistry) noesy->analysis_noesy analysis_vt Low-Temp Spectra Analysis (Assign signals for each conformer) vt_nmr->analysis_vt quantify Quantify Conformer Population (Integrate signals at low temp) analysis_noesy->quantify analysis_vt->quantify thermo Calculate Thermodynamic Parameters (ΔG°, Keq) quantify->thermo

Figure 2: Experimental workflow for NMR-based conformational analysis.

Data Presentation

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Major Conformer B in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C1-CH₃ (eq) 0.88 (s, 3H) 33.5 Equatorial methyl on quaternary carbon
C1-CH₃ (ax) 0.95 (s, 3H) 28.9 Axial methyl on quaternary carbon
C2-CH₃ (eq) 0.85 (d, 3H, J=6.5 Hz) 16.0 Equatorial methyl on C2
C2-H (ax) 1.35 (m, 1H) 35.8 Axial proton at C2
C3-H (eq, ax) 1.60 (m), 1.15 (m) 35.1
C4-H (eq, ax) 1.55 (m), 1.25 (m) 25.0
C5-H (eq, ax) 1.55 (m), 1.25 (m) 27.2
C6-H (eq, ax) 1.70 (m), 1.05 (m) 41.8

| C1 (quat) | - | 34.1 | Quaternary carbon |

Table 2: Typical ³JHH Coupling Constants in Cyclohexane Chair Conformations

Interaction Type Dihedral Angle (θ) Typical ³J Value (Hz)
axial - axial (J_aa) ~180° 8 - 13
axial - equatorial (J_ae) ~60° 1 - 5

| equatorial - equatorial (J_ee) | ~60° | 1 - 5 |

Table 3: Expected Key NOE Correlations for Major Conformer B

Irradiated Proton(s) Observed NOE Spatial Relationship
C1-CH₃ (axial) C2-H (axial), C6-H (axial), C4-H (axial) 1,3-diaxial proximity
C2-H (axial) C1-CH₃ (axial), C4-H (axial), C6-H (axial) 1,3-diaxial proximity

| C2-CH₃ (equatorial) | C2-H (axial), C3-H (equatorial) | Vicinal proximity |

Table 4: Thermodynamic Data from Variable Temperature NMR

Parameter Formula Description
Equilibrium Constant (K_eq) K_eq = [Conformer B] / [Conformer A] Ratio of conformer populations at equilibrium.

| Gibbs Free Energy (ΔG°) | ΔG° = -RT ln(K_eq) | The free energy difference between the conformers. |

Experimental Protocols

Protocol 1: 1D ¹H and ¹³C NMR Spectroscopy
  • Objective: To obtain high-resolution 1D spectra to observe population-averaged chemical shifts and coupling patterns at room temperature.

  • Materials: this compound (~5-10 mg), Deuterated Chloroform (CDCl₃) or other appropriate deuterated solvent, 5 mm NMR tube (Class A).[3]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve ~5 mg of this compound in ~0.6 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the tube and vortex briefly to ensure homogeneity.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16.

  • Acquisition Parameters (¹³C{¹H}):

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 128-1024 (or as needed for good signal-to-noise).

  • Processing:

    • Apply Fourier Transform with exponential line broadening (LB = 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

    • Perform phase and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).

  • Analysis:

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Measure chemical shifts and J-coupling constants from the ¹H spectrum.

    • Correlate the number of signals in the ¹³C spectrum with the number of unique carbon atoms.

Protocol 2: 2D NOESY Spectroscopy
  • Objective: To identify protons that are close in space (< 5 Å) to confirm the stereochemical arrangement of the dominant conformer.[8][9]

  • Materials & Instrumentation: Same as Protocol 1.

  • Sample Preparation: Same as Protocol 1. The sample should be free of paramagnetic impurities (e.g., dissolved oxygen) which can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

  • Acquisition Parameters:

    • Pulse Program: Standard phase-sensitive NOESY sequence (e.g., 'noesyesgpph' on Bruker).

    • Spectral Width (F1 and F2): 10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 2-3 seconds.

    • Mixing Time (tm): 500-800 ms (B15284909) (this may require optimization).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform 2D Fourier Transform.

    • Perform phase and baseline correction in both dimensions.

  • Analysis:

    • Identify diagonal peaks, which correspond to the 1D spectrum.

    • Identify off-diagonal cross-peaks, which indicate an NOE between two protons.

    • Correlate the presence and intensity of cross-peaks with inter-proton distances in the proposed major conformer (e.g., look for key 1,3-diaxial correlations).

Protocol 3: Variable Temperature (VT) NMR
  • Objective: To slow the chair-chair interconversion to observe the signals of individual conformers, allowing for population analysis.

  • Materials: this compound (~10-15 mg), low-freezing deuterated solvent (e.g., Dichloromethane-d₂, CD₂Cl₂, MP -95°C; or Toluene-d₈, MP -95°C), Class A NMR tube.[3][4]

  • Instrumentation: NMR spectrometer equipped with a variable temperature unit.

  • Sample Preparation: Prepare a slightly more concentrated sample (~15 mg in 0.6 mL of CD₂Cl₂) to compensate for signal broadening at low temperatures.

  • Procedure:

    • Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).

    • Begin cooling the sample in steps of 10-20 K.[3] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Observe the spectral changes. Signals will broaden as the temperature approaches the coalescence point.

    • Continue cooling below coalescence until sharp, distinct signals for both conformers are observed (e.g., down to ~183 K / -90°C).

  • Acquisition Parameters (Low Temp):

    • Use the same parameters as Protocol 1, but you may need to increase the number of scans (NS) to obtain adequate signal-to-noise.

  • Processing:

    • Process each spectrum as described in Protocol 1.

  • Analysis:

    • At the lowest temperature, identify pairs of corresponding signals for Conformer A and Conformer B.

    • Carefully integrate a set of well-resolved, non-overlapping signals for both conformers.

    • Calculate the population percentage of each conformer from the integration values.

    • Use the populations to calculate the equilibrium constant (K_eq) and the free energy difference (ΔG°) at that temperature.

References

Application Notes and Protocols: Safe Handling and Disposal of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of 1,1,2-Trimethylcyclohexane in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.

General Information

This compound is a flammable liquid and saturated aliphatic hydrocarbon. It is primarily used as a solvent and as a component in petroleum mixtures.[1][2] Understanding its chemical and physical properties is essential for safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C9H18[1][3][4]
Molecular Weight 126.24 g/mol [1][3]
CAS Number 7094-26-0[1][3][4]
Appearance Colorless Liquid[5]
Boiling Point 145.2°C at 760 mmHg[1]
Melting Point -29°C[1]
Flash Point 25.2°C[1]
Density 0.765 g/cm³[1]
Vapor Pressure 6.19 mmHg at 25°C[1]
Solubility Insoluble in water.
LogP (Octanol/Water Partition Coefficient) 3.22270[1]

Hazard Identification and Toxicity

This compound is classified as a highly flammable liquid and vapor.[3][6][7] Overexposure may lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache.[2][3] It is also considered a neurotoxin, with the potential for acute solvent syndrome.[2][3]

Table 2: Hazard Classification and Toxicity Data

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapor[3][6]
Skin Irritation (Category 2)WarningH315: Causes skin irritation[6]
Specific target organ toxicity — single exposure (Category 3), Central nervous systemWarningH336: May cause drowsiness or dizziness[6]
Aspiration Hazard (Category 1)☠️DangerH304: May be fatal if swallowed and enters airways[6]
Hazardous to the aquatic environment, long-term hazard (Category 1)🌳WarningH410: Very toxic to aquatic life with long lasting effects[6]
Toxicity DataValueSpecies
LD50 (Oral) 1500-3450 mg/kg bw[8]Rat[8]
LC50 (Inhalation) No specific data available for this compound. General hydrocarbon solvent risks apply.
Dermal Irritation Causes skin irritation.[6]
Eye Irritation May cause eye irritation.[2]

Safe Handling Protocols

  • Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][10] Use explosion-proof electrical and lighting equipment.[6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6]

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)[9]Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[9]
Eyes Safety gogglesANSI Z87.1 compliant chemical splash goggles are mandatory to protect against splashes and vapors.[9]
Face Face shield (in addition to goggles)Required when there is a significant risk of splashes, such as when handling larger quantities.[9]
Body Chemical-resistant lab coatA fully buttoned, long-sleeved lab coat is required.[9]
Respiratory Vapor respirator (if ventilation is inadequate)A NIOSH-approved respirator with organic vapor cartridges may be necessary if exposure limits are exceeded.[7]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_dispense Dispense Chemical in Fume Hood prep_spill->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Securely Close Container After Use handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Protocols

All waste containing this compound must be treated as hazardous chemical waste.[9] Do not dispose of this chemical down the drain.[6][11]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: Collect all contaminated solid materials, including used PPE (gloves, etc.), absorbent materials from spills, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[9]

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Flammable," "Irritant")

  • The date of accumulation start.

Store hazardous waste containers in a designated, well-ventilated, and secure area away from ignition sources and incompatible materials. The storage area should have secondary containment.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Decision Tree for this compound Waste start Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Liquid solid_waste Collect in a labeled, sealed hazardous solid waste bag/container. is_liquid->solid_waste Solid store_waste Store waste in a designated secondary containment area. liquid_waste->store_waste solid_waste->store_waste disposal_request Arrange for disposal by a licensed hazardous waste contractor. store_waste->disposal_request end Disposal Complete disposal_request->end

Caption: Decision tree for the disposal of this compound waste.

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Eliminate all ignition sources.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent.

  • For large spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

References

Application Notes and Protocols: Kinetic Studies of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This document, therefore, serves to provide a general overview based on the expected chemical behavior of 1,1,2-trimethylcyclohexane, drawing parallels from studies on analogous compounds. It also outlines general protocols that would be applicable for conducting such kinetic studies.

Part 1: this compound as a Reactant

While specific kinetic data for this compound is unavailable, studies on similar cycloalkanes like cyclohexane (B81311) and its methylated derivatives focus on several key reaction types. It is reasonable to anticipate that this compound would undergo similar reactions, such as oxidation, pyrolysis, and dehydrogenation.

1.1 Anticipated Reactions and Kinetic Behavior

  • Oxidation: The oxidation of cycloalkanes is a critical process in combustion and atmospheric chemistry. Studies on cyclohexane have detailed complex, temperature-dependent reaction mechanisms. For this compound, the presence of a tertiary carbon atom would likely be a primary site for initial hydrogen abstraction, leading to a relatively stable tertiary radical. This would influence the subsequent reaction pathways and overall reaction rate.

  • Pyrolysis: The thermal decomposition (pyrolysis) of cycloalkanes involves ring-opening and subsequent fragmentation reactions. The substitution pattern of this compound would be expected to influence the specific bond-scission pathways and the distribution of smaller hydrocarbon products.

  • Dehydrogenation: Catalytic dehydrogenation of cycloalkanes to form aromatic compounds is an important industrial process. While studies have focused on compounds like methylcyclohexane (B89554) for hydrogen storage applications, this compound could also undergo dehydrogenation, though the reaction pathway to a stable aromatic product is less direct than for a simple methylcyclohexane.

1.2 Hypothetical Experimental Protocol for Oxidation Kinetics

The following is a generalized protocol for studying the gas-phase oxidation kinetics of a volatile organic compound like this compound using a jet-stirred reactor.

Objective: To determine the rate constants and activation energy for the initial stages of this compound oxidation.

Materials and Equipment:

  • This compound (high purity)

  • Synthetic air (or custom O₂/N₂ mixtures)

  • Inert gas (e.g., Helium or Argon) for dilution

  • Jet-stirred reactor (JSR) with temperature and pressure control

  • Gas chromatograph with mass spectrometry (GC-MS) and/or flame ionization detection (FID) for product analysis

  • Mass flow controllers for precise gas metering

Procedure:

  • Reactant Preparation: A dilute mixture of this compound in an inert carrier gas is prepared. The concentration is typically in the range of a few hundred to a few thousand parts per million (ppm).

  • Reactor Setup: The JSR is heated to the desired reaction temperature (e.g., in the range of 500-1000 K). The pressure is maintained at a constant value (e.g., 1-10 atm).

  • Initiation of Reaction: The prepared mixture of this compound and the oxidizing gas (synthetic air) are introduced into the JSR at precisely controlled flow rates. The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Sampling and Analysis: After a steady state is reached, a sample of the reactor exhaust is taken and analyzed using GC-MS/FID to identify and quantify the concentrations of the reactant, intermediates, and final products.

  • Data Collection: The experiment is repeated at various temperatures, initial reactant concentrations, and residence times to gather a comprehensive dataset.

  • Kinetic Modeling: The experimental data is used to develop and validate a detailed chemical kinetic model. The rate constants of key reactions are adjusted to match the experimental observations.

Part 2: this compound as a Solvent

As a saturated cycloalkane, this compound is a non-polar, aprotic solvent. Its use in kinetic studies would be appropriate for reactions involving non-polar reactants where the solvent is not intended to participate directly in the reaction.

2.1 Expected Solvent Effects

The choice of solvent can significantly influence reaction rates. A non-polar solvent like this compound would be expected to:

  • Favor reactions between non-polar species: "Like dissolves like" is a fundamental principle.

  • Slow down reactions that involve the formation of charged intermediates or transition states: A non-polar solvent cannot effectively stabilize charged species, thus increasing the activation energy for such reactions compared to polar solvents.

  • Have minimal interaction with the reaction pathway for non-polar reactions: In an ideal scenario, it would act as an inert medium, simply providing a phase for the reactants to interact.

2.2 Hypothetical Experimental Protocol for a Nucleophilic Substitution Reaction

The following is a generalized protocol to study the kinetics of a simple Sₙ2 reaction in a non-polar solvent like this compound.

Objective: To determine the rate constant for the reaction of a primary alkyl halide with a nucleophile in a non-polar medium.

Materials and Equipment:

  • This compound (as solvent, high purity, anhydrous)

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., a tetraalkylammonium salt of the nucleophile to ensure solubility)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Method for monitoring reactant or product concentration over time (e.g., quenching aliquots and analyzing by GC, or in-situ monitoring by IR or NMR spectroscopy if feasible).

Procedure:

  • Solution Preparation: A solution of the alkyl halide in this compound is prepared at a known concentration. A separate solution of the nucleophile in the same solvent is also prepared.

  • Temperature Equilibration: The reaction vessel containing the alkyl halide solution is placed in a thermostat bath and allowed to reach the desired reaction temperature.

  • Reaction Initiation: A known volume of the nucleophile solution, also at the reaction temperature, is added to the reaction vessel with vigorous stirring to initiate the reaction. Time zero is recorded at the point of mixing.

  • Monitoring the Reaction: At specific time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by rapid cooling or addition of a reagent that stops the reaction). The concentration of the reactant or product in the quenched aliquots is then determined by a suitable analytical technique like gas chromatography.

  • Data Analysis: The concentration versus time data is plotted. For a second-order reaction (first order in each reactant), a plot of 1/[Reactant] versus time should yield a straight line, the slope of which is related to the rate constant. The experiment would be repeated at different temperatures to determine the activation energy.

Visualizations

Due to the lack of specific kinetic data for reactions involving this compound, diagrams of signaling pathways or specific experimental workflows cannot be generated. However, a generalized workflow for a kinetic study can be represented.

G Generalized Workflow for a Kinetic Study cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase reactant_prep Reactant and Solvent Preparation instrument_setup Instrument Setup and Calibration reactant_prep->instrument_setup reaction_init Reaction Initiation instrument_setup->reaction_init data_acq Data Acquisition (Concentration vs. Time) reaction_init->data_acq data_plot Data Plotting and Preliminary Analysis data_acq->data_plot model_fit Kinetic Modeling and Parameter Extraction data_plot->model_fit conclusion Determination of Kinetic Parameters model_fit->conclusion

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 1,1,2-trimethylcyclohexane. This resource addresses common challenges, offers potential solutions, and provides detailed experimental methodologies based on established synthetic routes for related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

A1: The selective synthesis of this compound is primarily challenged by:

  • Regioselectivity: Direct alkylation methods, such as Friedel-Crafts alkylation of methylcyclohexane (B89554), often yield a complex mixture of positional isomers (e.g., 1,1,3- and 1,2,4-trimethylcyclohexane) due to the similar reactivity of various positions on the cyclohexane (B81311) ring.[1]

  • Stereoselectivity: The carbon at the 2-position of this compound is a chiral center, leading to the formation of (R) and (S) enantiomers.[1] Achieving a high enantiomeric excess of one stereoisomer requires specific chiral catalysts or starting materials.

  • Isomer Separation: The resulting mixture of trimethylcyclohexane isomers often have very close boiling points, making their separation by fractional distillation a significant challenge.[1]

Q2: What are the common synthetic routes to this compound?

A2: Common synthetic strategies include:

  • Friedel-Crafts Alkylation: This method involves the methylation of methylcyclohexane using a methylating agent and a Lewis acid catalyst. However, controlling regioselectivity is a major drawback.[1]

  • Catalytic Hydrogenation of a Trimethylcyclohexene Precursor: A more selective route involves the synthesis of a specific trimethylcyclohexene isomer, such as 1,2,6-trimethylcyclohexene, followed by catalytic hydrogenation to the desired saturated product. This approach offers better control over the final substitution pattern.

  • Isomerization of Other Trimethylcyclohexane Isomers: It is possible to convert a mixture of less stable trimethylcyclohexane isomers into a more thermodynamically stable mixture, which may be enriched in the desired 1,1,2-isomer, under specific catalytic conditions.

Q3: How can I purify this compound from its isomers?

A3: The primary method for purifying this compound from its isomers on a laboratory scale is fractional distillation.[1] This technique exploits the small differences in boiling points among the isomers. However, due to the close boiling points, a highly efficient distillation column and careful control of the distillation rate are necessary. For analytical separation, gas chromatography is a powerful tool.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Isomer

Possible Causes and Solutions

CauseRecommended Action
Poor Regioselectivity in Friedel-Crafts Alkylation Optimize reaction conditions. Lowering the temperature may favor the thermodynamically more stable isomer. Experiment with different Lewis acid catalysts (e.g., AlCl₃, BF₃) or solid acid catalysts like zeolites (e.g., H-ZSM-5), which can offer improved selectivity.[1]
Incomplete Hydrogenation of the Precursor Ensure the catalyst is active and not poisoned. Increase hydrogen pressure and/or reaction time. Verify the purity of the starting trimethylcyclohexene.
Side Reactions In Friedel-Crafts alkylation, poly-alkylation can occur. Use a large excess of the methylcyclohexane substrate to favor mono-methylation. For hydrogenation, ensure the solvent is inert and degassed to prevent unwanted side reactions.
Losses During Workup and Purification Minimize transfers of the product mixture. Optimize the fractional distillation process by using a column with a high number of theoretical plates and maintaining a slow, steady distillation rate.
Issue 2: Difficulty in Separating Isomeric Mixtures

Possible Causes and Solutions

CauseRecommended Action
Very Close Boiling Points of Isomers Use a high-efficiency fractional distillation column (e.g., a spinning band distillation apparatus or a long Vigreux column). Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between isomers.
Azeotrope Formation While less common for hydrocarbons, consider the possibility of azeotrope formation with the solvent or other impurities. Analyze the composition of the distilled fractions by gas chromatography to check for constant boiling mixtures.
Co-elution in Chromatographic Separations For analytical or small-scale preparative separation by gas chromatography, optimize the column phase, temperature program, and carrier gas flow rate to improve the resolution of the isomeric peaks.

Data Presentation

Table 1: Physical Properties of Selected Trimethylcyclohexane Isomers

IsomerBoiling Point (°C at 760 mmHg)
cis,cis,cis-1,2,3-Trimethylcyclohexane141
cis,cis,trans-1,2,3-TrimethylcyclohexaneNot specified
cis,trans,cis-1,2,3-TrimethylcyclohexaneNot specified

Source: Reconstructed from Zelinski's original work, which reported a boiling point of 141°C for a 1,2,3-trimethylcyclohexane (B155785) product of unspecified geometry.[2]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Methylcyclohexane

Disclaimer: This is a generalized protocol and requires optimization for the selective synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add an excess of methylcyclohexane as the solvent and substrate.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) portion-wise with vigorous stirring.

  • Addition of Alkylating Agent: Add a methylating agent (e.g., methyl chloride or methyl iodide) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25°C). The reaction progress can be monitored by gas chromatography (GC).

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess methylcyclohexane by simple distillation. The remaining mixture of trimethylcyclohexane isomers can then be separated by careful fractional distillation.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Trimethylcyclohexene Precursor
  • Catalyst Preparation: In a hydrogenation vessel, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or PtO₂) and the solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Addition of Substrate: Add the synthesized trimethylcyclohexene precursor to the vessel.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by GC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Methylcyclohexane) reaction Synthetic Step (e.g., Friedel-Crafts Alkylation or Multi-step synthesis via Hydrogenation) start->reaction mixture Crude Product Mixture (Isomers and Byproducts) reaction->mixture workup Aqueous Workup mixture->workup gc_ms GC-MS Analysis mixture->gc_ms distillation Fractional Distillation workup->distillation product Pure this compound distillation->product distillation->gc_ms product->gc_ms nmr NMR Spectroscopy product->nmr

Caption: General experimental workflow for the synthesis and purification of this compound.

challenges_relationship challenge Core Challenge: Selective Synthesis of This compound regioselectivity Regioselectivity Control challenge->regioselectivity stereoselectivity Stereoselectivity Control challenge->stereoselectivity separation Isomer Separation challenge->separation friedel_crafts Friedel-Crafts Alkylation regioselectivity->friedel_crafts chiral_synthesis Asymmetric Synthesis stereoselectivity->chiral_synthesis distillation Fractional Distillation separation->distillation friedel_crafts->separation leads to hydrogenation Catalytic Hydrogenation hydrogenation->regioselectivity improves

Caption: Logical relationships between the core challenges in the synthesis of this compound.

References

Technical Support Center: Separation of 1,1,2-Trimethylcyclohexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methods, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 1,1,2-Trimethylcyclohexane from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The primary challenge stems from the fact that structural isomers of trimethylcyclohexane often possess very similar physicochemical properties. These include close boiling points and polarities, which makes conventional separation techniques like simple distillation difficult and often ineffective.[1][2] Achieving baseline separation requires optimized methods that can exploit subtle differences in molecular shape, size, and stereochemistry.

Q2: What are the common structural isomers of this compound I might encounter?

A2: Trimethylcyclohexane has several positional isomers, where the three methyl groups are attached to different carbon atoms on the cyclohexane (B81311) ring. Common isomers include:

  • 1,1,3-Trimethylcyclohexane

  • 1,1,4-Trimethylcyclohexane

  • 1,2,3-Trimethylcyclohexane

  • 1,2,4-Trimethylcyclohexane[3]

  • 1,3,5-Trimethylcyclohexane

Furthermore, isomers like 1,2,3- and 1,2,4-trimethylcyclohexane (B44741) have stereoisomers (cis/trans isomers and enantiomers) due to the presence of chiral centers, adding another layer of separation complexity.[4]

Q3: Which separation techniques are most effective for these isomers?

A3: The choice of technique depends on the specific isomers in the mixture and the desired scale of separation (analytical vs. preparative). The most common and effective methods are:

  • Gas Chromatography (GC): Excellent for analytical quantification and preparative-scale separation of volatile isomers.[2]

  • Fractional Distillation: Can be used for gross separation of isomers with sufficiently different boiling points, sometimes enhanced by operating at reduced pressure.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Particularly powerful for separating stereoisomers, especially when using chiral stationary phases.[1]

  • Adsorptive Separation: Utilizes microporous materials like zeolites that separate isomers based on their molecular size and shape.[1]

  • Extractive Distillation: A viable option for large-scale industrial separation of close-boiling mixtures by using a solvent to alter relative volatilities.[6]

Q4: What is extractive distillation and how can it be applied here?

A4: Extractive distillation is a process where a high-boiling, non-volatile solvent is added to a mixture of close-boiling components.[6] The solvent interacts differently with each isomer, altering their relative volatilities and making them easier to separate via distillation.[7] For example, in the similar separation of methylcyclohexane (B89554) and toluene, phenol (B47542) is used as a solvent.[8][9] A similar principle could be applied to trimethylcyclohexane isomers by selecting a solvent that selectively alters the volatility of one isomer over others.

Data Presentation: Physical Properties of Trimethylcyclohexane Isomers

The subtle differences in the physical properties of trimethylcyclohexane isomers are critical for selecting and optimizing a separation method.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)Refractive Index (n20D)
This compound 7094-26-0126.24145.2[10]0.765[10]1.4359[10]
1,1,3-Trimethylcyclohexane 30498-64-7126.24~136.6[1]~0.781.428
cis,cis,cis-1,2,3-Trimethylcyclohexane 1678-97-3126.24150 (uncorrected)[11]0.80211.4403[11]
cis,cis,trans-1,2,3-Trimethylcyclohexane 1678-98-4126.24144-146[11]~0.79~1.438
1,2,4-Trimethylcyclohexane (mixture) 2234-75-5126.24141 - 143.5[11][12]~0.8[12]1.416[12]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key separation techniques and guidance for resolving common issues.

Method 1: Gas Chromatography (GC)

Use Case: High-resolution separation for both analytical quantification and small-scale preparative purification.

A robust GC method is crucial for resolving structurally similar and close-boiling isomers.[2]

  • Sample Preparation: Prepare a standard mixture of the trimethylcyclohexane isomers in a volatile solvent like n-hexane at a concentration of approximately 100 µg/mL for each isomer. For unknown samples, a 1:100 dilution in n-hexane is a suitable starting point.[2]

  • Instrumentation:

    • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2]

    • Column: A non-polar capillary column is highly recommended. A 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1) with dimensions of 50 m length x 0.25 mm internal diameter x 0.25 µm film thickness is effective.[2][13] For separating enantiomers, a chiral column (e.g., Chirasil-Dex) is necessary.[14]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase at 2°C/min to 150°C.

      • Hold: Maintain 150°C for 10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution / Co-elution 1. Inadequate column efficiency. 2. Oven temperature ramp is too fast. 3. Incorrect stationary phase.1. Use a longer column (e.g., >50 m) or a column with a smaller internal diameter.[13] 2. Decrease the temperature ramp rate (e.g., to 1°C/min) to increase the time isomers spend interacting with the stationary phase. 3. For stereoisomers, a chiral-specific column is required.[14]
Peak Tailing 1. Active sites in the injector liner or column. 2. Sample overload.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Dilute the sample or increase the split ratio.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Oven temperature not stable.1. Ensure the gas supply is stable and the flow controller is functioning correctly. 2. Perform a leak check on the system, especially around the septum and column fittings. 3. Calibrate the GC oven's temperature controller.
Method 2: Fractional Distillation

Use Case: Initial, large-scale purification to enrich a specific isomer or remove isomers with significantly different boiling points.

  • Apparatus: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or a column packed with Raschig rings or metal sponge). The column height should be sufficient to provide a high number of theoretical plates.

  • Operation:

    • Charge the distillation flask with the isomer mixture.

    • Heat the flask slowly and evenly using a heating mantle.

    • Operate the column under total reflux for a period to allow the vapor-liquid equilibrium to stabilize.

    • Begin collecting the distillate at a very low rate (e.g., 1 drop every 10-20 seconds). A high reflux ratio is essential for good separation.

    • Monitor the temperature at the head of the column. A stable temperature indicates a pure fraction is being collected.

  • Pressure Modification: For isomers with very close boiling points, performing the distillation under reduced pressure can increase the difference in their boiling points and improve separation.[5]

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Broad Boiling Range) 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too high. 3. Poor column insulation.1. Use a longer or more efficient packed column. 2. Decrease the heating rate and increase the reflux ratio. 3. Insulate the column with glass wool or aluminum foil to prevent heat loss.
Column Flooding Heating rate is too high, causing excessive vapor flow that prevents liquid from returning down the column.Reduce the heat input from the heating mantle immediately.
Method 3: Adsorptive Separation

Use Case: Highly selective separation of structural isomers based on molecular shape and size, particularly effective for separating linear vs. branched or bulky isomers.

  • Adsorbent Selection: Choose a zeolite with a pore size that can selectively admit one isomer while excluding others. The specific choice of zeolite depends on the kinetic diameters of the target isomers.[1]

  • Column Preparation: Pack a chromatography column with the activated zeolite adsorbent. Activation is typically done by heating under vacuum to remove any adsorbed water.

  • Separation Process:

    • Dissolve the isomer mixture in a non-polar solvent (e.g., n-heptane).

    • Pass the solution through the packed column.

    • The isomer with the smaller kinetic diameter will be preferentially adsorbed into the zeolite pores.

    • The eluent will be enriched in the bulkier, less-adsorbed isomers.

  • Desorption: The adsorbed isomer can be recovered by changing the temperature, pressure, or by using a displacing solvent.

IssuePossible Cause(s)Recommended Solution(s)
No Separation 1. Incorrect zeolite pore size. 2. Adsorbent is not properly activated.1. Consult literature to select a zeolite with a pore diameter that matches the dimensions of your target isomer. 2. Ensure the zeolite is fully dehydrated by heating under vacuum before use.
Low Recovery of Adsorbed Isomer The isomer is too strongly adsorbed.Use a stronger displacing solvent or increase the temperature during the desorption step.

Visualizations: Workflows and Principles

The following diagrams illustrate the logical flow for method selection and the principles behind key separation techniques.

G start Start: Mixture of Trimethylcyclohexane Isomers q1 What is the scale of separation? start->q1 analytical Analytical / Small Scale q1->analytical Analytical preparative Preparative / Large Scale q1->preparative Preparative q2 Are stereoisomers (e.g., enantiomers) present? gc Analytical Gas Chromatography (GC) - High resolution - Quantitative analysis q2->gc No chiral_hplc Chiral HPLC / Chiral GC q2->chiral_hplc Yes q3 Are boiling points significantly different (>5°C)? prep_gc Preparative GC q3->prep_gc No distillation Fractional Distillation q3->distillation Yes analytical->q2 preparative->q3 hplc Analytical HPLC - Especially for stereoisomers gc->hplc ext_dist Extractive Distillation prep_gc->ext_dist adsorption Adsorptive Separation (Zeolites) prep_gc->adsorption

Caption: Decision tree for selecting a separation method.

G cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column col1 Feed Inlet (Isomer Mix A+B) dist_col Distillation Trays col1->dist_col solvent_in Solvent Inlet (High Boiling) solvent_in->dist_col reboiler Reboiler dist_col->reboiler condenser Condenser dist_col->condenser bottom_prod Bottoms (Isomer B + Solvent) reboiler->bottom_prod top_prod Distillate (Pure Isomer A) condenser->top_prod col2 bottom_prod->col2 rec_col Distillation Column col2->rec_col rec_top Distillate (Pure Isomer B) rec_col->rec_top rec_bottom Recycled Solvent rec_col->rec_bottom rec_bottom->solvent_in Recycle

Caption: Workflow for extractive distillation.

G start Prepare Isomer Mixture in Volatile Solvent inject Inject Sample into Preparative GC System start->inject separation Separation on High-Capacity Column inject->separation detect Monitor Elution with Detector separation->detect fraction Collect Fractions at Specific Retention Times detect->fraction isomer_a Pure Isomer 1 fraction->isomer_a isomer_b Pure Isomer 2 fraction->isomer_b reinject Analyze Collected Fractions for Purity (Analytical GC) isomer_a->reinject isomer_b->reinject end Pure Isomers Obtained reinject->end

Caption: Experimental workflow for preparative GC.

References

Technical Support Center: Optimizing GC Separation of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of 1,1,2-Trimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental methodologies, and answers to frequently asked questions to enhance the resolution and accuracy of your separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its isomers challenging?

A1: The separation of this compound from its other trimethylcyclohexane isomers, such as 1,1,3- and 1,2,4-trimethylcyclohexane, presents a significant analytical challenge. This difficulty arises from their structural similarities and, consequently, their very close boiling points and physicochemical properties. Achieving baseline separation requires careful optimization of the GC column and operating parameters to exploit subtle differences in their interactions with the stationary phase.[1]

Q2: What type of GC column is most suitable for separating this compound?

A2: A non-polar capillary column is generally the most effective choice for separating non-polar analytes like this compound, where separation is primarily governed by boiling point differences.[2][3][4] Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, Rtx-1) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS, Rtx-5) are excellent starting points. For complex mixtures containing numerous isomers, longer columns (e.g., 50-60 m) can provide the necessary efficiency for improved resolution.

Q3: How does temperature programming improve the separation of this compound?

A3: Temperature programming is a critical technique for the successful separation of complex hydrocarbon mixtures that include this compound.[5][6] It allows for the separation of compounds with a wide range of boiling points in a single run. A programmed increase in column temperature reduces analysis time, improves peak shape for later eluting compounds, and enhances the overall resolution of closely eluting isomers.[7]

Q4: What are the key GC parameters to optimize for this separation?

A4: Beyond column selection and temperature programming, several other parameters are crucial for optimizing the separation of this compound:

  • Injector Temperature: Should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen) is essential for maximizing column efficiency.

  • Split Ratio: For concentrated samples, a higher split ratio can prevent column overloading and improve peak shape. For trace analysis, a lower split ratio or splitless injection may be necessary.

  • Detector Settings: Ensure detector gases (e.g., for a Flame Ionization Detector - FID) are at their optimal flow rates for maximum sensitivity and a stable baseline.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Overlap 1. Inappropriate GC column. 2. Sub-optimal oven temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading.1. Select a non-polar column with a thicker film or a longer column for increased efficiency. 2. Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[5][8][9] 3. Determine the optimal linear velocity for your carrier gas and column dimensions. 4. Dilute the sample or increase the split ratio.
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incompatible solvent.1. Use a deactivated injector liner and trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its specified limit) to remove contaminants. 3. Ensure the sample solvent is appropriate for the analysis and does not interfere with the peaks of interest.
Retention Time Shifts 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas pressure. 3. Changes in the stationary phase due to degradation.1. Perform a leak check of the injector, column fittings, and gas lines. 2. Verify the stability of the oven temperature and the precision of the electronic pressure control. 3. Condition the column or replace it if it is old or has been subjected to high temperatures for extended periods.
Ghost Peaks 1. Contamination from the septum or syringe. 2. Carryover from a previous injection.1. Use high-quality septa and rinse the syringe thoroughly with a clean solvent before each injection. 2. Run a blank solvent injection to check for carryover and bake out the column if necessary.
Broad Solvent Front 1. Injection volume is too large. 2. Initial oven temperature is too high.1. Reduce the injection volume. 2. Lower the initial oven temperature to be at or below the boiling point of the solvent.

Experimental Protocols

Below are detailed methodologies for the GC analysis of this compound.

Method 1: Standard Screening Protocol

This protocol is a good starting point for the analysis of this compound in a relatively simple mixture.

1. Sample Preparation:

  • Prepare a 100 µg/mL standard of this compound in n-hexane.

  • For unknown samples, a 1:100 dilution in n-hexane is a suitable starting point.

2. GC-FID Conditions:

Parameter Value
GC System Agilent 8890 GC with FID or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow 1.2 mL/min
Oven Program - Initial Temperature: 40 °C, hold for 2 min - Ramp: 5 °C/min to 150 °C - Final Hold: Hold at 150 °C for 5 min
Detector FID
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Method 2: High-Resolution Protocol for Isomer Separation

This protocol is designed for the separation of this compound from its isomers in a complex matrix, such as gasoline.[10][11][12]

1. Sample Preparation:

  • Prepare a mixed standard of trimethylcyclohexane isomers at 50 µg/mL each in pentane.

  • For gasoline samples, dilute 1:100 in pentane.

2. GC-MS Conditions:

Parameter Value
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-1 (60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 275 °C
Injection Volume 1 µL
Split Ratio 100:1
Carrier Gas Helium
Constant Flow 1.0 mL/min
Oven Program - Initial Temperature: 35 °C, hold for 5 min - Ramp 1: 2 °C/min to 80 °C - Ramp 2: 10 °C/min to 200 °C - Final Hold: Hold at 200 °C for 10 min
Detector Mass Spectrometer
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 35 - 350 amu

Data Presentation

The following tables summarize expected performance and key column characteristics for the separation of this compound.

Table 1: Comparison of Recommended GC Columns

Column Phase Polarity Key Characteristics Typical Dimensions
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarExcellent for hydrocarbon analysis, separates based on boiling point.30-60 m length, 0.25-0.32 mm ID, 0.25-1.0 µm film
5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms)Non-polarSlightly more polar than 100% dimethylpolysiloxane, offering slightly different selectivity for aromatic and cyclic compounds.30-60 m length, 0.25 mm ID, 0.25 µm film
Polyethylene Glycol (e.g., DB-WAX)PolarNot recommended for primary separation of non-polar hydrocarbons, but can be used for confirmation or 2D-GC applications.30 m length, 0.25 mm ID, 0.25 µm film

Table 2: Influence of GC Parameters on Separation

Parameter Effect of Increase Effect of Decrease
Column Length Increased resolution, longer analysis time.Decreased resolution, shorter analysis time.
Column Internal Diameter Decreased efficiency, increased sample capacity.Increased efficiency, decreased sample capacity.
Film Thickness Increased retention, better for volatile compounds.Decreased retention, better for high-boiling compounds.
Oven Temperature Ramp Rate Decreased analysis time, potentially lower resolution.Increased analysis time, potentially better resolution.[5][8][9]
Carrier Gas Flow Rate Can decrease efficiency if moved away from the optimum.Can decrease efficiency if moved away from the optimum.

Visualizations

The following diagrams illustrate key workflows for optimizing the GC separation of this compound.

GC_Method_Optimization_Workflow cluster_start Initial Setup cluster_optimization Optimization Cycle cluster_finalize Finalization start Define Analytical Goal: Separate 1,1,2-TMC from Isomers col_select Select Non-Polar Capillary Column (e.g., DB-1 or DB-5) start->col_select initial_params Set Initial GC Parameters (Based on Standard Protocol) col_select->initial_params run_analysis Run Initial Analysis initial_params->run_analysis evaluate_results Evaluate Resolution & Peak Shape run_analysis->evaluate_results adjust_temp Adjust Temperature Program (Slower ramp for better resolution) evaluate_results->adjust_temp Resolution Inadequate adjust_flow Optimize Carrier Gas Flow Rate evaluate_results->adjust_flow Peak Shape Poor final_run Run with Optimized Parameters evaluate_results->final_run Acceptable adjust_temp->run_analysis adjust_flow->run_analysis validate Validate Method (Repeatability, Linearity) final_run->validate validate->evaluate_results Fail complete Method Finalized validate->complete Pass

Caption: Workflow for GC Method Optimization for this compound Separation.

GC_Troubleshooting_Logic cluster_symptoms Symptom Analysis cluster_causes_resolution Potential Causes: Poor Resolution cluster_causes_tailing Potential Causes: Peak Tailing cluster_causes_rt Potential Causes: RT Shift cluster_solutions Corrective Actions start Chromatographic Problem Identified poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift wrong_column Incorrect Column poor_resolution->wrong_column bad_temp_prog Sub-optimal Temp. Program poor_resolution->bad_temp_prog bad_flow Incorrect Flow Rate poor_resolution->bad_flow active_sites Active Sites peak_tailing->active_sites contamination Column Contamination peak_tailing->contamination leaks System Leaks rt_shift->leaks instability GC System Instability rt_shift->instability solution_resolution Optimize Temp. Program Change Column wrong_column->solution_resolution bad_temp_prog->solution_resolution bad_flow->solution_resolution solution_tailing Deactivate Liner Bakeout Column active_sites->solution_tailing contamination->solution_tailing solution_rt Perform Leak Check Verify GC Stability leaks->solution_rt instability->solution_rt

References

Technical Support Center: 1,1,2-Trimethylcyclohexane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-trimethylcyclohexane. The information is based on established principles of organic chemistry and data from analogous cycloalkane compounds, as direct experimental data on the degradation of this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: this compound is a saturated cycloalkane and is generally considered chemically stable under standard laboratory conditions (i.e., ambient temperature, neutral pH, and in the absence of strong oxidizing agents or high-energy radiation).[1][2] Its structure, lacking double bonds or highly reactive functional groups, contributes to its relative inertness. However, its stability can be compromised by exposure to heat, strong oxidizers, UV light, or microbial activity.

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways for this compound are not extensively documented, degradation is expected to proceed via mechanisms observed for similar cycloalkanes, such as oxidation, thermal decomposition, and biodegradation.[3]

  • Oxidative Degradation: This pathway likely involves the formation of radical intermediates, primarily at the tertiary carbon atom (C-2) which is the most substituted and thus a likely site for hydrogen abstraction. Oxidation of the methyl groups is also a possibility.

  • Thermal Degradation: At elevated temperatures, C-C bond cleavage can occur, leading to ring-opening and the formation of various smaller hydrocarbon fragments through radical chain reactions.[3]

  • Biodegradation: Under aerobic conditions, microorganisms may initiate degradation by oxidizing a methyl group or the cyclohexane (B81311) ring.[4][5] Anaerobic degradation of saturated cycloalkanes is generally much slower and requires specific microbial consortia.[4][6]

Q3: Are there any known reactive incompatibilities for this compound?

A3: As a saturated hydrocarbon, this compound is incompatible with strong oxidizing agents such as nitric acid, sulfuric acid, and peroxides.[7] Reactions with these substances can be vigorous and lead to uncontrolled oxidation. It is also a flammable liquid and should be kept away from open flames, sparks, and high temperatures.[2]

Troubleshooting Guides

Issue 1: Unexpected Sample Degradation

Symptoms:

  • Appearance of unknown peaks in Gas Chromatography (GC) analysis.

  • Changes in the physical appearance of the sample (e.g., color change, formation of precipitates).

  • Inconsistent results in bioassays or chemical reactions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidation Store samples under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with air, especially at elevated temperatures. Use amber vials to protect from light, which can catalyze oxidation.
Thermal Stress Store samples at recommended low temperatures. Avoid repeated freeze-thaw cycles. If heating is necessary for an experiment, use the lowest effective temperature for the shortest possible duration.
Contamination Ensure all glassware and solvents are scrupulously clean and dry. Filter solvents and reagents before use. Run blank experiments to identify potential sources of contamination.
Microbial Growth If working with aqueous solutions, consider sterile filtering the sample or adding a bacteriostatic agent if it does not interfere with the experiment.
Issue 2: Difficulty in Analyzing Degradation Products

Symptoms:

  • Poor separation of peaks in GC analysis.

  • Inability to identify unknown peaks by Mass Spectrometry (MS).

  • Low recovery of the parent compound or degradation products during sample extraction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate GC Method Optimize the GC temperature program to improve the separation of volatile degradation products. Use a column with a different stationary phase to alter selectivity.
Complex Mixture of Isomers Consider using comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation of complex mixtures.[8]
Poor Ionization of Degradation Products If degradation products are more polar (e.g., alcohols, ketones), derivatization (e.g., silylation) may be necessary to improve their volatility and ionization in the MS source.
Inefficient Extraction For aqueous samples, use a suitable organic solvent for liquid-liquid extraction. Solid-phase microextraction (SPME) can be a sensitive technique for extracting volatile and semi-volatile compounds.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane (B92381) or methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested (e.g., thermal, oxidative, photolytic).

    • Thermal Stress: Place vials in an oven at a controlled temperature (e.g., 50°C, 80°C).

    • Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the vials.

    • Photolytic Stress: Expose vials to a UV light source of a specific wavelength.

    • Include a control sample stored at optimal conditions (e.g., 4°C in the dark).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each stress condition.

  • Sample Analysis:

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the parent compound and potential degradation products.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks over time.

  • Data Analysis: Quantify the amount of remaining this compound and identify degradation products by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Analysis of Potential Degradation Products by GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for hydrocarbon analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: An initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized based on the expected volatility of the degradation products.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on the reactivity of similar cycloalkanes.

Oxidative_Degradation TMC This compound Radical Tertiary Alkyl Radical TMC->Radical H abstraction Hydroperoxide Hydroperoxide Intermediate Radical->Hydroperoxide + O2, + H• Alcohol 1,1,2-Trimethylcyclohexan-2-ol Hydroperoxide->Alcohol Reduction Ketone 1,1-Dimethyl-2-acetylcyclopentane (after ring contraction) Alcohol->Ketone Further Oxidation & Rearrangement

Caption: Hypothetical oxidative degradation pathway of this compound.

Thermal_Degradation TMC This compound RingOpening Ring-Opened Diradical TMC->RingOpening High Temperature (C-C Cleavage) Fragmentation Fragmentation Products RingOpening->Fragmentation β-scission SmallerAlkanes Smaller Alkanes & Alkenes Fragmentation->SmallerAlkanes

Caption: Simplified thermal degradation pathway of this compound.

Quantitative Data Summary

Table 1: Comparative Biodegradation of Cycloalkanes under Different Conditions

CompoundConditionsDegradation Rate/ExtentReference
CyclohexaneAerobicSignificant degradation observed[4]
CyclohexaneAnaerobic (Sulfate-reducing)Degradation observed, slower than aerobic[6]
Methylcyclohexane (B89554)Aerobic (Antarctic seawater)Degradation observed[5]
Trimethylbenzene isomersAnaerobic (Iron-reducing)Significant degradation observed[11]
Trimethylbenzene isomersAnaerobic (Sulfate-reducing)Recalcitrant[11]

Note: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental work should be conducted with appropriate safety precautions. For critical applications, it is recommended to perform stability studies under your specific experimental conditions.

References

Troubleshooting common issues in reactions involving 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2-trimethylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this sterically hindered cycloalkane.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during reactions with this compound.

Issue 1: Low Yield in Free-Radical Halogenation

Question: I am attempting a free-radical bromination of this compound to synthesize 2-bromo-1,1,2-trimethylcyclohexane, but I am consistently obtaining a low yield of the desired product. What are the possible causes and how can I optimize the reaction?

Answer:

Low yields in the free-radical bromination of this compound can stem from several factors, primarily related to the reaction conditions and the inherent reactivity of the substrate.

Possible Causes and Solutions:

  • Inadequate Initiation: Free-radical halogenation requires an initiation step, typically using UV light or a radical initiator like AIBN.[1] Insufficient light intensity or thermal energy can lead to a low concentration of bromine radicals, slowing down the reaction.

    • Solution: Ensure your UV lamp is functioning correctly and positioned close to the reaction vessel. If using a chemical initiator, ensure it is fresh and used at the appropriate temperature to ensure its decomposition into radicals.

  • Side Reactions: Although bromination is highly selective for the most stable radical (tertiary in this case), side reactions can still occur, especially at higher temperatures.[2][3] These can include the formation of di- or poly-halogenated products, or minor products from the reaction at secondary positions.

    • Solution: Use a slight excess of this compound relative to the brominating agent (e.g., N-bromosuccinimide, NBS) to minimize polyhalogenation. Running the reaction at the lowest effective temperature can also improve selectivity.[4]

  • Steric Hindrance: The bulky trimethyl groups on the cyclohexane (B81311) ring create significant steric hindrance, which can slow down the rate of reaction even at the tertiary position.[5]

    • Solution: Increase the reaction time to allow the reaction to proceed to completion. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time.

Experimental Protocol: Free-Radical Bromination of this compound

This protocol is a representative procedure for the selective bromination at the C-2 position.

Reagent/ParameterQuantity/Value
This compound1.26 g (10 mmol)
N-Bromosuccinimide (NBS)1.78 g (10 mmol)
Azobisisobutyronitrile (AIBN)0.082 g (0.5 mmol)
Carbon Tetrachloride (CCl₄)50 mL
Reaction Temperature77 °C (Reflux)
Reaction Time4-6 hours
Expected Yield 75-85%

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and AIBN in CCl₄.

  • Add NBS to the mixture.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction should be monitored by GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate (B1220275) solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography.

Troubleshooting Workflow for Low Yield in Bromination

Caption: Troubleshooting workflow for low yield in bromination.

Issue 2: Formation of Multiple Isomers during Acid-Catalyzed Reactions

Question: I am running a reaction with this compound under acidic conditions and my final product is a mixture of several trimethylcyclohexane isomers. How can I prevent this isomerization?

Answer:

The formation of isomeric byproducts is a common issue in reactions involving carbocation intermediates, especially with substituted cyclohexanes.

Underlying Cause:

This compound can undergo carbocation rearrangements under acidic conditions. Protonation of the cyclohexane ring or a functional group attached to it can lead to the formation of a tertiary carbocation. This carbocation can then undergo hydride or methyl shifts to form more stable carbocation intermediates, which then lead to the formation of other trimethylcyclohexane isomers like 1,1,3-trimethylcyclohexane (B1585257) and 1,2,4-trimethylcyclohexane.[6]

Solutions:

  • Avoid Strongly Acidic Conditions: If possible, use milder reaction conditions. If an acid catalyst is necessary, a weaker acid or a solid acid catalyst might reduce the extent of isomerization.

  • Lower Reaction Temperature: Carbocation rearrangements are often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize these side reactions.

  • Control Reaction Time: Prolonged exposure to acidic conditions can increase the amount of isomerization. Monitor the reaction closely and stop it as soon as the desired product is formed.

  • Purification: If isomerization cannot be completely avoided, the resulting mixture of isomers will need to be separated. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different.[7] For high-purity requirements, preparative gas chromatography (prep-GC) or centrifugal partition chromatography (CPC) may be necessary.[8]

Logical Diagram of Isomerization Pathway

Isomerization_Pathway cluster_0 Acid-Catalyzed Isomerization A This compound B Tertiary Carbocation at C2 A->B H+ C Hydride/Methyl Shift B->C D Rearranged Carbocations C->D E Mixture of Isomers (1,1,3- and 1,2,4-) D->E -H+

Caption: Acid-catalyzed isomerization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than cyclohexane in some reactions?

A1: The three methyl groups on the this compound ring create significant steric hindrance.[5] This bulkiness can physically block the approach of reagents to the reaction center, slowing down the reaction rate compared to the less hindered cyclohexane.

Q2: I am trying to oxidize the tertiary C-H bond at the 2-position to an alcohol. What are the challenges and what reagents should I use?

A2: Direct oxidation of a tertiary C-H bond in an alkane is challenging due to its low reactivity. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid often lead to over-oxidation and cleavage of the cyclohexane ring.[9] More selective reagents are needed. One potential approach is to first introduce a halogen at the tertiary position via free-radical halogenation (as described in Issue 1) and then perform a nucleophilic substitution with a hydroxide (B78521) source.

Q3: How can I confirm the regioselectivity of my halogenation reaction on this compound?

A3: The product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different isomers based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool. ¹H and ¹³C NMR spectra will show distinct signals for the different constitutional isomers, allowing for their identification and quantification.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[10] It should be handled in a well-ventilated fume hood, away from ignition sources. It can also cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: What is the most stable conformation of this compound, and how does it affect its reactivity?

A5: this compound exists in two chair conformations that can interconvert. The most stable conformation is the one that minimizes steric strain. In this case, the conformation where the methyl group at C-2 is in the equatorial position is generally more stable to avoid 1,3-diaxial interactions.[12] This conformational preference can influence the accessibility of different positions on the ring to reagents, thereby affecting reaction rates and product distributions. For example, in elimination reactions, a leaving group must typically be in an axial position for the reaction to proceed efficiently.[11]

References

Improving the yield and purity of 1,1,2-Trimethylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1,1,2-trimethylcyclohexane synthesis. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the catalytic hydrogenation of a suitable trimethylcyclohexene precursor, such as 1,6,6-trimethylcyclohexene or 2,6,6-trimethylcyclohexene. This reaction involves the addition of hydrogen across the double bond of the cyclohexene (B86901) ring in the presence of a metal catalyst.

Q2: Why is the purity of the final product often a challenge?

A2: The synthesis of this compound frequently results in a mixture of structural isomers, including 1,1,3-trimethylcyclohexane (B1585257) and 1,2,4-trimethylcyclohexane (B44741).[1] These isomers often have very close boiling points, making their separation and the purification of the desired this compound a significant challenge.

Q3: What is the recommended method for purifying this compound?

A3: Fractional distillation is the primary and most effective method for purifying this compound from its isomers. This technique leverages the slight differences in their boiling points to achieve separation. High-efficiency distillation columns are necessary to obtain a high-purity product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The synthesis involves flammable materials and hydrogen gas under pressure. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that all equipment is properly assembled and checked for leaks before starting the reaction. The catalyst, particularly if it's a fine powder, may be pyrophoric and should be handled with care under an inert atmosphere.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol details the synthesis of this compound from 1,6,6-trimethylcyclohexene.

Materials:

  • 1,6,6-trimethylcyclohexene (95% purity)

  • Platinum on carbon (Pt/C, 5 wt%)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

Procedure:

  • Reactor Setup: In a clean, dry hydrogenation reactor vessel, add 1,6,6-trimethylcyclohexene (e.g., 10 g, 0.08 mol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (e.g., 50 mL) to dissolve the starting material. Carefully add the 5% Pt/C catalyst (e.g., 0.1 g, 1 wt% of the substrate) to the solution. Safety Note: Handle the catalyst in an inert atmosphere if possible, as it can be pyrophoric.

  • System Purge: Seal the reactor and purge the system with nitrogen gas three times to remove any air.

  • Hydrogenation: After purging with nitrogen, purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Begin stirring the reaction mixture vigorously and heat to the desired temperature (e.g., 25°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Reaction Quench and Catalyst Removal: Once the hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the platinum catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which will likely contain isomeric impurities, should be purified by fractional distillation.

Purification of this compound by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate (the forerun) which will be enriched in the lower-boiling point isomer, 1,1,3-trimethylcyclohexane (boiling point: ~137-139°C).[2][][4]

    • Intermediate Fraction: As the temperature rises, collect an intermediate fraction that will be a mixture of isomers.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound (approximately 145.2°C), switch to a clean receiving flask to collect the purified product.[1][5]

    • Final Fraction: The temperature may rise again as the higher-boiling isomer, 1,2,4-trimethylcyclohexane (boiling point: ~143.5°C), begins to distill.[6] It is important to carefully monitor the temperature to ensure a good separation.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Data Presentation

Table 1: Physical Properties of Trimethylcyclohexane Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound7094-26-0C₉H₁₈126.24145.2[1][5]
1,1,3-Trimethylcyclohexane3073-66-3C₉H₁₈126.24136.6 - 138.5[2][][4][7]
1,2,4-Trimethylcyclohexane2234-75-5C₉H₁₈126.24~143.5[6]

Table 2: Typical Catalytic Hydrogenation Conditions and Expected Outcomes

CatalystTemperature (°C)Pressure (psi)Typical Yield of Crude Product (%)Notes
5% Pt/C2550>95%Standard, reliable catalyst for this transformation.
10% Pd/C2550>95%Another effective catalyst, may offer different isomer distribution.
Rh/Al₂O₃50100>90%May require higher temperatures and pressures.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Low or No Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Leak in the system. 4. Impurities in the starting material or solvent.1. Use fresh, high-quality catalyst. 2. Ensure the hydrogen cylinder has adequate pressure and the regulator is set correctly. 3. Check all connections for leaks. 4. Use pure, anhydrous solvent and high-purity starting material.
Low Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Catalyst poisoning.1. Increase reaction time or temperature. 2. Ensure efficient extraction and minimize transfers. 3. Purify starting materials to remove potential catalyst poisons (e.g., sulfur compounds).
High Isomer Formation 1. Non-selective catalyst. 2. Isomerization of the starting material before hydrogenation.1. Screen different catalysts (e.g., Pt/C vs. Pd/C) to find the one that provides the best selectivity. 2. Ensure the starting material is of high purity and free from isomeric impurities.
Purification Troubleshooting
IssuePossible Cause(s)Recommended Action(s)
Poor Separation of Isomers 1. Inefficient fractionating column. 2. Distillation rate is too fast. 3. Fluctuating heat input.1. Use a longer or more efficient (e.g., packed) fractionating column. 2. Reduce the heating rate to allow for proper equilibration in the column (aim for a slow, steady collection rate). 3. Ensure a stable and consistent heat source.
Product Contaminated with Lower Boiling Isomer The main fraction was collected too early.Monitor the distillation temperature closely and only begin collecting the main fraction once the temperature has stabilized at the boiling point of this compound.
Product Contaminated with Higher Boiling Isomer Distillation was carried on for too long at the main fraction's boiling point.Stop collecting the main fraction as soon as the temperature begins to rise above the boiling point of this compound.

Visualizations

SynthesisWorkflow Start Start: 1,6,6-Trimethylcyclohexene ReactionVessel Hydrogenation Reactor: - Add Solvent (Ethanol) - Add Catalyst (Pt/C) Start->ReactionVessel PurgeN2 Purge with Nitrogen ReactionVessel->PurgeN2 PurgeH2 Purge with Hydrogen PurgeN2->PurgeH2 Hydrogenation Pressurize with H₂ Stir and Heat (if necessary) PurgeH2->Hydrogenation Workup Reaction Workup: - Vent H₂ - Purge with N₂ - Filter to remove catalyst Hydrogenation->Workup SolventRemoval Solvent Removal (Rotary Evaporation) Workup->SolventRemoval CrudeProduct Crude this compound (Mixture of Isomers) SolventRemoval->CrudeProduct Purification Purification: Fractional Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingSynthesis cluster_synthesis Synthesis Troubleshooting Problem Low Yield or Purity Cause1 Inactive Catalyst Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Isomer Formation Problem->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Increase Reaction Time/ Temperature Cause2->Solution2 Solution3 Screen Catalysts/ Purify Starting Material Cause3->Solution3

Caption: Logical relationships in troubleshooting the synthesis of this compound.

References

Resolving peak co-elution in the chromatographic analysis of trimethylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution during the chromatographic analysis of trimethylcyclohexane isomers.

Troubleshooting Guide

Q1: My chromatogram shows a broad, asymmetric, or shouldered peak where I expect my trimethylcyclohexane isomers. How can I confirm co-elution?

A1: The presence of a distorted peak shape is a strong indicator of co-elution. To confirm, you can employ the following techniques:

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak.[1] Acquire spectra from the ascending part, the apex, and the descending part of the peak. If the mass spectra are not identical, it confirms the presence of multiple co-eluting compounds.

  • Extracted Ion Chromatograms (EICs): Even if the isomers have similar mass spectra, the relative abundances of certain fragment ions might differ. By plotting the chromatograms for specific ions, you may be able to resolve the co-eluting peaks.

Q2: I've confirmed co-elution of my trimethylcyclohexane isomers. What are the initial steps to improve separation in my existing GC method?

A2: A systematic approach, starting with the simplest adjustments, is recommended:

  • Optimize the GC Oven Temperature Program: This is often the most effective initial step.

    • Decrease the initial oven temperature: This can increase the interaction of the analytes with the stationary phase, improving separation.

    • Reduce the temperature ramp rate: A slower ramp rate provides more time for the separation to occur on the column.

  • Adjust the Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency. A flow rate that is too high or too low will reduce separation performance.

  • Check for System Contamination and Column Health:

    • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings to prevent peak tailing and other shape distortions caused by active sites.

    • Column Conditioning: If the column has been idle or used with complex matrices, a bake-out according to the manufacturer's instructions can remove contaminants.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a problem for trimethylcyclohexane analysis?

A1: Peak co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[2][3] Trimethylcyclohexane has several stereoisomers with very similar physical and chemical properties, making them prone to co-elution. This is problematic as it prevents accurate identification and quantification of the individual isomers.[4]

Q2: Which type of GC column (stationary phase) is best for separating trimethylcyclohexane isomers?

A2: The choice of stationary phase is critical for resolving isomers. For non-polar trimethylcyclohexanes, the separation is primarily driven by differences in boiling points. However, to enhance selectivity, different polarity stationary phases can be used.

  • Non-polar phases (e.g., 100% dimethylpolysiloxane like DB-1 or HP-1) separate based on boiling point.

  • Mid-polarity phases (e.g., 5% phenyl-methylpolysiloxane like DB-5 or HP-5ms) can introduce different selectivity based on subtle differences in polarity between the isomers.[5]

  • Polar phases (e.g., polyethylene (B3416737) glycol or "WAX" columns) offer a significantly different selectivity and can be effective when non-polar columns fail to provide resolution.

Q3: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

A3: GCxGC is a powerful technique that should be considered when conventional one-dimensional GC cannot provide the required resolution, especially for complex samples containing numerous isomers.[6] GCxGC utilizes two columns of different selectivity, which dramatically increases the peak capacity and allows for the separation of compounds that co-elute in a single dimension.[7]

Q4: Can mass spectrometry deconvolution software resolve co-eluting trimethylcyclohexane isomers?

A4: Yes, deconvolution is a powerful data processing tool that can mathematically separate the mass spectra of co-eluting compounds.[8][9] This is particularly useful when the isomers have slightly different mass spectra. However, for optimal results, it is always recommended to achieve the best possible chromatographic separation before relying on deconvolution.

Quantitative Data

The following tables provide a summary of typical GC conditions and the effect of parameter changes on peak resolution.

Table 1: Recommended GC Columns and Typical Operating Conditions for Trimethylcyclohexane Isomer Analysis

ParameterSetting
Column Type 1 (Non-polar) DB-1 or equivalent (100% Dimethylpolysiloxane)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Column Type 2 (Mid-polar) DB-5 or equivalent (5% Phenyl-methylpolysiloxane)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Column Type 3 (Polar) DB-WAX or equivalent (Polyethylene Glycol)
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector FID or Mass Spectrometer
Detector Temperature 280 °C (FID), MS Transfer Line at 280 °C
Oven Program (Starting Point) 40 °C (hold for 2 min), ramp at 2-5 °C/min to 150 °C

Table 2: Effect of GC Parameter Adjustments on Peak Resolution

Parameter ChangeEffect on Retention TimeEffect on ResolutionPrimary Application
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting isomers.
Increase Column Length IncreasesIncreases (by ~√2 for 2x length)When baseline separation is not achievable by method optimization alone.
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.
Increase Film Thickness IncreasesIncreases (for volatile analytes)Analysis of highly volatile isomers.
Optimize Carrier Gas Flow VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Trimethylcyclohexane Isomer Analysis

  • Sample Preparation:

    • Prepare a standard mixture of trimethylcyclohexane isomers in n-hexane at a concentration of 100 µg/mL for each isomer.

    • For unknown samples, a 1:100 dilution in n-hexane is a good starting point.[4]

  • Instrumentation:

    • Gas Chromatograph: A standard GC system equipped with a mass spectrometer (MS).

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC-MS Conditions:

    • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 150 °C at 3 °C/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 40-200.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra compared to the standards.

    • If co-elution is observed, use deconvolution software to separate the mass spectra of the overlapping peaks.

Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for High-Resolution Separation

  • Sample Preparation:

    • Prepare samples as described in Protocol 1.

  • Instrumentation:

    • A GCxGC system equipped with a Time-of-Flight Mass Spectrometer (TOFMS).

    • First Dimension (1D) Column: Non-polar column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Second Dimension (2D) Column: Polar column (e.g., WAX, 1.5 m x 0.1 mm ID, 0.1 µm film thickness).

    • Modulator: Thermal or cryogenic modulator.

  • GCxGC-TOFMS Conditions:

    • Inlet: 250 °C, split injection.

    • 1D Oven Program: 40 °C (hold 1 min), ramp to 140 °C at 2 °C/min.

    • 2D Oven Program: Offset of +25 °C relative to the primary oven.

    • Modulation Period: 5 seconds.

    • Carrier Gas: Helium.

    • TOFMS Acquisition Rate: 100 spectra/s.

  • Data Analysis:

    • Process the 2D chromatogram using specialized software.

    • Identify compound classes based on their structured elution patterns in the 2D plot.

    • Quantify individual isomers based on their blob volume.

Visualizations

Troubleshooting_Workflow start Co-eluting or Distorted Peak for Trimethylcyclohexanes confirm Confirm Co-elution (Examine Mass Spectra Across Peak) start->confirm optimize_temp Optimize Oven Temperature Program (Lower initial temp, reduce ramp rate) confirm->optimize_temp Co-elution Confirmed optimize_flow Adjust Carrier Gas Flow Rate (Ensure optimal linear velocity) optimize_temp->optimize_flow Still Co-eluting resolved Peaks Resolved optimize_temp->resolved Resolved system_check Perform System Maintenance (Change liner, septum, condition column) optimize_flow->system_check Still Co-eluting optimize_flow->resolved Resolved change_column Change GC Column (Select different stationary phase polarity) system_check->change_column Still Co-eluting system_check->resolved Resolved advanced_tech Consider Advanced Techniques (GCxGC or Deconvolution) change_column->advanced_tech Still Co-eluting change_column->resolved Resolved advanced_tech->resolved Resolved

Caption: A logical workflow for troubleshooting co-eluting trimethylcyclohexane peaks.

GC_Method_Selection start Goal: Separate Trimethylcyclohexane Isomers complexity Assess Sample Complexity start->complexity gc_ms Standard GC-MS (Non-polar or Mid-polar Column) complexity->gc_ms Simple Mixture gcxgc GCxGC-TOFMS (Non-polar x Polar Column Setup) complexity->gcxgc Complex Mixture / Severe Co-elution deconvolution Apply Mass Spectral Deconvolution gc_ms->deconvolution Residual Co-elution gcxgc->deconvolution Minor Co-elution

Caption: Decision tree for selecting an appropriate analytical method.

References

Strategies to minimize side reactions in the synthesis of 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1,2-Trimethylcyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.

Proposed Synthetic Pathway

A common and logical synthetic route to this compound involves a three-step process starting from 2-methylcyclohexanone (B44802). This pathway is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration & Hydrogenation 2-Methylcyclohexanone 2-Methylcyclohexanone 2,2-Dimethylcyclohexanone (B156460) 2,2-Dimethylcyclohexanone 2-Methylcyclohexanone->2,2-Dimethylcyclohexanone 1. LDA, THF, -78°C 2. CH3I 1,2,2-Trimethylcyclohexanol 1,2,2-Trimethylcyclohexanol 2,2-Dimethylcyclohexanone->1,2,2-Trimethylcyclohexanol 1. CH3MgBr, Et2O 2. H3O+ workup Trimethylcyclohexene_mixture Trimethylcyclohexene Mixture 1,2,2-Trimethylcyclohexanol->Trimethylcyclohexene_mixture H2SO4, heat This compound This compound Trimethylcyclohexene_mixture->this compound H2, Pd/C

Caption: Proposed three-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers formed as side products in this synthesis?

A1: The most common side products are other trimethylcyclohexane isomers, particularly 1,1,3-trimethylcyclohexane (B1585257) and 1,2,4-trimethylcyclohexane. These can arise from rearrangements during the dehydration step or isomerization of the final product under acidic conditions.[1] The thermodynamic stability of trimethylcyclohexane isomers generally increases with decreasing steric strain, favoring isomers with equatorial methyl groups.[2][3]

Q2: How can I purify the final this compound from its isomers?

A2: Due to the close boiling points of the trimethylcyclohexane isomers, purification is challenging. Fractional distillation is the primary method for separation on a larger scale.[1] For achieving high purity, preparative gas chromatography (GC) may be necessary.

Q3: What is the key challenge in the first step (methylation)?

A3: The primary challenge in the methylation of 2-methylcyclohexanone is achieving selective dimethylation at the C2 position while avoiding polymethylation and O-methylation.[4] The formation of the kinetic versus the thermodynamic enolate must be carefully controlled.

Troubleshooting Guides by Synthesis Step

Step 1: Methylation of 2-Methylcyclohexanone

This step aims to form 2,2-dimethylcyclohexanone. The key is to favor the thermodynamic enolate for the second methylation.

Issue 1.1: Low yield of 2,2-dimethylcyclohexanone and formation of 2,6-dimethylcyclohexanone.

  • Possible Cause: Formation of the kinetic enolate is competing with or favored over the thermodynamic enolate. This occurs when using bulky, strong bases at low temperatures, which preferentially deprotonate the less hindered C6 position.

  • Troubleshooting Strategies:

    • Base Selection: Use a less sterically hindered base, such as sodium hydride (NaH) or sodium ethoxide, at room temperature or with gentle heating to allow for equilibration to the more stable, more substituted (thermodynamic) enolate at the C2 position.[5]

    • Temperature Control: Higher temperatures favor the formation of the thermodynamic enolate.

Issue 1.2: Significant formation of polymethylated products (e.g., 2,2,6-trimethylcyclohexanone).

  • Possible Cause: The desired product, 2,2-dimethylcyclohexanone, is being deprotonated and undergoing a subsequent methylation. This is more likely with an excess of the methylating agent or prolonged reaction times.

  • Troubleshooting Strategies:

    • Stoichiometry: Use a carefully controlled amount of the methylating agent (e.g., methyl iodide), typically 1.0 to 1.1 equivalents relative to the enolate.

    • Controlled Addition: Add the methylating agent slowly to the enolate solution to maintain its low concentration.

Issue 1.3: Formation of O-methylated byproduct (2-methoxy-1-methylcyclohexene).

  • Possible Cause: The enolate oxygen is acting as a nucleophile. This is more common with "harder" methylating agents and in more polar, protic solvents.

  • Troubleshooting Strategies:

    • Reagent Choice: Use methyl iodide (CH₃I), which is a "soft" electrophile and favors C-alkylation.[4]

    • Solvent: Use an aprotic solvent like tetrahydrofuran (B95107) (THF).[4]

ParameterCondition for Kinetic Product (2,6-isomer)Condition for Thermodynamic Product (2,2-isomer)
Base LDA (Lithium diisopropylamide)NaH (Sodium Hydride)
Temperature -78 °CRoom Temperature to Reflux
Solvent Anhydrous THFAnhydrous THF
Typical Outcome Predominantly 2,6-isomerPredominantly 2,2-isomer
Table 1: Conditions for Regioselective Alkylation of 2-Methylcyclohexanone.[5]
Step 2: Grignard Reaction with 2,2-Dimethylcyclohexanone

This step involves the addition of a methyl group to the carbonyl of 2,2-dimethylcyclohexanone to form the tertiary alcohol, 1,2,2-trimethylcyclohexanol.

Issue 2.1: Low or no yield of the desired alcohol.

  • Possible Cause: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any water present will protonate and destroy the Grignard reagent.

  • Troubleshooting Strategies:

    • Glassware and Reagents: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[6] Anhydrous solvents (typically diethyl ether or THF) are essential.[6]

    • Initiation: A small crystal of iodine can be added to the magnesium turnings to help initiate the formation of the Grignard reagent.[6]

Issue 2.2: Formation of a dimeric byproduct (biphenyl, if using bromobenzene (B47551) to form the Grignard).

  • Possible Cause: Coupling of the Grignard reagent with unreacted alkyl/aryl halide. This is favored at higher concentrations and temperatures.

  • Troubleshooting Strategies:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.

    • Temperature Control: Maintain a gentle reflux during Grignard formation and cool the solution (e.g., to 0 °C) before adding the ketone.[6]

Grignard_Side_Reactions CH3MgBr CH3MgBr CH4 Methane (Inactive) CH3MgBr->CH4 Protonation Desired_Product 1,2,2-Trimethylcyclohexanol CH3MgBr->Desired_Product Desired Reaction H2O H2O (Moisture) H2O->CH4 2,2-Dimethylcyclohexanone 2,2-Dimethylcyclohexanone 2,2-Dimethylcyclohexanone->Desired_Product

Caption: Competing reactions for the Grignard reagent.

Step 3: Dehydration and Catalytic Hydrogenation

This final step involves the elimination of water from 1,2,2-trimethylcyclohexanol to form a mixture of trimethylcyclohexenes, followed by hydrogenation to the final product.

Issue 3.1: Formation of multiple alkene isomers during dehydration.

  • Possible Cause: Acid-catalyzed dehydration of tertiary alcohols proceeds via a carbocation intermediate. Deprotonation can occur from adjacent carbons, leading to a mixture of alkene isomers (e.g., 1,6,6-trimethylcyclohexene and 1,2-dimethyl-6-methylenecyclohexane).

  • Troubleshooting Strategies:

    • Acceptance and Hydrogenation: It is often impractical to isolate a single alkene isomer. The most straightforward approach is to hydrogenate the entire mixture, as both major alkene isomers will yield the desired this compound upon reduction.

Issue 3.2: Formation of rearranged products, including other trimethylcyclohexane isomers.

  • Possible Cause: The carbocation intermediate formed during dehydration can undergo rearrangement (e.g., a methyl shift) to form a more stable carbocation, leading to undesired alkene precursors. Subsequent hydrogenation will then produce isomerically impure product. Acidic conditions can also cause isomerization of the final alkane product.[1]

  • Troubleshooting Strategies:

    • Mild Dehydration Conditions: Use the mildest possible conditions for dehydration (e.g., using a milder acid catalyst like phosphoric acid instead of sulfuric acid, and the lowest effective temperature) to minimize rearrangements.[7]

    • Neutralize Before Distillation: Ensure the reaction mixture is neutralized after hydrogenation and before any fractional distillation to prevent acid-catalyzed isomerization of the final product.

Issue 3.3: Incomplete hydrogenation.

  • Possible Cause: Inefficient catalyst, insufficient hydrogen pressure, or catalyst poisoning.

  • Troubleshooting Strategies:

    • Catalyst: Use an active catalyst such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst).[8] Ensure the catalyst is not old or deactivated.

    • Reaction Conditions: Use an appropriate solvent (e.g., ethanol, acetic acid) and ensure adequate hydrogen pressure (this can often be done at atmospheric pressure using a hydrogen-filled balloon).[9] Agitate the mixture well to ensure good contact between the substrate, catalyst, and hydrogen.

StepReactantReagentsProductPotential Side Products
Dehydration 1,2,2-TrimethylcyclohexanolH₂SO₄ or H₃PO₄, heatMixture of trimethylcyclohexenesRearranged alkene isomers
Hydrogenation Trimethylcyclohexene mixtureH₂, Pd/C or PtO₂This compound Isomeric trimethylcyclohexanes
Table 2: Summary of the Dehydration and Hydrogenation Steps.

Experimental Protocols

Protocol 1: Methylation of 2-Methylcyclohexanone (Thermodynamic Control)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the NaH with anhydrous hexane (B92381) and then add anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Slowly add 2-methylcyclohexanone (1.0 equivalent) to the stirred suspension at room temperature. The mixture may be gently heated to reflux to ensure complete enolate formation.

  • Methylation: Cool the mixture to room temperature and add methyl iodide (CH₃I, 1.1 equivalents) dropwise. Stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 2,2-dimethylcyclohexanone by distillation.

Protocol 2: Grignard Reaction and Hydrogenation
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether at a rate that maintains a gentle reflux.[6]

  • Addition of Ketone: Cool the prepared Grignard reagent to 0 °C. Slowly add a solution of 2,2-dimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether. Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

  • Work-up: Cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, extract the aqueous phase with ether, combine organic layers, dry over MgSO₄, and concentrate to yield crude 1,2,2-trimethylcyclohexanol.

  • Dehydration: Place the crude alcohol in a flask suitable for distillation. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the resulting alkenes.

  • Hydrogenation: Dissolve the collected alkene mixture in ethanol. Add a catalytic amount of 10% Pd/C.[9] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon) and stir vigorously until hydrogen uptake ceases.

  • Final Purification: Filter the reaction mixture through Celite to remove the catalyst. Remove the solvent and purify the resulting this compound by fractional distillation.

References

Technical Support Center: Resolution of 1,1,2-Trimethylcyclohexane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 1,1,2-trimethylcyclohexane enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound enantiomers challenging?

The primary challenge lies in the molecule's structure. This compound is an unfunctionalized saturated hydrocarbon.[1][2][3] The absence of functional groups (like hydroxyl, carboxyl, or amino groups) prevents the use of classical resolution techniques that involve the formation of diastereomeric salts with a chiral resolving agent.[4][5] Therefore, separation relies on chromatographic methods using chiral stationary phases (CSPs) where enantiorecognition is based on weaker interactions, such as van der Waals forces.[1][2][6]

Q2: What are the most promising techniques for separating this compound enantiomers?

Chiral Gas Chromatography (GC) is the most effective and widely documented technique for the enantioseparation of unfunctionalized chiral hydrocarbons.[1][2][3][6] This method utilizes capillary columns coated with a chiral stationary phase, most commonly modified cyclodextrins.[1][2][6] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be explored, although they are more commonly applied to compounds with functional groups.[7][8]

Q3: Can enzymatic resolution be used for this compound?

Enzymatic resolution is generally not a viable method for non-functionalized alkanes like this compound. Enzymes, such as lipases or proteases, exhibit high stereoselectivity by catalyzing reactions at specific functional groups (e.g., esters, amides, alcohols). Since this compound lacks such a functional handle, enzymes cannot interact with it to effect a kinetic resolution.

Q4: How can I determine the enantiomeric excess (ee%) of my resolved sample?

The enantiomeric excess can be determined using analytical chiral GC.[7] By integrating the peak areas of the two enantiomers in the chromatogram, the ee% can be calculated using the following formula:

ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).For chiral GC, screen different modified cyclodextrin-based columns (e.g., permethylated β-cyclodextrin, alkylated γ-cyclodextrin).[2][3] The cavity size and substitution pattern of the cyclodextrin (B1172386) are critical for enantiorecognition.[1][2]
Suboptimal temperature program in GC.Optimize the temperature ramp. A slower temperature ramp often improves resolution.[7] For volatile hydrocarbons, cryogenic cooling may be necessary to achieve separation.[3]
Incorrect mobile phase composition in HPLC/SFC.For normal-phase HPLC, adjust the ratio of the alkane (e.g., hexane (B92381), heptane) and the alcohol modifier.[8]
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or the sample concentration.
Active sites on the column or in the GC liner.Use a deactivated liner and ensure the column is properly conditioned.
Inappropriate solvent for sample dissolution.Ensure the sample is fully dissolved in the mobile phase (for HPLC) or a volatile, compatible solvent (for GC).
Inconsistent Retention Times Fluctuations in carrier gas flow rate (GC) or mobile phase flow rate (HPLC).Check for leaks in the system and ensure the gas/solvent delivery system is stable.
Temperature fluctuations.Ensure the GC oven or HPLC column compartment maintains a stable temperature.
Column degradation.Replace the column if performance continues to degrade after proper conditioning and cleaning.
Loss of Resolution Over Time Column contamination.Implement a sample cleanup procedure before injection. Flush the column with an appropriate solvent.
Degradation of the chiral stationary phase.Operate the column within the manufacturer's recommended temperature and pH limits.

Quantitative Data Summary

The following tables present representative data for the chiral resolution of this compound enantiomers based on typical results obtained for similar unfunctionalized hydrocarbons.

Table 1: Chiral GC Resolution Data

CSP TypeTemperature Program (°C)Resolution (Rs)Separation Factor (α)Reference
Permethylated β-cyclodextrin30°C (isothermal)1.851.08Hypothetical
Heptakis(2,6-di-O-methyl-3-O-pentyl)-γ-cyclodextrin2°C/min from 35 to 80°C2.101.12Hypothetical
Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin1.5°C/min from 30 to 70°C2.351.15Hypothetical

Table 2: Preparative Separation Yield and Purity

MethodThroughput (mg/hr)Yield (%)Enantiomeric Excess (ee%)
Preparative Chiral GC0.540>98
Preparative Chiral SFC2.038>97

Experimental Protocols

Protocol 1: Analytical Chiral Gas Chromatography

This protocol describes a general method for the analytical separation of this compound enantiomers.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coated with a modified cyclodextrin stationary phase (e.g., permethylated β-cyclodextrin).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 35°C, hold for 5 minutes, then ramp at 2°C/min to 100°C.

    • Injection: 1 µL of a 1 mg/mL solution in hexane, with a split ratio of 50:1.

  • Procedure:

    • Prepare a racemic standard of this compound in hexane.

    • Inject the standard into the GC system to determine the retention times of the enantiomers and the resolution.

    • Inject the sample to be analyzed under the same conditions.

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Protocol 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)

This protocol provides a representative method for the preparative separation of this compound enantiomers.

  • Instrumentation:

  • SFC Conditions:

    • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol (B129727) or ethanol). A typical starting condition is 95:5 (CO₂:Modifier).

    • Flow Rate: Dependent on the column dimension (e.g., 50-70 g/min for a 2 cm ID column).

    • Column Temperature: 35-40°C.

    • Back Pressure: 100-150 bar.

    • Detection: UV (if an impurity has a chromophore) or mass spectrometry.

  • Procedure:

    • Dissolve the racemic this compound in a minimal amount of a suitable solvent (e.g., hexane or the mobile phase modifier).

    • Perform stacked injections to maximize throughput.

    • Collect the fractions corresponding to each enantiomer based on the retention times determined from an analytical run.

    • Evaporate the solvent from the collected fractions under reduced pressure.

    • Analyze the purity of each fraction using the analytical chiral GC method described in Protocol 1.

Visualizations

G cluster_prep Sample Preparation cluster_sep Chiral Separation cluster_analysis Analysis & Collection Racemic Mixture Racemic Mixture Dissolution Dissolution Racemic Mixture->Dissolution Injection Injection Dissolution->Injection Chiral_Column Chiral GC/SFC Column Injection->Chiral_Column Separation Enantiomer Separation Chiral_Column->Separation Detection Detection Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Enantiomeric Purity Analysis (Chiral GC) Fraction_Collection->Purity_Analysis

Caption: Experimental workflow for the chiral resolution of this compound.

G start Poor or No Resolution q1 Are peaks visible but not separated? start->q1 q2 Is the column appropriate for alkanes? q1->q2 Yes sol4 Check for system leaks. Verify flow rates. q1->sol4 No q3 Is the temperature program optimized? q2->q3 Yes sol1 Screen different modified cyclodextrin columns (GC). q2->sol1 No sol2 Decrease temperature ramp rate. Consider cryogenic cooling. q3->sol2 No sol3 Adjust modifier percentage (SFC/HPLC). Try a different modifier. q3->sol3 Yes

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

References

Optimizing temperature and pressure conditions for 1,1,2-Trimethylcyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and pressure conditions in reactions involving 1,1,2-Trimethylcyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions involving this compound that are sensitive to temperature and pressure?

A1: The main reactions include dehydrogenation, isomerization, and thermal cracking. Each of these processes is significantly influenced by temperature and pressure, which affect reaction rates, product selectivity, and catalyst stability.

Q2: What are the typical products of this compound dehydrogenation?

A2: Dehydrogenation of this compound typically yields a mixture of trimethylbenzenes, with the specific isomer distribution depending on the catalyst and reaction conditions.

Q3: How can I shift the equilibrium towards the desired isomer during isomerization reactions?

A3: Isomerization of trimethylcyclohexanes is often thermodynamically controlled. Adjusting the temperature can favor the formation of the more stable isomer. Bifunctional catalysts with both metal and acid sites are commonly used to facilitate these reactions.

Q4: What are the major challenges in the thermal cracking of this compound?

A4: Key challenges in thermal cracking include controlling the extent of cracking to avoid the formation of light gases and coke, which can foul the reactor. High pressures are often employed to influence the reaction pathways and favor the formation of specific products.

Troubleshooting Guides

Dehydrogenation Reactions
Issue Possible Causes Solutions
Low Conversion Rate 1. Insufficient temperature. 2. Catalyst deactivation by coking or poisoning. 3. Inadequate catalyst loading.1. Gradually increase the reaction temperature within the optimal range (e.g., 180-350°C). 2. Regenerate the catalyst or use a fresh batch. Consider catalyst promoters to enhance stability. 3. Ensure proper catalyst loading and dispersion.
Poor Selectivity 1. Temperature is too high, leading to side reactions like cracking. 2. Incorrect catalyst choice.1. Optimize the temperature to balance conversion and selectivity. Lowering the temperature may improve selectivity. 2. Platinum-based catalysts are generally effective for dehydrogenation.[1]
Rapid Catalyst Deactivation 1. High reaction temperatures promoting coke formation. 2. Impurities in the feed stream poisoning the catalyst.1. Lower the reaction temperature or operate under conditions that minimize coke deposition. 2. Ensure the purity of the this compound feed.
Isomerization Reactions
Issue Possible Causes Solutions
Low Yield of Desired Isomer 1. Non-optimal temperature. 2. Inappropriate catalyst. 3. Short reaction time.1. Adjust the temperature within the typical range of 100-150°C to favor the desired isomer.[2] 2. Use a bifunctional catalyst, such as a zeolite with a noble metal, to facilitate the reaction.[2] 3. Increase the reaction time to allow the equilibrium to be reached.
Formation of Undesired Byproducts 1. Temperature is too high, causing cracking. 2. Catalyst has overly strong acid sites.1. Lower the reaction temperature. 2. Select a catalyst with optimized acidity to minimize side reactions.
Difficulty in Product Separation 1. Boiling points of the isomers are very close.1. Employ high-efficiency fractional distillation or preparative gas chromatography for separation.[2]
Thermal Cracking Reactions
Issue Possible Causes Solutions
Excessive Formation of Light Gases 1. Temperature is too high. 2. Low pressure.1. Reduce the reaction temperature to control the extent of cracking. 2. Increase the pressure to influence the reaction pathways and favor the formation of larger molecules.
Coke Formation and Reactor Fouling 1. High reaction temperatures and long residence times.1. Optimize the temperature and residence time to minimize coke deposition. 2. Consider the use of a catalyst to lower the required reaction temperature.
Low Conversion 1. Insufficient temperature or residence time.1. Increase the reaction temperature and/or the residence time in the reactor. For related alkylcyclohexanes, temperatures around 400°C and pressures of 100 bar have been used.

Quantitative Data Summary

The following tables summarize the typical temperature and pressure conditions for reactions involving trimethylcyclohexanes, based on available data for related compounds.

Table 1: Dehydrogenation of Trimethylcyclohexanes

ParameterValueCatalystReference
Temperature180 - 210°CPt/CN[1]
PressureAmbientPt/CN[3]
Temperature~300°CPt/GAC-S[4]

Table 2: Isomerization of Trimethylcyclohexanes

ParameterValueCatalystReference
Temperature100 - 150°CBifunctional (e.g., Zeolites)[2]
PressureNot specifiedBifunctional (e.g., Zeolites)

Table 3: Thermal Cracking of Alkylcyclohexanes

ParameterValueSubstrateReference
Temperature~400°Cn-butylcyclohexane
Pressure100 barn-butylcyclohexane
Temperature823 - 1023 KCyclohexane[5]
Pressure4.5 MPaCyclohexane[5]

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound
  • Catalyst Preparation: Load a fixed-bed reactor with a Pt-based catalyst (e.g., Pt/Al₂O₃).

  • System Purge: Purge the reactor system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 250°C) under a continuous flow of the inert gas.

  • Reaction Initiation: Introduce the this compound feed into the reactor using a syringe pump at a controlled flow rate.

  • Product Collection: The reaction products are passed through a condenser to collect the liquid products, and the gaseous products (primarily hydrogen) are collected in a gas bag or measured with a flow meter.

  • Analysis: Analyze the liquid products using gas chromatography (GC) to determine the conversion and product selectivity.

Protocol 2: Isomerization of this compound
  • Reactor Setup: Place this compound and a bifunctional catalyst (e.g., H-ZSM-5) in a high-pressure autoclave.

  • System Purge and Pressurization: Seal the autoclave, purge with an inert gas, and then pressurize with hydrogen gas.

  • Heating and Agitation: Heat the autoclave to the desired temperature (e.g., 120°C) and stir the reaction mixture for a specified duration.

  • Cooling and Depressurization: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal and Product Isolation: Remove the catalyst by filtration. Isolate the product mixture.

  • Analysis and Purification: Analyze the product mixture by GC to determine the isomer distribution. Purify the desired isomer by fractional distillation or preparative GC.

Protocol 3: Thermal Cracking of this compound
  • Reactor Setup: Use a high-pressure, high-temperature flow reactor.

  • System Pressurization: Pressurize the system with an inert gas to the desired pressure (e.g., 100 bar).

  • Heating: Heat the reactor to the target temperature (e.g., 400°C).

  • Feed Introduction: Introduce the this compound feed into the reactor at a constant flow rate.

  • Product Quenching and Collection: Rapidly cool the product stream to quench the reaction and collect the liquid and gaseous products separately.

  • Analysis: Analyze the composition of the liquid and gas streams using appropriate analytical techniques such as GC and GC-MS.

Visualizations

Experimental_Workflow General Experimental Workflow for Reaction Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Define Reaction Parameters (Temp, Pressure, Catalyst) B Prepare Reactants and Catalyst A->B C Set Up Reactor B->C D Run Experiment C->D E Collect Products D->E F Analyze Product Mixture (e.g., GC, GC-MS) E->F G Evaluate Results (Yield, Selectivity) F->G H Adjust Parameters G->H Iterate H->A Troubleshooting_Logic Troubleshooting Logic for Low Product Yield A Low Product Yield B Check Reaction Temperature A->B C Check Reaction Pressure A->C D Check Catalyst Activity A->D E Increase Temperature B->E Too Low I Check for Side Reactions B->I Too High G Adjust Pressure C->G H Regenerate/Replace Catalyst D->H F Decrease Temperature I->F J Optimize Selectivity I->J

References

Validation & Comparative

A Comparative Analysis of 1,1,2-Trimethylcyclohexane and 1,1,3-Trimethylcyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the physicochemical properties, spectroscopic signatures, and relative stability of 1,1,2-trimethylcyclohexane and 1,1,3-trimethylcyclohexane (B1585257). The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these two structural isomers. All quantitative data is summarized in clear, comparative tables, and where applicable, detailed experimental protocols are provided.

Physicochemical Properties

The positioning of the methyl groups on the cyclohexane (B81311) ring, while seemingly minor, imparts distinct physicochemical properties to this compound and 1,1,3-trimethylcyclohexane. These differences, summarized in the table below, can influence their behavior in various chemical and biological systems.

PropertyThis compound1,1,3-Trimethylcyclohexane
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
CAS Number 7094-26-03073-66-3
Boiling Point 145.2 °C136-138 °C
Melting Point -29 °C-65.75 °C
Density 0.765 g/cm³0.778 g/cm³
Refractive Index 1.43591.429 (at 20°C)

Structural and Conformational Analysis

The stability and reactivity of cyclic alkanes are intrinsically linked to their three-dimensional structure and conformational preferences. Both this compound and 1,1,3-trimethylcyclohexane exist predominantly in chair conformations to minimize angular and torsional strain. The relative stability of these conformers is primarily dictated by the steric interactions of the methyl groups.

In substituted cyclohexanes, substituents in the equatorial position are generally more stable than in the axial position due to the avoidance of unfavorable 1,3-diaxial interactions.

G cluster_0 Conformational Isomers of this compound cluster_1 Conformational Isomers of 1,1,3-Trimethylcyclohexane 1_1_2_A Conformer A (Axial C2-Methyl) 1_1_2_B Conformer B (Equatorial C2-Methyl) 1_1_2_A->1_1_2_B Ring Flip Stability_Comparison Relative Stability 1_1_2_B->Stability_Comparison More Stable 1_1_3_A Conformer A (Axial C3-Methyl) 1_1_3_B Conformer B (Equatorial C3-Methyl) 1_1_3_A->1_1_3_B Ring Flip 1_1_3_B->Stability_Comparison More Stable

Caption: Conformational equilibrium of 1,1,2- and 1,1,3-trimethylcyclohexane.

For This compound , one of the gem-dimethyl groups at the C1 position will always be axial, and the other equatorial. The key determinant of stability is the position of the methyl group at C2. The conformer with the C2-methyl group in the equatorial position is significantly more stable as it minimizes steric hindrance.

In the case of 1,1,3-trimethylcyclohexane , a similar principle applies. One of the C1 methyl groups is axial. The stability is then determined by the position of the C3-methyl group. The conformer with the C3-methyl group in the equatorial position is the more stable one, as this arrangement avoids 1,3-diaxial interactions between the C1 and C3 methyl groups.

Due to greater steric strain in its most stable conformation (gauche interaction between the C1 and C2 methyl groups), This compound is expected to be slightly less stable than 1,1,3-trimethylcyclohexane , where the methyl groups are further apart, leading to reduced steric hindrance in its most stable conformer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of these isomers.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of 1,1,2- and 1,1,3-trimethylcyclohexane exhibit distinct patterns of chemical shifts and coupling constants, allowing for their unambiguous differentiation.

¹H NMR:

  • This compound: The spectrum is more complex due to the lower symmetry. It will show distinct signals for the two gem-dimethyl groups at C1 and a separate signal for the methyl group at C2, in addition to the complex multiplets of the cyclohexane ring protons.

  • 1,1,3-Trimethylcyclohexane: The spectrum will also show distinct signals for the gem-dimethyl groups and the C3-methyl group. The separation of the methyl groups at C1 and C3 leads to a different pattern of ring proton signals compared to the 1,1,2-isomer.

¹³C NMR:

  • This compound: Due to its lower symmetry, it is expected to show nine distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to the nine carbon atoms in unique chemical environments.

  • 1,1,3-Trimethylcyclohexane: Possessing a plane of symmetry in its most stable conformation, this isomer will exhibit fewer than nine signals in its ¹³C NMR spectrum due to the chemical equivalence of some carbon atoms.

Mass Spectrometry

The mass spectra of both isomers are characterized by a molecular ion peak (M⁺) at m/z 126. The fragmentation patterns, however, can show subtle differences arising from the different substitution patterns, which can be useful for their identification.

Reactivity

The reactivity of these isomers is influenced by their conformational stability and the steric accessibility of their reactive sites.

Electrophilic Reactions: Reactions involving electrophilic attack are generally slow on alkanes. However, if forced, the reaction would likely proceed through the formation of a carbocation intermediate. The relative stability of the potential carbocations would dictate the major product. For both isomers, the formation of a tertiary carbocation would be favored. The steric hindrance around the potential reaction sites in this compound is greater than in 1,1,3-trimethylcyclohexane, which might lead to a slower reaction rate for the former.

Free Radical Reactions: Free radical halogenation, for example, proceeds via the formation of a radical intermediate. The stability of the radical intermediate (tertiary > secondary > primary) and the steric accessibility of the hydrogen atoms will determine the product distribution. In both isomers, the tertiary hydrogens are the most likely sites of initial radical abstraction. Again, the greater steric crowding in this compound could influence the regioselectivity and overall reaction rate compared to the 1,1,3-isomer.

G Start Substituted Cyclohexane Conformational_Analysis Conformational Analysis (Chair Conformations) Start->Conformational_Analysis Spectroscopy Spectroscopic Characterization (NMR, MS) Start->Spectroscopy Stability Relative Stability (Steric Hindrance) Conformational_Analysis->Stability Reactivity Chemical Reactivity (Electrophilic/Radical) Stability->Reactivity Product Reaction Products Reactivity->Product Product->Spectroscopy

Caption: Logical workflow for the comparative analysis of substituted cyclohexanes.

Experimental Protocols

Synthesis of Trimethylcyclohexanes

A general approach for the synthesis of trimethylcyclohexanes involves the methylation of a suitable cyclohexanone (B45756) derivative followed by reduction, or the catalytic hydrogenation of a corresponding trimethylbenzene.

Illustrative Synthesis of 1,1,3-Trimethylcyclohexane:

  • Grignard Reaction: 3-Methylcyclohexanone is reacted with an excess of methylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride to yield 1,3,3-trimethylcyclohexanol.

  • Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating to yield a mixture of trimethylcyclohexene isomers.

  • Hydrogenation: The mixture of alkenes is then subjected to catalytic hydrogenation using a catalyst such as platinum(IV) oxide or palladium on carbon under a hydrogen atmosphere to yield 1,1,3-trimethylcyclohexane.

  • Purification: The final product is purified by fractional distillation.

A similar synthetic strategy can be employed for this compound, starting from 2-methylcyclohexanone.

NMR Spectroscopy Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of these compounds.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the trimethylcyclohexane sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate to ensure the sample is completely dissolved.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

G Start Sample Preparation (Dissolve in CDCl3) Lock Lock on Deuterium Signal Start->Lock Shim Shim Magnetic Field Lock->Shim Acquire_1H Acquire 1H Spectrum Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_13C->Process Analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) Process->Analyze

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The subtle difference in the placement of a single methyl group between this compound and 1,1,3-trimethylcyclohexane leads to measurable differences in their physicochemical properties, conformational stability, and spectroscopic signatures. 1,1,3-Trimethylcyclohexane is predicted to be the more stable isomer due to reduced steric strain in its preferred conformation. These structural nuances are expected to translate into differences in their chemical reactivity. This guide provides a foundational understanding of these differences, which is critical for researchers working with these and related substituted cycloalkanes in various scientific and developmental contexts.

A comparative study on the stability of different trimethylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative stabilities of trimethylcyclohexane isomers, supported by thermochemical data and experimental methodologies.

The spatial arrangement of substituent groups on a cyclohexane (B81311) ring profoundly influences its conformational stability and, consequently, its physical and chemical properties. In drug development and chemical synthesis, understanding the energetic landscape of substituted cyclohexanes is paramount for predicting molecular interactions and reactivity. This guide provides a comparative study on the stability of various trimethylcyclohexane isomers, leveraging experimental and computational data to elucidate the subtle interplay of steric and conformational effects.

Principles of Cyclohexane Conformational Stability

The stability of substituted cyclohexanes is primarily dictated by the minimization of steric strain. Cyclohexane adopts a chair conformation to alleviate angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

The key factors governing the stability of a particular conformer are:

  • 1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring. Larger substituents incur a greater energetic penalty in the axial position.

  • Gauche Butane Interactions: Steric strain between substituents on adjacent carbons that are in a gauche conformation to each other.

Generally, cyclohexane conformers with bulkier substituents in the equatorial position are more stable as this arrangement minimizes 1,3-diaxial interactions. For multi-substituted cyclohexanes, the most stable isomer is typically the one that can adopt a chair conformation where the maximum number of substituents, particularly the largest ones, are in equatorial positions.

Comparative Stability of Trimethylcyclohexane Isomers

The relative stability of trimethylcyclohexane isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates a more stable isomer. The following table summarizes available experimental and calculated thermochemical data for various trimethylcyclohexane isomers.

IsomerStereochemistryStandard Enthalpy of Formation (Gas, 298.15 K) (kcal/mol)Data Type
1,1,2-Trimethylcyclohexane --43.00Calculated
1,1,3-Trimethylcyclohexane --51.3[1]Experimental
1,1,4-Trimethylcyclohexane --51.8[1]Experimental
1,2,3-Trimethylcyclohexane cis,cis,cis-45.9[1]Experimental
cis,trans,cis-47.8[1]Experimental
trans,cis,trans-47.8[1]Experimental
1,2,4-Trimethylcyclohexane cis,cis,trans-49.2[1]Experimental
cis,trans,cis-49.2[1]Experimental
trans,cis,cis-49.2[1]Experimental
trans,trans,trans-49.2[1]Experimental
1,3,5-Trimethylcyclohexane cis (all-equatorial)-51.48[1]Experimental
trans (di-equatorial, mono-axial)-49.58[1]Experimental

Note: Enthalpy values have been converted to kcal/mol for consistency (1 kcal = 4.184 kJ). Data from the NIST Chemistry WebBook is considered experimental unless otherwise specified. Calculated values are derived from computational chemistry methods.

From the data, it is evident that isomers capable of adopting conformations with all methyl groups in equatorial positions, such as cis-1,3,5-trimethylcyclohexane, are among the most stable. Isomers with unavoidable axial methyl groups or significant gauche interactions exhibit less negative enthalpies of formation, indicating lower stability.

Experimental Protocols

The determination of the relative stability and conformational preferences of trimethylcyclohexane isomers relies on a combination of experimental techniques and computational modeling.

Determination of Conformational Equilibria by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium constant and Gibbs free energy difference between the chair conformers of a trimethylcyclohexane isomer.

Methodology:

  • Sample Preparation: A solution of the purified trimethylcyclohexane isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Initial NMR Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons/carbons.

  • Low-Temperature NMR: The sample is cooled inside the NMR spectrometer to a temperature where the ring flip becomes slow on the NMR timescale (typically below -60 °C).

  • Spectral Analysis: At low temperatures, separate signals for the axial and equatorial methyl groups (and ring protons/carbons) of each conformer can be resolved.

  • Integration and Equilibrium Constant Calculation: The relative populations of the two chair conformers are determined by integrating the areas of their corresponding distinct signals. The equilibrium constant (Keq) is calculated as the ratio of the more stable conformer to the less stable conformer.

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Determination of Enthalpy of Formation by Bomb Calorimetry

Objective: To experimentally measure the standard enthalpy of combustion and derive the standard enthalpy of formation of a trimethylcyclohexane isomer.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid trimethylcyclohexane isomer is placed in a crucible.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter), and the initial temperature of the water is recorded with high precision.

  • Ignition: An electric current is passed through the fuse wire, igniting the sample. The complete combustion of the hydrocarbon releases heat, which is transferred to the surrounding water.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully recorded.

  • Calculation of Heat of Combustion: The heat of combustion is calculated using the total heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) and the measured temperature change.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Chemistry for Stability and Strain Energy Calculation

Objective: To theoretically calculate the relative energies and strain energies of different trimethylcyclohexane isomers and their conformers.

Methodology:

  • Structure Building: The 3D structures of the desired trimethylcyclohexane isomers and their respective chair conformers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each structure is optimized using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-31G* basis set). This process finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy, thermal corrections, and entropy.

  • Energy Calculation: The total electronic energy of each optimized conformer is calculated at a high level of theory.

  • Relative Stability: The relative stability of the isomers is determined by comparing their calculated total energies or Gibbs free energies.

  • Strain Energy Calculation: The strain energy can be estimated by comparing the calculated heat of formation of the cyclic molecule with a hypothetical strain-free acyclic analogue using group increment methods or homodesmotic reactions.

Visualization of Stability Analysis

The following diagrams illustrate the conceptual workflow for analyzing the stability of trimethylcyclohexane isomers.

StabilityAnalysis cluster_isomer Isomer Structure cluster_conformation Conformational Analysis cluster_strain Strain Energy Contributions cluster_stability Relative Stability Isomer Trimethylcyclohexane Isomer (e.g., 1,2,3-cis,trans,cis) ConformerA Chair Conformer A (e.g., a,e,a) Isomer->ConformerA ConformerB Chair Conformer B (e.g., e,a,e) Isomer->ConformerB RingFlip Ring Flip ConformerA->RingFlip StrainA Steric Strain in A (1,3-diaxial, gauche) ConformerA->StrainA StrainB Steric Strain in B (1,3-diaxial, gauche) ConformerB->StrainB RingFlip->ConformerB Stability Relative Stability (Lower Strain Energy = More Stable) StrainA->Stability StrainB->Stability

Caption: Workflow for determining the relative stability of a trimethylcyclohexane isomer.

ExperimentalWorkflow cluster_exp Experimental Determination of Stability cluster_nmr NMR Spectroscopy cluster_calorimetry Bomb Calorimetry cluster_comp Computational Modeling NMR_Sample Prepare Sample LowTempNMR Low-Temperature NMR NMR_Sample->LowTempNMR NMR_Analysis Integrate Signals LowTempNMR->NMR_Analysis Keq_Calc Calculate Keq NMR_Analysis->Keq_Calc DeltaG_Calc Calculate ΔG° Keq_Calc->DeltaG_Calc Final_Stability Overall Stability Comparison DeltaG_Calc->Final_Stability Cal_Sample Prepare Sample Bomb_Setup Assemble & Pressurize Bomb Cal_Sample->Bomb_Setup Combustion Ignite Sample & Measure ΔT Bomb_Setup->Combustion Heat_Comb Calculate Heat of Combustion Combustion->Heat_Comb DeltaH_Calc Calculate ΔHf° Heat_Comb->DeltaH_Calc DeltaH_Calc->Final_Stability Build Build 3D Structures Optimize Geometry Optimization Build->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Calculate Total Energy Frequency->Energy Comp_Stability Determine Relative Stability Energy->Comp_Stability Comp_Stability->Final_Stability

Caption: Methodologies for determining the stability of trimethylcyclohexane isomers.

References

Navigating the Analytical Landscape: A Comparative Guide to Quantitative Methods for 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of compounds like 1,1,2-trimethylcyclohexane is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated quantitative analytical methods for this compound, a volatile organic compound (VOC). We delve into the established technique of Gas Chromatography (GC) coupled with various detectors and explore alternative methodologies, presenting supporting data and detailed experimental protocols to inform your analytical strategy.

The primary and most robust method for the quantitative analysis of this compound is Gas Chromatography, renowned for its high resolution in separating volatile and semi-volatile compounds.[1][2] When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC becomes a powerful tool for both identification and quantification.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is widely regarded as a gold standard for the analysis of VOCs due to its exceptional separation capabilities and the robust identification provided by the mass spectrometer.[2] This technique is highly sensitive, selective, accurate, and reproducible, making it ideal for the qualitative and quantitative analysis of this compound.[2][3]

Gas Chromatography-Flame Ionization Detection (GC-FID): A Reliable Alternative

GC-FID is another highly effective method for the detection and quantification of VOCs like this compound.[3] While not providing the same level of structural information as MS, the FID is known for its high sensitivity and a wide linear range, making it a cost-effective and reliable choice for routine quantitative analysis.

Alternative Analytical Approaches

While GC-based methods are predominant, other techniques offer advantages in specific contexts, particularly for real-time analysis.

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a sensitive and selective technique capable of continuous, in-situ mass analysis of volatile species.[4] This online method offers a significant advantage over offline techniques like GC-MS by providing real-time monitoring of VOC concentrations, which can be crucial in process analytical technology (PAT) and environmental monitoring.[4][5]

Comparative Performance of Analytical Methods

The selection of an analytical method is guided by its performance characteristics, which are determined through a rigorous validation process. The following table summarizes typical performance parameters for the quantitative analysis of volatile organic compounds, providing a framework for comparing methods for this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Ionization Detection (GC-FID) Chemical Ionization Mass Spectrometry (CIMS)
Principle Separation by GC, identification and quantification by MS.[2]Separation by GC, detection and quantification by FID.[3]Selective ionization and real-time mass analysis.[4]
Selectivity/Specificity High (based on retention time and mass spectrum).[2]Moderate (based on retention time).High (based on selective reagent ions).[5]
Limit of Detection (LOD) Low (ng/mL to pg/mL range typical for VOCs).Low (ng/mL range typical for VOCs).Very Low (real-time detection at trace levels).[4]
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range typical for VOCs).Low (ng/mL range typical for VOCs).Very Low (real-time quantification at trace levels).
Linearity & Range Wide linear range.Very wide linear range.Dependent on ionization efficiency and analyte.
Precision (RSD%) Typically <15%.Typically <10%.Variable, dependent on sampling and stability.
Accuracy (% Recovery) Typically 90-110%.Typically 90-110%.Dependent on calibration and matrix effects.
Analysis Time Minutes (dependent on chromatographic run time).Minutes (dependent on chromatographic run time).Real-time (seconds).[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the GC-MS and GC-FID analysis of this compound.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, a dilution in the same solvent may be necessary to fall within the calibration range.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for VOC analysis (e.g., a non-polar stationary phase).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature ramp to ensure separation from other potential components.

  • Mass Spectrometer: Electron Ionization (EI) source and a quadrupole mass analyzer.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area against concentration. A linear regression should be performed, with an R² value >0.99 being acceptable.

  • Accuracy: Determined by the analysis of spiked samples at different concentration levels. The recovery should typically be within 80-120%.

  • Precision: Assessed by repeatedly analyzing a sample. The relative standard deviation (RSD) should be less than 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

The protocol for GC-FID is similar to GC-MS, with the primary difference being the detector.

1. Instrumentation:

  • Gas Chromatograph: Same as for GC-MS.

  • Detector: Flame Ionization Detector.

2. Data Analysis:

  • Quantification is based on the peak area of this compound in the chromatogram, which is proportional to its concentration.

Logical Workflow for Method Validation

The validation of a quantitative analytical method follows a structured workflow to ensure that the method is fit for its intended purpose.

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters & Acceptance Criteria select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_analysis Perform Analytical Runs prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data evaluate_performance Evaluate Against Acceptance Criteria process_data->evaluate_performance document_results Document in Validation Report evaluate_performance->document_results

Caption: A flowchart illustrating the key stages of analytical method validation.

Signaling Pathway of Analytical Method Selection

The choice of an analytical method is a critical decision driven by several factors, leading to the selection of the most appropriate technique for the specific analytical challenge.

MethodSelection cluster_inputs Driving Factors cluster_methods Potential Methods cluster_decision Decision Outcome analyte_properties Analyte Properties (e.g., Volatility) gc_ms GC-MS analyte_properties->gc_ms gc_fid GC-FID analyte_properties->gc_fid matrix_complexity Sample Matrix Complexity matrix_complexity->gc_ms matrix_complexity->gc_fid required_sensitivity Required Sensitivity (LOD/LOQ) required_sensitivity->gc_ms cims CIMS required_sensitivity->cims throughput_needs Throughput & Speed Requirements throughput_needs->cims selected_method Selected & Validated Method gc_ms->selected_method gc_fid->selected_method cims->selected_method

References

A Comparative Analysis of 1,1,2-Trimethylcyclohexane and Other Cycloalkanes as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in fuel development, the selection of appropriate additives is paramount to optimizing engine performance and efficiency. This guide provides a detailed comparison of 1,1,2-trimethylcyclohexane's performance as a fuel additive against other cycloalkanes, supported by experimental data and standardized testing protocols.

Introduction to Cycloalkanes in Fuel

Cycloalkanes, also known as naphthenes, are a class of saturated hydrocarbons that are integral components of gasoline. Their molecular structure, characterized by a ring of carbon atoms, influences their combustion properties, making them valuable as additives to enhance fuel performance. Key performance indicators for fuel additives include the Research Octane (B31449) Number (RON) and Motor Octane Number (MON), which measure a fuel's resistance to knocking under different engine conditions. Other critical parameters include the heating value, which determines the energy content of the fuel, and combustion characteristics such as ignition delay and laminar flame speed.

Quantitative Performance Data

The following tables summarize the key performance metrics for this compound and a range of other cycloalkanes.

Table 1: Octane Numbers of Selected Cycloalkanes
CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound 95.7 [1]87.7 [1]
1,1,3-Trimethylcyclohexane81.3[1]82.6[1]
1,2,3-Trimethylcyclohexane84.8[1]81.8[1]
1,1-Dimethylcyclohexane87.385.9
cis-1,2-Dimethylcyclohexane80.978.7
cis-1,3-Dimethylcyclohexane69.367.6
Methylcyclohexane (B89554)75[2]71[2]
Ethylcyclohexane46.540.8
Cyclohexane8377
Table 2: Heating Value of Selected Cycloalkanes

The heating value, or heat of combustion, is a measure of the energy released when a fuel is burned. Higher values indicate a greater energy content.

CompoundMolar Heat of Combustion (kJ/mol)
Cyclohexane3919.26[3]
Methylcyclohexane4564.52[3]
Ethylcyclohexane5221.71[3]
n-Propylcyclohexane5874.79[3]
n-Butylcyclohexane6529.21[3]

Note: Specific experimental data for the heat of combustion of this compound was not found. However, as an isomer of n-propylcyclohexane and other C9H18 cycloalkanes, its molar heat of combustion is expected to be of a similar magnitude.

Table 3: Ignition Delay of Dimethylcyclohexane Isomers

Ignition delay is the time between the start of injection and the start of combustion. Shorter ignition delays are generally desirable in diesel engines, while longer delays are preferred in spark-ignition engines to prevent knocking. The Derived Cetane Number (DCN) is a measure of a fuel's ignition quality, with higher numbers indicating shorter ignition delays.

CompoundDerived Cetane Number (DCN)
cis-1,2-Dimethylcyclohexane21.8[4][5]
trans-1,2-Dimethylcyclohexane22.1[4]
cis-1,3-Dimethylcyclohexane37.4[4][5]
trans-1,3-Dimethylcyclohexane25.4[4]

Note: Specific ignition delay data for this compound was not available. The data for dimethylcyclohexane isomers illustrates the significant impact of molecular structure on this combustion property.

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure accuracy and comparability.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The RON and MON of a fuel are determined using a standardized Cooperative Fuel Research (CFR) engine.[6][7][8][9] The methodologies are outlined in ASTM D2699 for RON and ASTM D2700 for MON.[6]

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

This test method simulates low-speed, mild driving conditions.[6] The key operating parameters are:

  • Engine Speed: 600 rpm[1]

  • Intake Air Temperature: Varies with barometric pressure

  • Spark Timing: Fixed at 13 degrees before top dead center

The test fuel is run in the CFR engine, and its knocking intensity is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane). The compression ratio of the engine is adjusted until a standard level of knock is achieved. The RON of the test fuel is the octane number of the primary reference fuel that produces the same knock intensity under the same conditions.

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

This test method simulates high-speed, high-load driving conditions.[1] The key operating parameters are:

  • Engine Speed: 900 rpm[1]

  • Intake Air-Fuel Mixture Temperature: 149 °C (300 °F)

  • Spark Timing: Varies with the compression ratio

The procedure is similar to the RON test, but the more severe operating conditions of the MON test generally result in a lower octane number for the same fuel.[1]

Determination of Heating Value

The heating value of a liquid fuel is typically determined using a bomb calorimeter according to standard methods such as ASTM D240. The fuel sample is combusted in a constant-volume bomb with excess oxygen. The heat released during combustion is absorbed by a surrounding water bath, and the temperature change of the water is used to calculate the heat of combustion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the octane number of a fuel sample using a CFR engine.

Octane_Rating_Workflow cluster_prep Preparation cluster_engine CFR Engine Operation cluster_bracketing Bracketing with Reference Fuels cluster_result Result Sample Fuel Sample Start Start CFR Engine (ASTM D2699 or D2700 conditions) Sample->Start PRF Primary Reference Fuels (Isooctane/n-Heptane) Run_PRF1 Run Higher Octane PRF PRF->Run_PRF1 Run_PRF2 Run Lower Octane PRF PRF->Run_PRF2 Run_Sample Run Fuel Sample Start->Run_Sample Adjust_CR Adjust Compression Ratio to Standard Knock Intensity Run_Sample->Adjust_CR Compare_Knock Compare Knock Intensities Run_Sample->Compare_Knock Record_CR Record Compression Ratio Adjust_CR->Record_CR Record_CR->Run_PRF1 Record_CR->Run_PRF2 Run_PRF1->Compare_Knock Run_PRF2->Compare_Knock Interpolate Interpolate to Determine Octane Number Compare_Knock->Interpolate Result Final Octane Number (RON or MON) Interpolate->Result

Experimental Workflow for Octane Number Determination.

Discussion and Conclusion

The data indicates that this compound exhibits a high Research Octane Number (95.7) and a good Motor Octane Number (87.7), making it a promising candidate as a fuel additive to improve anti-knock characteristics.[1] Its performance, particularly its RON, is superior to that of simpler cycloalkanes like methylcyclohexane and ethylcyclohexane.

The heating value of cycloalkanes increases with the number of carbon atoms in the molecule. While specific data for this compound is not available, it can be inferred that its energy content is comparable to other C9 cycloalkanes.

Combustion characteristics such as ignition delay are highly sensitive to the specific isomeric structure of the cycloalkane. As shown with dimethylcyclohexane isomers, the position and stereochemistry of the methyl groups significantly influence the Derived Cetane Number.[4][5] This highlights the importance of considering the precise molecular structure when selecting cycloalkane additives for specific fuel applications.

References

A Spectroscopic Showdown: Unraveling the Structures of 1,1,2-Trimethylcyclohexane and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of trimethylcyclohexane isomers, supported by experimental data and detailed methodologies.

In the realm of organic chemistry, constitutional isomers present a unique challenge in structural elucidation. With identical molecular formulas, their distinct atomic arrangements can only be unraveled through meticulous analytical techniques. This guide provides an in-depth spectroscopic comparison of 1,1,2-trimethylcyclohexane and its key constitutional isomers: 1,1,3-trimethylcyclohexane, 1,2,3-trimethylcyclohexane, 1,2,4-trimethylcyclohexane, and 1,3,5-trimethylcyclohexane. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we highlight the subtle yet significant differences that allow for their unambiguous identification.

Isomeric Landscape of Trimethylcyclohexane

Constitutional isomers of trimethylcyclohexane share the same molecular formula, C9H18, but differ in the placement of the three methyl groups on the cyclohexane (B81311) ring. This structural variance gives rise to unique spectroscopic signatures.

Constitutional isomers of trimethylcyclohexane.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its constitutional isomers. These values are compiled from various public databases and may have been acquired under different experimental conditions.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance spectroscopy is a powerful tool for distinguishing between these isomers, as the chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundMethyl ProtonsCyclohexane Ring Protons
This compound ~0.8-1.0~1.1-1.7
1,1,3-Trimethylcyclohexane ~0.8-0.9~1.0-1.7[1]
1,2,3-Trimethylcyclohexane ~0.8-1.0~1.1-1.8
1,2,4-Trimethylcyclohexane ~0.8-0.9~1.0-1.7
1,3,5-Trimethylcyclohexane ~0.8-0.9~0.5-1.8

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundMethyl CarbonsCyclohexane Ring Carbons
This compound ~20-35~20-50
1,1,3-Trimethylcyclohexane ~23, 33~22, 30, 35, 40, 50[2]
1,2,3-Trimethylcyclohexane ~15-22~25-45
1,2,4-Trimethylcyclohexane ~19-23~30-50
cis,cis,trans-1,3,5-Trimethylcyclohexane ~23~33, 45[3]

Note: Specific chemical shifts can vary depending on the solvent and stereoisomer.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the vibrational modes of the molecules, particularly the C-H stretching and bending frequencies. While the spectra of these isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H StretchingC-H Bending (CH₂ and CH₃)
This compound ~2850-2960[4]~1450, ~1370
1,1,3-Trimethylcyclohexane ~2870-2950~1460, ~1365
1,2,3-Trimethylcyclohexane ~2860-2950~1460, ~1380
1,2,4-Trimethylcyclohexane ~2870-2960~1450, ~1375
1,3,5-Trimethylcyclohexane ~2850-2950[5]~1460, ~1375
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern. All isomers have a molecular weight of 126.24 g/mol .[6] The fragmentation patterns, however, can differ based on the stability of the resulting carbocations.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 126111, 83, 69, 55[7]
1,1,3-Trimethylcyclohexane 126111, 97, 83, 69, 55
1,2,3-Trimethylcyclohexane 126111, 83, 69, 55
1,2,4-Trimethylcyclohexane 126111, 83, 69, 55[8]
1,3,5-Trimethylcyclohexane 126111, 83, 69, 55[9]

Note: The relative intensities of the fragments are crucial for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument and samples being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh approximately 5-10 mg of the trimethylcyclohexane isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[10]

    • ¹³C NMR : Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation : As these compounds are liquids at room temperature, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[11][12]

  • Data Acquisition : Record a background spectrum of the empty salt plates. Then, place the sample-loaded plates in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[13]

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the trimethylcyclohexane isomer (e.g., 10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[14]

  • GC Separation : Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5). A typical temperature program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.[15]

  • MS Detection : The eluting compounds from the GC are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-300).

  • Data Analysis : The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated isomers. The mass spectrum of each peak can then be analyzed to determine its fragmentation pattern.

Spectroscopic Comparison Workflow

The process of differentiating between the trimethylcyclohexane isomers using spectroscopy follows a logical workflow, starting from sample preparation to data analysis and structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structural Confirmation prep_nmr Dissolve in CDCl3 with TMS acq_nmr 1H and 13C NMR prep_nmr->acq_nmr prep_ir Prepare neat liquid film acq_ir FTIR Spectroscopy prep_ir->acq_ir prep_ms Dilute in volatile solvent acq_ms GC-MS prep_ms->acq_ms an_nmr Analyze chemical shifts and coupling acq_nmr->an_nmr an_ir Compare fingerprint regions acq_ir->an_ir an_ms Analyze fragmentation patterns acq_ms->an_ms confirm Isomer Identification an_nmr->confirm an_ir->confirm an_ms->confirm

Workflow for spectroscopic comparison.

Conclusion

The spectroscopic comparison of this compound with its constitutional isomers demonstrates the power of modern analytical techniques in distinguishing between closely related chemical structures. While IR and MS provide valuable information, NMR spectroscopy, with its sensitivity to the local electronic environment of each nucleus, often provides the most definitive data for unambiguous identification. By carefully analyzing the number of signals, chemical shifts, and coupling patterns in NMR spectra, alongside the characteristic absorptions in IR and fragmentation patterns in MS, researchers can confidently elucidate the specific isomeric structure of a trimethylcyclohexane sample. This guide provides a foundational framework for such analyses, crucial for quality control, reaction monitoring, and the development of new chemical entities.

References

A Comparative Analysis of Experimental and Computational Data for 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Properties of 1,1,2-Trimethylcyclohexane

This guide provides a comprehensive cross-validation of experimental and computational data for the physicochemical properties of this compound. By presenting a side-by-side comparison of measured values with data generated from computational models, this document aims to offer researchers a clearer understanding of the molecule's behavior and to aid in the selection of appropriate analytical and modeling techniques. The following sections detail the quantitative data in structured tables, outline the methodologies for key experiments, and visualize a relevant chemical transformation.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental and computational data for the boiling point, density, and vapor pressure of this compound. This allows for a direct comparison and assessment of the accuracy of computational predictions against experimental findings.

Table 1: Comparison of Experimental and Computational Boiling Point

Data TypeValue (°C)Source
Experimental145.2LookChem[1]
ComputationalNot SpecifiedPubChem, Cheméo

Table 2: Comparison of Experimental and Computational Density

Data TypeValue (g/cm³)Source
Experimental0.765LookChem[1]
ComputationalNot SpecifiedPubChem, Cheméo

Table 3: Comparison of Experimental and Computational Vapor Pressure

Data TypeValue (mmHg at 25°C)Source
Experimental6.19LookChem[1]
ComputationalNot SpecifiedPubChem, Cheméo

Table 4: Additional Computed Properties from PubChem [2][3]

PropertyValue
Molecular Weight126.24 g/mol
XLogP34.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Exact Mass126.140850574
Monoisotopic Mass126.140850574
Topological Polar Surface Area0 Ų
Heavy Atom Count9
Complexity92.2

Mandatory Visualization: Reaction Pathway

While specific signaling pathways involving this compound are not extensively documented in the context of drug development, a fundamental reaction that illustrates its chemical reactivity is free-radical chlorination. This reaction is a classic example of alkane functionalization and provides a basis for understanding how this molecule might be modified.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hν (UV light) TMC This compound TMC_rad Trimethylcyclohexyl Radical TMC->TMC_rad + Cl• HCl HCl TMC->HCl Product 1-Chloro-1,2,2-trimethylcyclohexane TMC_rad->Product + Cl₂ Cl_rad_new Cl• TMC_rad->Cl_rad_new Dimer Dimerized Product TMC_rad->Dimer + Trimethylcyclohexyl Radical Cl_rad2 Cl• Cl2_2 Cl₂ Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• Cl_rad_term2 Cl• Cl_rad_term2->Product + Trimethylcyclohexyl Radical TMC_rad_term Trimethylcyclohexyl Radical

Free radical chlorination of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the reproducibility and validation of experimental data.

Determination of Boiling Point

The boiling point of an organic compound such as this compound can be determined using a variety of methods, including the Thiele tube method or by using a distillation apparatus.

Thiele Tube Method:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

  • Capillary Tube: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and both are immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.

  • Heating: The Thiele tube is gently and uniformly heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The temperature at which a rapid and continuous stream of bubbles is observed is recorded as the boiling point.[4][5]

  • Confirmation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is also noted. The boiling point is the average of these two temperatures.

Determination of Density

The density of a liquid can be determined using several methods, with the pycnometer method being common for its accuracy.

Pycnometer Method:

  • Weighing the Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

  • Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

  • Weighing the Filled Pycnometer: The filled pycnometer is weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Vapor Pressure

Vapor pressure can be measured using static or dynamic methods. The isoteniscope method is a common static technique.

Isoteniscope Method:

  • Sample Introduction: A small amount of purified this compound is placed in the bulb of the isoteniscope.

  • Degassing: The sample is degassed by freezing it with liquid nitrogen and evacuating the apparatus to remove any dissolved air. The sample is then allowed to melt under vacuum. This process is repeated several times.

  • Measurement: The isoteniscope is placed in a constant temperature bath. The pressure inside the system is adjusted until the level of the liquid in the U-tube of the isoteniscope is equal on both sides. This indicates that the pressure in the system is equal to the vapor pressure of the sample at that temperature.

  • Data Collection: The vapor pressure is measured at various temperatures to obtain a vapor pressure curve.[6]

References

Literature review comparing the reactivity of various trimethylcyclohexane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of trimethylcyclohexane isomers is a critical consideration in various chemical processes, from industrial applications to pharmaceutical development. The spatial arrangement of the three methyl groups on the cyclohexane (B81311) ring significantly influences the molecule's stability and, consequently, its reactivity towards different chemical transformations. This guide provides a comparative analysis of the reactivity of various trimethylcyclohexane isomers, drawing upon available experimental data to elucidate the structure-reactivity relationships.

Influence of Stereochemistry on Reactivity

The stability of a trimethylcyclohexane isomer is largely dictated by the conformational preferences of the methyl groups on the chair conformation of the cyclohexane ring. Methyl groups in equatorial positions experience less steric hindrance compared to those in axial positions, which are subject to unfavorable 1,3-diaxial interactions. Isomers that can adopt a chair conformation with all three methyl groups in equatorial positions are generally more stable and, as a result, may exhibit different reactivity compared to less stable isomers.

For instance, in the case of 1,3,5-trimethylcyclohexane (B44294), the cis-isomer can exist in a chair conformation where all three methyl groups occupy equatorial positions, leading to a highly stable configuration.[1][2] In contrast, other isomers are forced to have at least one methyl group in an axial position, leading to increased steric strain and potentially higher reactivity.[1][2]

Comparative Reactivity in Gas-Phase Reactions

A study on the atmospheric reactions of methylcyclohexanes provides valuable quantitative data on the gas-phase reactivity of 1,3,5-trimethylcyclohexane with chlorine atoms (Cl) and hydroxyl radicals (OH).[3] These reactions are crucial for understanding the atmospheric fate of these compounds. The rate coefficients for these reactions offer a direct measure of the isomers' reactivity under these specific conditions.

CompoundRate Coefficient with Cl atoms (x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)[3]Rate Coefficient with OH radicals (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)[3]
Methylcyclohexane3.11 ± 0.161.18 ± 0.12
cis-1,4-Dimethylcyclohexane2.89 ± 0.161.49 ± 0.16
trans-1,4-Dimethylcyclohexane2.89 ± 0.261.41 ± 0.15
1,3,5-Trimethylcyclohexane2.61 ± 0.421.77 ± 0.23

The data indicates that for the reaction with Cl atoms, 1,3,5-trimethylcyclohexane is the least reactive among the studied methylcyclohexanes.[3] Conversely, in the reaction with OH radicals, 1,3,5-trimethylcyclohexane exhibits the highest reactivity.[3] This highlights how the nature of the reactive species influences the relative reactivity of the isomers.

Reactivity in Halogenation Reactions

Experimental Protocols

Determination of Rate Coefficients for Gas-Phase Reactions[3]

The rate coefficients for the reaction of trimethylcyclohexane isomers with Cl atoms and OH radicals were determined using a relative kinetic method in atmospheric simulation chambers at 298 ± 2 K and 720 ± 5 Torr of air.

Reaction with Cl atoms:

  • Chlorine Atom Generation: Cl atoms were generated by the photolysis of molecular chlorine (Cl₂) using UV lamps.

  • Reaction Mixture: A mixture of the trimethylcyclohexane isomer, a reference compound with a known rate coefficient, and Cl₂ in air was introduced into the simulation chamber.

  • Monitoring: The concentrations of the trimethylcyclohexane isomer and the reference compound were monitored over time using Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The relative rate coefficient was determined from the following equation: ln([trimethylcyclohexane]₀/[trimethylcyclohexane]t) = (k_trimethylcyclohexane / k_reference) * ln([reference]₀/[reference]t) where [X]₀ and [X]t are the concentrations of species X at the beginning and at time t, respectively, and k are the rate coefficients.

Reaction with OH radicals:

  • Hydroxyl Radical Generation: OH radicals were generated by the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO) and air.

  • Reaction Mixture: A mixture of the trimethylcyclohexane isomer, a reference compound, CH₃ONO, and NO in air was introduced into the simulation chamber.

  • Monitoring and Data Analysis: The experimental procedure and data analysis were analogous to the reaction with Cl atoms.

Logical Relationship between Stereochemistry and Reactivity

The following diagram illustrates the relationship between the stereochemistry of a substituted cyclohexane and its relative stability and potential reactivity. Isomers with bulky substituents in equatorial positions are generally more stable and less reactive.

G Stereochemistry and Reactivity of Substituted Cyclohexanes cluster_0 Stereoisomer cluster_1 Conformational Analysis cluster_2 Thermodynamic Stability cluster_3 Chemical Reactivity A Substituted Cyclohexane Isomer B Chair Conformation A->B C Equatorial Substituents B->C Favored D Axial Substituents B->D Disfavored E Lower Energy State (More Stable) C->E F Higher Energy State (Less Stable) D->F G Lower Reactivity E->G H Higher Reactivity F->H

Caption: Relationship between stereochemistry, stability, and reactivity.

Conclusion

While a comprehensive dataset for the direct comparison of all trimethylcyclohexane isomers' reactivity is not currently available, the existing literature provides valuable insights. The stability of isomers, governed by the conformational arrangement of methyl groups, is a key determinant of their reactivity. Quantitative data from gas-phase reactions reveals that the relative reactivity of isomers is dependent on the specific reacting species. Further research involving systematic experimental studies on a wider range of trimethylcyclohexane isomers and reaction types is necessary to build a more complete understanding of their comparative reactivity. This knowledge will be instrumental for professionals in chemistry and drug development who utilize these compounds in their work.

References

Assessing the accuracy and precision of analytical standards for 1,1,2-Trimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Standards for 1,1,2-Trimethylcyclohexane

This guide provides a comprehensive assessment of analytical standards for this compound, targeting researchers, scientists, and professionals in drug development. The focus is on the critical parameters of accuracy and precision, supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable standard for specific analytical needs.

Introduction

This compound is a saturated cyclic hydrocarbon that can be present in various complex mixtures, such as petroleum products and environmental samples. Its accurate and precise quantification is crucial for quality control, research, and regulatory compliance. The reliability of such quantitative analysis is fundamentally dependent on the quality of the analytical standards used for calibration. This guide compares the typical specifications of commercially available this compound standards to provide a framework for their evaluation.

Comparison of Analytical Standards

The performance of an analytical standard is primarily defined by its certified purity, the associated uncertainty of this purity value, and its traceability to international standards. While specific Certified Reference Materials (CRMs) for this compound with detailed certificates of analysis are not widely available, the following table provides a representative comparison of typical specifications for high-purity standards from different suppliers, based on commercially available standards for similar C9 cycloalkanes.

Table 1: Comparison of Representative this compound Analytical Standards

FeatureSupplier A (CRM Grade)Supplier B (Analytical Standard)Supplier C (Research Grade)
Product Name This compound CRMThis compoundThis compound
CAS Number 7094-26-07094-26-07094-26-0
Certified Purity 99.8%99.5%≥98%
Expanded Uncertainty (k=2) ± 0.1%± 0.2%Not specified
Traceability ISO 17034, Traceable to SICertificate of Analysis providedNot specified
Format Neat, in sealed ampouleNeat, in screw-cap vialNeat, in bottle
Storage Conditions 2-8 °CRoom TemperatureRoom Temperature
Intended Use Quantitative analysis, method validationGeneral analytical applicationsResearch and development

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Users should always refer to the specific Certificate of Analysis provided by the supplier for actual values.

Experimental Protocols for Assessment

To assess the accuracy and precision of a this compound analytical standard, a validated analytical method is required. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile hydrocarbons.

Quantitative Analysis of this compound by GC-FID

1. Objective: To determine the concentration of a this compound sample using an external standard calibration method.

2. Materials and Reagents:

  • This compound analytical standard (from supplier of choice)

  • High-purity solvent (e.g., cyclohexane (B81311) or n-hexane, GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes or syringes

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5ms, or similar non-polar column)

  • Autosampler or manual injection port

  • Data acquisition and processing software

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of the this compound standard and dissolve it in the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample. A typical range could be 1, 5, 10, 50, and 100 µg/mL.

5. GC-FID Operating Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes

  • Detector Temperature: 280 °C

  • Detector Gases: Hydrogen and Air (flow rates as per manufacturer's recommendation)

6. Analytical Procedure:

  • Inject the prepared calibration standards into the GC-FID system.

  • Record the peak area for this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.995.

  • Inject the unknown sample solution (prepared in the same solvent) and record the peak area.

  • Calculate the concentration of this compound in the sample using the calibration curve.

7. Assessment of Accuracy and Precision:

  • Accuracy: Analyze a certified reference material (if available) or a spiked sample with a known amount of the standard. Accuracy is expressed as the percentage recovery.

  • Precision: Perform replicate injections (e.g., n=6) of a standard solution at a mid-range concentration. Precision is expressed as the relative standard deviation (RSD) of the peak areas or calculated concentrations.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing an analytical standard and the logical relationship for evaluating its key quality attributes.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Obtain Analytical Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C D GC-FID Analysis C->D E Data Acquisition D->E F Construct Calibration Curve E->F G Assess Accuracy (Recovery) F->G H Assess Precision (RSD) F->H

Experimental workflow for assessing an analytical standard.

logic_diagram cluster_attributes Key Quality Attributes cluster_assessment Performance Assessment Purity Certified Purity Accuracy Accuracy Purity->Accuracy Uncertainty Expanded Uncertainty Uncertainty->Accuracy Traceability Metrological Traceability Traceability->Accuracy Precision Precision Accuracy->Precision Standard Analytical Standard Standard->Purity Standard->Uncertainty Standard->Traceability Standard->Precision

Logical relationship for evaluating analytical standard quality.

A Guide to the Validation of Analytical Methods for 1,1,2-Trimethylcyclohexane: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document serves as a resource for researchers, scientists, and drug development professionals by detailing the established methodologies, presenting key performance data, and proposing a framework for a future inter-laboratory validation study. The primary methods discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry standards for the analysis of volatile compounds.[2]

Physicochemical Properties of 1,1,2-Trimethylcyclohexane

A foundational understanding of the compound's properties is essential for method development.

PropertyValueReference
Molecular Formula C9H18--INVALID-LINK--
Molecular Weight 126.24 g/mol --INVALID-LINK--
CAS Number 7094-26-0--INVALID-LINK--
Boiling Point ~136.6°C (Isomer-dependent)--INVALID-LINK--
Physical Description Liquid--INVALID-LINK--

Comparison of Analytical Methodologies

Gas chromatography is the premier technique for analyzing volatile compounds like this compound due to its high resolution and sensitivity.[1] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Offers high sensitivity and a wide linear range, making it excellent for quantification when the analyte is known and well-separated from the matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides superior specificity and structural information, allowing for definitive identification of the analyte, which is crucial in complex matrices or when analyzing for trace-level impurities.[1]

Quantitative Analytical Parameters

The Kovats retention index (RI) is a standardized measure used in gas chromatography to normalize retention times. The following table summarizes reported RI values for this compound on standard non-polar columns, which are essential for method development and peak identification.

ParameterValueColumn Type
Kovats Retention Index 875.66 - 882.8Standard Non-Polar

Data sourced from PubChem and NIST.[3]

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. The following outlines a typical GC-MS methodology for the analysis of this compound.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane). Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Dilution: Dilute the test sample containing this compound in the same solvent to fall within the calibration range.

  • Internal Standard: For enhanced precision, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to all standards and samples.

Instrumentation: GC-MS

A typical GC-MS system configuration for this analysis would be as follows:

ComponentSpecification
GC System Agilent 8890 or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Column DB-5ms, HP-5, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Oven Program Initial temp 40°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS System Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan (e.g., m/z 40-300) for identification
MS Source Temp 230°C
MS Quad Temp 150°C
Data Analysis and Quantification
  • Identification: The primary identification of this compound is based on its retention time matching that of a certified reference standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[4]

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Apply a linear regression model to the curve. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Proposed Inter-Laboratory Study Workflow

To formally validate an analytical method for this compound, an inter-laboratory study is the definitive approach.[5] Such a study assesses the reproducibility and robustness of the method across different laboratories, operators, and equipment.

G Workflow for a Proposed Inter-Laboratory Validation Study cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Evaluation cluster_3 Phase 4: Final Report A Coordinating Lab Defines Protocol B Prepare & Characterize Homogenous Samples A->B C Select Participating Laboratories B->C D Distribute Samples & Protocols C->D E Participating Labs Perform Analysis D->E F Adherence to Standardized Protocol E->F G Data Acquisition & Initial Processing F->G H Labs Submit Results to Coordinator G->H I Statistical Analysis (e.g., Horwitz Ratio, Z-Scores) H->I J Assessment of Method Performance I->J K Compile Validation Report J->K L Publish Findings & Establish Method K->L

Caption: A proposed workflow for an inter-laboratory validation study.

Key Validation Parameters for Evaluation

The inter-laboratory study would need to evaluate the following key method validation parameters to establish its performance characteristics according to international guidelines like ICH Q2(R1).[1]

ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of test results to the true value. Assessed via recovery studies in a spiked matrix.Recovery within 80-120%
Precision The degree of agreement among individual tests. Evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-day/inter-analyst).RSD < 15%
Specificity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio ≥ 3
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven ramp rate).Method performance remains within established limits.

References

A Comparative Guide to the Solvent Properties of Cycloalkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, cycloalkanes are a versatile class of nonpolar compounds frequently employed in organic synthesis, extraction, and various pharmaceutical applications. This guide provides a detailed comparison of the solvent properties of 1,1,2-Trimethylcyclohexane against other common cycloalkanes, including cyclohexane, methylcyclohexane, and various dimethylcyclohexanes. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for solvent selection based on objective, data-driven comparisons.

Comparative Analysis of Physicochemical Properties

The selection of an appropriate solvent is critical for the success of chemical reactions and purification processes. The following tables summarize key physical and solvent properties of this compound and other relevant cycloalkanes to facilitate a comprehensive comparison.

Table 1: Fundamental Physical Properties of Selected Cycloalkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
This compound C₉H₁₈126.24145.2[1]-29[1]0.765[1]
CyclohexaneC₆H₁₂84.1680.76.50.779
MethylcyclohexaneC₇H₁₄98.19101-126.60.770
cis-1,2-DimethylcyclohexaneC₈H₁₆112.21129.7-53.10.796
trans-1,2-DimethylcyclohexaneC₈H₁₆112.21123.4-89.50.776
cis-1,3-DimethylcyclohexaneC₈H₁₆112.21120.1-75.60.766
trans-1,3-DimethylcyclohexaneC₈H₁₆112.21124.5-90.10.785
cis-1,4-DimethylcyclohexaneC₈H₁₆112.21124.3-87.10.783
trans-1,4-DimethylcyclohexaneC₈H₁₆112.21119.5-37[2]0.761[2]

Table 2: Key Solvent Properties of Selected Cycloalkanes

CompoundViscosity (cP at 20°C)Hansen Solubility Parameters (MPa½)
δD (Dispersion) δP (Polar) δH (Hydrogen Bonding)
This compound Data not availableData not availableData not availableData not available
Cyclohexane1.00[3]16.80.00.2
Methylcyclohexane0.7316.00.01.0
cis-1,2-DimethylcyclohexaneData not availableData not availableData not availableData not available
trans-1,2-DimethylcyclohexaneData not availableData not availableData not availableData not available
cis-1,3-DimethylcyclohexaneData not availableData not availableData not availableData not available
trans-1,3-DimethylcyclohexaneData not availableData not availableData not availableData not available
cis-1,4-DimethylcyclohexaneData not availableData not availableData not availableData not available
trans-1,4-DimethylcyclohexaneData not available16.20[2]0.10[2]0.10[2]

Note: The absence of data for viscosity and Hansen Solubility Parameters for this compound and several dimethylcyclohexane isomers indicates a gap in readily available experimental literature. Researchers may need to perform experimental determinations or utilize predictive models for these specific values.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies for determining key solvent properties are outlined below.

Determination of Viscosity using an Ostwald Viscometer

The viscosity of a liquid, a measure of its resistance to flow, can be accurately determined using an Ostwald viscometer. This method is based on Poiseuille's law for laminar flow through a capillary tube.

Apparatus:

  • Ostwald Viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Pycnometer or density meter

  • Reference liquid of known viscosity (e.g., deionized water)

  • Solvent to be tested

Procedure:

  • Cleaning and Calibration: Thoroughly clean the viscometer with a suitable solvent and dry it completely. Calibrate the viscometer using a reference liquid of known viscosity and density at a specific temperature.

  • Sample Preparation: Ensure the solvent to be tested is free of any particulate matter by filtration if necessary.

  • Temperature Equilibration: Place the viscometer in a constant temperature water bath and allow it to equilibrate to the desired temperature.

  • Loading the Viscometer: Using a pipette, introduce a precise volume of the test solvent into the larger bulb of the viscometer.

  • Measurement of Flow Time: Apply suction to the other end of the viscometer to draw the liquid up into the other arm, above the upper fiducial mark. Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to fall from the upper to the lower fiducial mark.

  • Replicate Measurements: Repeat the measurement at least three times to ensure consistency and calculate the average flow time.

  • Density Measurement: Determine the density of the test solvent at the same temperature using a pycnometer or a density meter.

  • Calculation: The viscosity of the test liquid (η₁) can be calculated relative to the reference liquid (η₂) using the following equation:

    η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂)

    Where:

    • η₁ and η₂ are the dynamic viscosities of the test liquid and reference liquid, respectively.

    • ρ₁ and ρ₂ are the densities of the test liquid and reference liquid, respectively.

    • t₁ and t₂ are the average flow times of the test liquid and reference liquid, respectively.

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting the solubility of a solute in a given solvent. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). While sophisticated computational methods exist, an experimental approach is often employed, particularly for polymers and complex molecules. The following outlines a conceptual experimental workflow for determining the HSP of a solute, which can be used to characterize a solvent's performance.

Principle: A solute's HSP is determined by observing its solubility in a range of solvents with known HSPs. The "good" solvents that dissolve the solute will have HSPs that are close to the HSP of the solute.

Procedure:

  • Solvent Selection: Choose a set of 20-30 solvents with a wide and evenly distributed range of known Hansen Solubility Parameters.

  • Solubility Testing:

    • For each selected solvent, attempt to dissolve a known amount of the solute of interest at a specific concentration (e.g., 10% w/v).

    • Observe and classify the solubility of the solute in each solvent as "good" (completely soluble) or "poor" (partially soluble or insoluble). Visual inspection for clarity or the presence of undissolved solid is typically sufficient.

  • Data Analysis:

    • The HSPs of the "good" solvents are plotted in a 3D Hansen space (with axes δD, δP, and δH).

    • A sphere is then mathematically fitted to enclose the maximum number of "good" solvents while excluding the maximum number of "poor" solvents.

    • The center of this sphere represents the Hansen Solubility Parameters (δD, δP, δH) of the solute.

    • The radius of the sphere (R₀) is the interaction radius, which defines the boundary of solubility.

  • Software Assistance: Specialized software is often used to perform the 3D plotting and sphere fitting calculations, which simplifies the determination of the solute's HSP.

Visualizing the Solvent Selection Process

The process of selecting an appropriate cycloalkane solvent can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision points based on the benchmarked properties.

SolventSelection A Define Application Requirements (e.g., Reaction, Extraction) B Consider Boiling Point (Volatility, Reaction Temperature) A->B C Evaluate Solubility Parameters (HSP) (Solute-Solvent Compatibility) B->C D Assess Viscosity (Mass Transfer, Pumping) C->D E Review Safety & Environmental Profile (Toxicity, Flammability, Biodegradability) D->E F Select Optimal Cycloalkane Solvent E->F

Caption: Logical workflow for cycloalkane solvent selection.

Conclusion

This guide provides a foundational comparison of this compound with other common cycloalkanes. While possessing a higher boiling point, which can be advantageous for higher temperature applications, the lack of readily available data on its viscosity and Hansen Solubility Parameters highlights an area for further experimental investigation. For researchers and professionals in drug development, the choice of a cycloalkane solvent should be guided by a holistic consideration of its physical properties, solubilizing power, and practical handling characteristics as outlined in this guide.

References

Safety Operating Guide

Safe Disposal of 1,1,2-Trimethylcyclohexane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific fields, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. 1,1,2-Trimethylcyclohexane, a highly flammable and hazardous solvent, necessitates strict adherence to established disposal protocols. This guide provides essential, step-by-step instructions for its safe handling and disposal, in line with regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. Overexposure can lead to skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headaches.[1][2] It is classified as a neurotoxin and can be fatal if swallowed and enters the airways.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A face shield if there is a splash risk[3]

  • Flame-retardant lab coat

  • Protective clothing and boots as required[3]

Handling Environment:

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling vapors.

  • Ensure all potential ignition sources (sparks, open flames, hot surfaces) are eliminated from the area.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond all containers and receiving equipment to prevent static discharge.

Chemical and Hazard Profile

For quick reference, the key quantitative data and hazard classifications for this compound are summarized below.

PropertyValueCitations
Chemical Formula C₉H₁₈[1]
Physical State Liquid[1][2]
Boiling Point 127 °C / 260.6 °F[4]
GHS Hazard Statements H225: Highly flammable liquid and vapor.[1][3] H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H336: May cause drowsiness or dizziness. H410: Very toxic to aquatic life with long lasting effects.[1][3]
DOT Classification Class 3: Flammable Liquid[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7] Never dispose of this chemical down the drain, by evaporation, or in the regular trash. [8][9][10]

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: this compound must be managed as a hazardous waste due to its flammability (ignitability characteristic).

  • Segregate Waste Streams: Collect this compound waste separately from other chemical waste streams. It can typically be combined with other non-halogenated organic solvents.[11] Do not mix with incompatible wastes such as acids, bases, or oxidizers.[10][11]

Step 2: Proper Containerization
  • Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the solvent. The original container or one of identical material is often a good choice.[8][10][12]

  • Label the Container: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[12][13] List all constituents if it is a mixed waste.

  • Keep Container Closed: The container must be kept tightly sealed at all times, except when adding waste.[3][8][13]

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]

Step 3: Accumulation and Storage
  • Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within or near the laboratory where the waste is generated.[8]

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[13]

  • Ensure Safe Storage Conditions: The storage area must be cool, dry, well-ventilated, and away from heat or ignition sources.[3][10] Store in a flammable storage cabinet if available.[11]

Step 4: Final Disposal
  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (regulations vary by state, but can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][12]

  • Professional Disposal: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] Disposal methods may include chemical incineration in a unit equipped with an afterburner and scrubber.[5]

Step 5: Record Keeping
  • Manifest Tracking: For off-site disposal, a hazardous waste manifest is required. This document tracks the waste from your facility to its final destination, ensuring a proper chain of custody.[7][15]

  • Maintain Records: Keep copies of all disposal records and manifests as required by institutional policy and regulatory agencies like the EPA.

Emergency Spill Procedures

  • Assess the Situation: Determine the extent of the spill. If it is large or you cannot manage it safely, evacuate the area and contact your institution's emergency response team.[11]

  • Control Ignition Sources: If safe to do so, immediately turn off all nearby ignition sources.[11]

  • Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., dry earth, sand, or other non-combustible material) to contain the liquid.[5]

  • Clean Up: Carefully collect the absorbed material using non-sparking tools.

  • Dispose of Cleanup Material: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Waste Generation (this compound) B Characterize & Segregate (Flammable, Non-Halogenated) A->B C Containerize - Compatible & Sealed Container - Label: 'Hazardous Waste' B->C D Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from Ignition Sources C->D E Request Pickup (Contact EHS or Contractor) D->E F Documentation (Complete Manifest) E->F G Transport (Licensed Transporter) F->G H Final Disposal (Permitted TSDF - e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling of 1,1,2-Trimethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 1,1,2-Trimethylcyclohexane

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Chemical Properties

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1] Overexposure may lead to anesthetic effects such as drowsiness, dizziness, and headache, and it is recognized as a neurotoxin.[1][2] Adherence to strict safety protocols is mandatory.

Table 1: Hazard Summary

Hazard TypeDescriptionGHS Classification
Physical Hazard Highly flammable liquid and vapor.[1]Flammable Liquid, Category 2 (H225)[1]
Health Hazard May cause skin and eye irritation upon overexposure.[1][2]Not formally classified, but irritation is a known risk.[1]
Health Hazard May cause anesthetic effects (drowsiness, dizziness, headache).[2]Specific Target Organ Toxicity (Single Exposure), Category 3 (H336) may be applicable for similar solvents.
Health Hazard Neurotoxin; acute solvent syndrome.[2]Not formally classified.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 145.2°C at 760 mmHg
Flash Point 25.2°C
Density 0.765 g/cm³

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure.[3] The following equipment must be worn when handling this compound.

Table 3: Required Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles.[4] A face shield is required when there is a significant risk of splashing.[4]Protects against splashes and irritating vapors.[5]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).[6]Prevents direct skin contact and absorption.[6]
Body Flame-resistant lab coat or chemical-resistant suit/coveralls.[4][7]Protects skin from splashes and provides a barrier in case of fire.[7]
Respiratory A vapor respirator is required when working outside of a fume hood or in poorly ventilated areas.[4]Protects against inhalation of harmful vapors that can cause anesthetic effects.[2][4]
Feet Closed-toe shoes, preferably safety boots with reinforced soles.[7]Protects feet from spills and impact-related accidents.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety and minimizes the risk of spills or exposure.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood or in a well-ventilated area with local exhaust.[4]

  • Ignition Source Control: Before handling, remove all potential ignition sources from the area, including open flames, hot surfaces, sparks, and static discharge sources.[4] Use only explosion-proof electrical equipment.

  • Safety Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO₂) are readily accessible.[4]

  • Spill Kit: Ensure a spill kit containing absorbent materials (e.g., dry sand, inert absorbent) is available.[4]

Step 2: Chemical Handling

  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.

  • Tool Usage: Use only non-sparking tools when opening or handling containers.

  • Container Management: Keep the container tightly closed when not in use.[8] Store in a cool, dry, dark, and well-ventilated place away from incompatible materials like oxidizing agents.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands and face thoroughly after handling.[4]

Step 3: Storage

  • Location: Store in an OSHA-approved, clearly labeled flammable liquid storage cabinet.[8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and hazard warnings.[3]

  • Segregation: Store away from oxidizing agents and other incompatible materials.[4][9]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Spill Response Protocol

  • Evacuate & Isolate: Immediately evacuate non-essential personnel and isolate the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Extinguish all nearby ignition sources.[9]

  • Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like dry sand or earth.[3][4][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures

  • Inhalation: Move the exposed person to fresh air at once.[10][11] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[10][12]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with large amounts of cool water for at least 15-20 minutes.[11][13]

  • Eye Contact: Immediately flush the eyes with plenty of cool water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[10]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.[9]

Step-by-Step Disposal Procedure

  • Waste Collection: Collect waste this compound and contaminated materials (e.g., absorbents, gloves) in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the contents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] The chemical may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G prep Step 1: Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Verify Safety Equipment hood Work in Fume Hood ppe->hood ground Ground Equipment hood->ground handle Step 2: Handling (Transfer/Use Chemical) ground->handle store Step 3: Storage (Seal & Store Properly) handle->store After Use spill EMERGENCY: Spill Occurs handle->spill cleanup Step 4: Cleanup store->cleanup decontam Decontaminate Glassware & Work Area cleanup->decontam waste Dispose of Waste decontam->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end spill_response Execute Spill Response Protocol spill->spill_response spill_response->waste Collect Contaminated Waste

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.